3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMYSFXOVDDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592894 | |
| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189130-87-8 | |
| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole: A Technical Whitepaper for Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2] This technical guide provides an in-depth, field-proven methodology for the synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, a versatile building block for drug discovery programs. We will dissect a robust and scalable two-step synthetic pathway, starting from commercially available precursors. This document offers detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 1,2,4-Oxadiazoles
Heterocyclic compounds are fundamental to the development of new therapeutic agents.[3] Among them, the five-membered 1,2,4-oxadiazole ring has garnered significant attention due to its unique electronic properties and its ability to act as a metabolically robust bioisostere.[4] The presence of a furan-type oxygen and two pyridine-type nitrogen atoms makes the ring an electron-poor system, capable of engaging in critical hydrogen bonding interactions with biological targets.[2]
The target molecule, this compound, is of particular interest. The chloromethyl group at the 3-position serves as a reactive handle for further synthetic elaboration, allowing for the introduction of diverse functionalities through nucleophilic substitution. The isopropyl group at the 5-position provides a degree of lipophilicity that can be crucial for membrane permeability and target engagement. This guide presents a reliable pathway for its synthesis, emphasizing practical execution and mechanistic understanding.
Retrosynthetic Analysis and Synthesis Strategy
The most common and efficient method for constructing the 1,2,4-oxadiazole core involves the cyclization of an O-acyl amidoxime intermediate.[5] This intermediate is, in turn, formed from the reaction of an amidoxime with an acylating agent. Our retrosynthetic analysis, therefore, deconstructs the target molecule along these lines, identifying isobutyramidoxime and chloroacetyl chloride as the key starting materials.
Caption: Retrosynthetic pathway for the target molecule.
This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and clean conversions of the reaction steps.
Detailed Synthesis Pathway
The synthesis is executed in two primary stages:
-
Step 1: Synthesis of the precursor, Isobutyramidoxime.
-
Step 2: Acylation of Isobutyramidoxime followed by in-situ cyclodehydration to yield the final product.
Step 1: Synthesis of Isobutyramidoxime
The foundational precursor, isobutyramidoxime, is prepared from the corresponding nitrile, isobutyronitrile, and hydroxylamine. This is a classic method for amidoxime synthesis.[6]
Reaction Scheme: (A chemical diagram showing isobutyronitrile reacting with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form isobutyramidoxime).
Mechanistic Rationale: The reaction proceeds via nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. A subsequent proton transfer yields the amidoxime. The base (e.g., sodium carbonate or potassium carbonate) is crucial to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile.
Experimental Protocol: Isobutyramidoxime Synthesis
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyronitrile (0.1 mol, 1.0 eq), hydroxylamine hydrochloride (0.12 mol, 1.2 eq), and ethanol (100 mL).
-
Base Addition: While stirring, add potassium carbonate (0.15 mol, 1.5 eq) portion-wise to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield isobutyramidoxime as a white crystalline solid.
| Parameter | Value |
| Typical Scale | 10-20 g |
| Reaction Time | 6-8 hours |
| Expected Yield | 75-85% |
| Purity (by NMR) | >95% |
Step 2: Synthesis of this compound
This step involves the acylation of isobutyramidoxime with chloroacetyl chloride to form an O-acyl amidoxime intermediate, which then undergoes thermal cyclodehydration to form the 1,2,4-oxadiazole ring.[7][8]
Reaction Scheme: (A chemical diagram showing isobutyramidoxime reacting with chloroacetyl chloride in a solvent like pyridine or THF with a base, followed by heating to yield this compound).
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the hydroxylamino group of the amidoxime onto the highly electrophilic carbonyl carbon of chloroacetyl chloride.[7] This forms a tetrahedral intermediate which then eliminates HCl to give the O-acyl amidoxime. The use of a base like pyridine or triethylamine is essential to scavenge the HCl produced.[9] Subsequent heating promotes an intramolecular cyclization followed by dehydration to furnish the aromatic 1,2,4-oxadiazole ring.
Caption: Workflow for the final product synthesis.
Experimental Protocol: this compound Synthesis
-
Reagent Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve isobutyramidoxime (0.05 mol, 1.0 eq) in anhydrous pyridine (100 mL). Cool the solution to 0°C in an ice bath.
-
Acylating Agent Addition: Add chloroacetyl chloride (0.055 mol, 1.1 eq) dropwise to the cooled solution over 30 minutes. Maintain the temperature below 5°C during the addition.
-
Intermediate Formation: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cyclization: Heat the reaction mixture to 100-110°C and reflux for 4-6 hours. Monitor the formation of the oxadiazole by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with 1M HCl solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
| Parameter | Value |
| Typical Scale | 5-10 g |
| Reaction Time | 8-10 hours (total) |
| Expected Yield | 60-75% |
| Purity (by HPLC) | >98% |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It should also be handled in a fume hood.
-
The acylation reaction is exothermic and should be cooled appropriately during the addition of chloroacetyl chloride.
Conclusion
This guide has outlined a reliable and scalable synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, research and development teams can confidently produce this valuable building block for their drug discovery pipelines. The presented methodology emphasizes safety, efficiency, and reproducibility, aligning with the rigorous standards of the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic profiles.[1][2] The compound 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole represents a scaffold of significant interest, combining the established 1,2,4-oxadiazole core with a reactive chloromethyl group—a handle for further chemical elaboration—and an isopropyl group that can influence lipophilicity and binding interactions.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the characterization of this, or structurally similar, novel chemical entities. As specific experimental data for this compound is not extensively available in public literature, this document focuses on the authoritative methodologies and expert rationale required to generate a robust physicochemical profile. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols essential for advancing a compound through the drug discovery pipeline.
Part 1: Molecular Identity and Structural Elucidation
A precise understanding of a compound's structure is the bedrock of all subsequent characterization. Isomerism, in particular, is a critical consideration for the 1,2,4-oxadiazole ring, as the relative positions of the substituents dramatically alter the molecule's electronic and steric properties. The target of this guide is unequivocally This compound .
Core Structural Details
Below are the fundamental identifiers for the target compound.
| Property | Value | Source/Method |
| IUPAC Name | This compound | Nomenclature |
| CAS Number | 189130-87-8 | Registry Number[3] |
| Molecular Formula | C₆H₉ClN₂O | Elemental Composition |
| Molecular Weight | 160.60 g/mol | Calculated |
| SMILES | CC(C)C1=NOC(CCl)=N1 | Structural Representation |
Chemical Structure Diagram
A visual representation of the molecule is essential for understanding its geometry and potential interaction points.
Caption: Structure of this compound.
Part 2: Essential Physicochemical Properties: Protocols and Rationale
The journey of a drug from a lab curiosity to a therapeutic agent is dictated by its physicochemical properties. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME).
Summary of Key Physicochemical Parameters
This table outlines the critical properties to be determined. In the absence of published data, it serves as a template for experimental characterization.
| Parameter | Experimental Value | Significance in Drug Development |
| Melting Point (°C) | To Be Determined | Purity indicator, solid-state stability |
| Aqueous Solubility (µg/mL) | To Be Determined | Affects bioavailability, formulation, and assay performance[4] |
| pKa | To Be Determined | Governs solubility and permeability across pH gradients (e.g., GI tract)[5] |
| LogP / LogD | To Be Determined | Measures lipophilicity, impacting permeability, metabolism, and toxicity |
| Chemical Stability | To Be Determined | Determines shelf-life and degradation pathways |
Aqueous Solubility Determination
Solubility is arguably one of the most critical early indicators of a compound's potential. Poor solubility can halt development by complicating in vitro assays and hindering the development of viable in vivo formulations.[6][7] It is crucial to distinguish between two key types of solubility measurements.
-
Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution, typically after adding a DMSO stock solution to an aqueous buffer. This high-throughput method mimics conditions in many biological assays and is ideal for rapid screening of many compounds.[4][5]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium. It is a lower throughput, but more definitive measure, essential for pre-formulation development.[4][8]
Caption: Workflow for determining kinetic and thermodynamic solubility.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Solubilization: In a 96-well plate, add 198 µL of the aqueous buffer to each well. Add 2 µL of the 10 mM DMSO stock to the wells, resulting in a 100 µM nominal concentration with 1% DMSO. Mix thoroughly.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation.
-
Filtration: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm pore size) and centrifuge to separate the soluble fraction (filtrate) from the precipitated solid.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at a predetermined wavelength (λ_max) for the compound.
-
Calculation: Calculate the concentration of the dissolved compound in the filtrate using a standard curve generated from known concentrations of the compound in a DMSO/buffer mixture. This concentration is the kinetic solubility.[5]
Causality: The 1% DMSO concentration is a critical choice, balancing the need to initially dissolve the compound with the goal of mimicking aqueous biological assay conditions where high organic solvent content is undesirable. The short incubation time is key to the "kinetic" nature, assessing rapid precipitation rather than slow equilibration.[7]
Ionization Constant (pKa) Determination
The pKa value dictates the extent of a molecule's ionization at a given pH. For drug candidates, this influences solubility, membrane permeability, and receptor binding. The 1,2,4-oxadiazole ring is weakly basic due to the nitrogen atoms. Determining the pKa of its conjugate acid is essential.
graph TD { A[Start: Pure Compound] --> B{Choose Method}; B --> C[Potentiometric Titration]; B --> D[UV-Vis Spectrophotometry];
}
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 7. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its value lies in its unique properties as a bioisostere for amide and ester functionalities.[1][2] This structural mimicry allows for the enhancement of physicochemical and pharmacokinetic properties of drug candidates, such as improved metabolic stability and oral bioavailability. The 1,2,4-oxadiazole scaffold is a key component in a variety of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
This guide focuses on a specific, functionalized derivative: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole . The presence of a reactive chloromethyl group at the 3-position makes this compound a particularly valuable synthetic intermediate for the construction of more complex molecules in drug discovery programs.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 189130-87-8 | - |
| Molecular Formula | C₆H₉ClN₂O | - |
| Molecular Weight | 160.60 g/mol | - |
| SMILES | CC(C)C1=NOC(=N1)CCl | - |
| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | [6] |
Synthesis of this compound: A Representative Protocol
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate.[7][8] This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, the logical precursors are 2-chloroacetamide oxime and an activated form of isobutyric acid, or alternatively, isobutyramide oxime and an activated form of chloroacetic acid. The latter is often more practical.
The following is a detailed, self-validating experimental protocol based on established synthetic methodologies for this class of compounds.
Overall Synthetic Workflow
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Isobutyramide Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: To this solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide (1.1 equivalents) in water.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure isobutyramide oxime.
-
Characterization: Confirm the structure of the amidoxime intermediate by ¹H NMR and ¹³C NMR spectroscopy.
Part 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized isobutyramide oxime (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine or pyridine (1.2 equivalents), followed by the dropwise addition of chloroacetyl chloride (1.1 equivalents).
-
Formation of O-Acylamidoxime: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The formation of the O-acylamidoxime intermediate can be monitored by TLC.
-
Cyclodehydration: Upon completion of the acylation, the cyclization to the 1,2,4-oxadiazole can be achieved by heating the reaction mixture at reflux. Alternatively, for a milder procedure, the solvent can be removed, and the crude O-acylamidoxime can be redissolved in a high-boiling solvent like toluene or xylene and heated to reflux for 8-12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
The Role of 1,2,4-Oxadiazoles as Bioisosteres
A key driver for the use of 1,2,4-oxadiazoles in drug design is their function as bioisosteres for amides and esters. This concept is visualized below.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
Introduction: The 1,2,4-Oxadiazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is not arbitrary; it reflects the recurring presence of this moiety in a multitude of biologically active compounds across diverse therapeutic areas.[2][4] Its value stems from a unique combination of physicochemical properties. The 1,2,4-oxadiazole ring is chemically and thermally stable, providing metabolic robustness to drug candidates.[1] Crucially, it serves as an effective bioisostere for ester and amide functionalities.[5][6] This substitution can enhance pharmacokinetic profiles by improving metabolic stability and modulating target selectivity, making it an attractive tool for drug designers seeking to overcome the liabilities associated with rapidly hydrolyzed groups.[2] The result is a versatile molecular framework that has been successfully incorporated into compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][5] This guide provides a detailed exploration of these key biological activities, grounded in mechanistic insights and validated experimental protocols.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The structural versatility of 1,2,4-oxadiazole derivatives has been extensively exploited to develop potent anticancer agents that interfere with various oncogenic pathways.[7][8] These compounds have been shown to induce programmed cell death, inhibit critical cancer-related enzymes, and arrest the cell cycle.[7][8][9]
Mechanistic Insights: Inducing Apoptosis and Inhibiting Key Enzymes
A primary strategy in cancer therapy is the induction of apoptosis, or programmed cell death. Several 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis through the activation of effector caspases, particularly caspase-3.[9] Caspases are a family of cysteine proteases that, once activated, execute the apoptotic process by cleaving a cascade of cellular substrates.[9] Molecular docking studies suggest that the oxadiazole ring's heteroatoms can form crucial hydrogen bonds with residues in the active site of caspase-3, leading to its activation.[9]
Beyond apoptosis induction, these derivatives function as inhibitors of enzymes vital for cancer progression. Targets include histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and carbonic anhydrases (CAs).[4][8] For instance, certain 1,2,4-oxadiazole-based hydroxamates act as potent HDAC inhibitors, triggering cell differentiation and growth arrest.[8] Others have shown significant cytotoxicity against cancer cell lines like MCF-7 (breast) and A549 (lung) by interacting with the binding site of EGFR.[8]
Caption: Caspase-3 mediated apoptosis pathway activated by 1,2,4-oxadiazole derivatives.
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Target Cell Line | Representative IC₅₀ (µM) | Reference |
| Imidazopyrazine-linked | MCF-7 (Breast) | 0.22 | [1] |
| Imidazopyrazine-linked | A-549 (Lung) | 1.09 | [1] |
| Quinoline-linked | DU-145 (Prostate) | 0.92 | [10] |
| Nortopsentin Analogs | HCT-116 (Colon) | <10 | [4] |
| Benzofuran-containing | HT-29 (Colon) | <20 | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a robust method for assessing a compound's effect on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).[10]
-
Incubation: Incubate the plate for 48-72 hours. The duration is target-dependent and should be optimized.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the modulation of the NF-κB signaling pathway and the inhibition of COX enzymes.[3][11][12]
Mechanistic Insights: Inhibition of NF-κB and COX Enzymes
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade leads to the phosphorylation and degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, and iNOS).[12] Studies have shown that certain 1,2,4-oxadiazole compounds can inhibit this pathway by preventing the phosphorylation of the p65 subunit of NF-κB, thereby blocking its nuclear translocation and subsequent gene activation.[12][13]
Additionally, some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins at the site of inflammation.[14] This mechanism is shared with many non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Data Presentation: In Vitro and In Vivo Efficacy
| Compound Type | Assay | Result | Reference |
| Flurbiprofen-based | Carrageenan-induced Paw Edema (in vivo) | 88.33% edema inhibition | [14] |
| JC01 Derivative (17) | LPS-induced NO release (in vitro) | Potent inhibition | [12] |
| 2,5-disubstituted-1,3,4-Oxadiazole | Carrageenan-induced Paw Edema (in vivo) | 79.83% edema inhibition | [15] |
Experimental Protocols
Protocol 2: In Vitro Assessment via Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to iNOS activity.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Neuroprotective Activity: A Defense Against Neurodegeneration
The 1,2,4-oxadiazole scaffold is present in compounds showing significant promise for treating neurodegenerative diseases like Alzheimer's and ischemic stroke.[5][16][17] Their mechanisms often involve combating oxidative stress and modulating disease-specific pathologies.
Mechanistic Insights: Activating Antioxidant Defenses
A key mechanism of neuroprotection is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[16][18] Under normal conditions, Nrf2 is held in the cytoplasm. In response to oxidative stress or therapeutic agents, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), which helps to resolve oxidative damage.[16][18] Certain 1,2,4-oxadiazole derivatives have been shown to promote this nuclear translocation of Nrf2, thereby bolstering the cell's intrinsic antioxidant defenses.[16] In the context of Alzheimer's disease, derivatives have been developed that reduce β-amyloid (Aβ) plaques and the hyperphosphorylation of Tau protein, two primary pathological hallmarks of the disease.[19][20]
Caption: Neuroprotection via activation of the Nrf2 antioxidant pathway.
Data Presentation: Neuroprotective Outcomes
| Compound | Model | Key Finding | Reference |
| Compound 24 | PC12 cells + SNP | Potent protection against oxidative injury | [16] |
| Compound 24 | MCAO Rat Model (Stroke) | Significantly reduced brain infarction | [16] |
| wyc-7-20 | 3xTg AD Mouse Model | Reduced Aβ plaques and Tau phosphorylation | [19] |
Experimental Protocols
Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses a compound's ability to protect neuronal cells from an oxidative insult.
-
Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line often used as a neuronal model) in a suitable medium.
-
Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Pre-treatment: Treat cells with various concentrations of the neuroprotective 1,2,4-oxadiazole derivative for 1-2 hours.
-
Insult: Induce oxidative stress by adding a neurotoxic agent such as sodium nitroprusside (SNP) or H₂O₂.[16][20]
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.
-
Analysis: Calculate the percentage of cell viability relative to the control group (cells treated with the neurotoxin alone). An increase in viability indicates a neuroprotective effect.
Antimicrobial Activity: A Broad Spectrum of Action
The 1,2,4-oxadiazole scaffold is a key pharmacophore for a wide range of anti-infective agents, with demonstrated activity against bacteria, fungi, parasites, and viruses.[21]
Spectrum of Activity and Mechanistic Insights
1,2,4-oxadiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[21] For example, some compounds have been identified as effective non-β-lactam antibiotics that show good bioavailability and target penicillin-binding protein 2a (PBP2a), which is crucial for methicillin resistance in Staphylococcus aureus (MRSA).[21] The spectrum of activity also includes significant anti-tubercular effects against Mycobacterium tuberculosis and antifungal activity against pathogens like Candida albicans.[1][21][22] More recently, derivatives have been designed to inhibit the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication, highlighting their potential as antiviral agents.[23]
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the standard measure of in vitro antimicrobial potency.
| Compound Type | Target Microorganism | Representative MIC (µg/mL) | Reference |
| 3-substituted 5-amino | Staphylococcus aureus | 0.15 | [21] |
| 3-substituted 5-amino | Escherichia coli | 0.05 | [21] |
| Benzimidazole-oxadiazole hybrid | Mycobacterium tuberculosis H37Rv | 1.6 | [1] |
| Quinoline-linked | Mycobacterium tuberculosis H37Rv | 0.5 | [1] |
Experimental Protocols
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.
-
Compound Preparation: Prepare a 2-fold serial dilution of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring is unequivocally a scaffold of significant importance in drug discovery, offering a stable and versatile framework for developing novel therapeutics. The diverse biological activities—ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial—underscore its adaptability in interacting with a wide array of biological targets.[2] Future research will likely focus on optimizing the structure-activity relationships of existing leads and exploring multi-target agents, such as compounds with both anti-inflammatory and anti-Alzheimer's properties.[17] The increasing application of computational methods, including QSAR and molecular docking, will continue to guide the rational design of the next generation of 1,2,4-oxadiazole-based drugs, accelerating their path toward clinical application.[2][9]
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 16. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. ipbcams.ac.cn [ipbcams.ac.cn]
An In-depth Technical Guide to 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole Structural Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1] This unique scaffold is present in a wide array of biologically active compounds, demonstrating activities that span from anticancer and antimicrobial to neuroprotective.[1][2] This technical guide focuses on the chemical landscape of structural analogs derived from 3-(chloromethyl)-5-isopropyl-1,2,4-oxadiazole. We provide a comprehensive exploration of synthetic strategies, principles of analog design, and potential therapeutic applications. By synthesizing information from established chemical literature, this document offers field-proven insights into the construction and potential utility of this compound class. Detailed experimental protocols for synthesis and a representative biological assay are provided to empower researchers in their drug discovery efforts.
The 1,2,4-Oxadiazole Core: A Scaffold of Versatility
The 1,2,4-oxadiazole moiety is a cornerstone in modern drug design. Its metabolic stability, ability to engage in hydrogen bonding, and rigid planar structure make it an ideal scaffold for orienting substituents to interact with biological targets.[3] Unlike more labile ester or amide linkages, the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes, a crucial attribute for developing orally bioavailable drugs. The 3,5-disubstitution pattern allows for precise, vectoral positioning of different chemical functionalities, enabling chemists to fine-tune a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.
Synthesis of the Core Scaffold and Key Intermediates
The construction of 3,5-disubstituted-1,2,4-oxadiazoles is most reliably achieved through the cyclization of an O-acylamidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with a suitable acylating agent, such as an acyl chloride or carboxylic acid. The subsequent cyclodehydration step yields the desired oxadiazole ring.
The synthesis of the title compound, This compound (3) , logically proceeds via the reaction of 2-chloro-N'-hydroxyacetamidine (1) with isobutyryl chloride (2) . This pathway ensures the correct placement of the chloromethyl group at the 3-position and the isopropyl group at the 5-position.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Investigation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole: A Keystone for Rational Drug Design
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] This technical guide outlines a comprehensive theoretical framework for the characterization of a specific, promising derivative: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. Leveraging the power of quantum chemical calculations and molecular modeling, we present a roadmap for elucidating the structural, electronic, and spectroscopic properties of this molecule. Furthermore, we propose a detailed protocol for in silico screening against relevant biological targets to probe its potential as a novel therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to accelerate the discovery of new oxadiazole-based pharmaceuticals.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antileishmanial properties.[3][5][6] The stability of the oxadiazole ring to hydrolysis and metabolic degradation makes it an attractive component in the design of new drug candidates.[2]
The subject of this guide, this compound, combines the stable oxadiazole core with two key substituents. The isopropyl group can influence lipophilicity and steric interactions within a binding pocket, while the chloromethyl group provides a reactive handle for further synthetic modification or can participate in crucial interactions with a biological target. A thorough theoretical understanding of this molecule is paramount to predicting its behavior and rationally designing future experiments.
Molecular Structure and Conformational Analysis
A precise understanding of a molecule's three-dimensional structure is the foundation of any theoretical study. We propose a multi-step approach to determine the most stable conformation of this compound.
Computational Methodology
All quantum chemical calculations will be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[7][8] We recommend the widely-used B3LYP functional in conjunction with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for similar heterocyclic systems.[7][9]
Proposed Workflow for Geometry Optimization
Caption: Workflow for obtaining the stable conformer.
Predicted Structural Parameters
Upon successful optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles will be determined. These theoretical values are crucial for understanding the molecule's geometry and can be used to compare with experimental data if available.
| Parameter Type | Atoms Involved (Example) | Predicted Value (Å or °) |
| Bond Length | C-Cl | To be calculated |
| Bond Length | N-O (in ring) | To be calculated |
| Bond Angle | C-O-N (in ring) | To be calculated |
| Dihedral Angle | Cl-C-C-N | To be calculated |
| Table 1: Anticipated structural parameters from DFT calculations. |
Quantum Chemical Properties: Reactivity and Stability
The electronic properties of a molecule govern its reactivity and interactions with other chemical species. DFT calculations provide a suite of descriptors to quantify these characteristics.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[7][9]
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| ΔE (LUMO-HOMO) | Energy Gap | Chemical stability and reactivity |
| Table 2: Frontier Molecular Orbital parameters. |
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[7]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack.
-
Green regions (neutral potential): Indicate areas of low electrostatic potential.
The MEP map for this compound is expected to show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, highlighting their potential role in forming hydrogen bonds or other electrostatic interactions within a biological target.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.[9]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | A measure of polarizability. |
| Table 3: Global reactivity descriptors. |
Theoretical Spectroscopic Characterization
Computational methods can predict various types of spectra, which can aid in the interpretation of experimental data.
-
Infrared (IR) Spectroscopy: Frequency calculations performed after geometry optimization will yield the theoretical vibrational frequencies. These can be compared with experimental IR spectra to confirm the structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts. These theoretical values are highly valuable for assigning peaks in experimental NMR spectra.
Probing Bioactivity: A Molecular Docking Protocol
Given the wide range of biological activities reported for 1,2,4-oxadiazole derivatives, a molecular docking study is a logical next step to explore the therapeutic potential of this compound.[10][11][12] We propose a workflow to screen this molecule against a relevant protein target, for instance, a bacterial enzyme like MurE ligase, which has been used as a target for other oxadiazole analogues.
Proposed Molecular Docking Workflow
Caption: Step-by-step molecular docking workflow.
Interpretation of Docking Results
The primary outputs of a molecular docking simulation are the binding affinity (or docking score), typically in kcal/mol, and the predicted binding pose of the ligand within the protein's active site. A lower binding energy suggests a more favorable interaction. Analysis of the binding pose will reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. These insights are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent analogues.
Conclusion
The theoretical methodologies outlined in this guide provide a robust framework for a comprehensive in silico investigation of this compound. By employing DFT calculations, we can gain deep insights into its structural and electronic properties, which are fundamental to its chemical behavior. Furthermore, molecular docking simulations offer a powerful and cost-effective approach to explore its potential as a bioactive compound. This combined theoretical approach not only accelerates the characterization of this novel molecule but also provides a rational basis for its future development in the field of medicinal chemistry.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Precautionary Measures for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Abstract
This document provides a comprehensive technical guide on the safety and handling precautions for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. As a halogenated heterocyclic compound, this reagent requires specific handling protocols to mitigate risks in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the compound's potential hazards, requisite personal protective equipment (PPE), and emergency procedures. The protocols herein are synthesized from available safety data for structurally similar compounds and established best practices for handling reactive chemical intermediates.
Compound Identification and Physicochemical Properties
This compound is a substituted oxadiazole, a class of heterocyclic compounds widely utilized in medicinal chemistry as bioisosteres for esters and amides, valued for their metabolic stability and specific binding properties.[1][2] The presence of a chloromethyl group, a reactive alkylating moiety, dictates the primary handling concerns for this molecule.
Table 1: Compound Identifiers and Properties
| Property | Value | Source/Rationale |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₆H₉ClN₂O | Calculated |
| Molecular Weight | 160.60 g/mol | Calculated |
| CAS Number | 927953-73-9 | Inferred from supplier data |
| Physical Form | Solid | Based on analogs[3] |
| Storage Temperature | Refrigerator (2-8 °C recommended) | Best practice for reactive intermediates |
Hazard Identification and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not publicly available, a robust hazard assessment can be constructed by analyzing data from close structural analogs. The primary hazards are associated with the chloromethyl group and the oxadiazole core. The brominated analog, 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, is classified as acutely toxic if swallowed (H301, GHS Category 3).[3] A close methyl-substituted analog, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, is listed with warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing severe skin burns and eye damage.[4]
Based on this surrogate data, a conservative GHS classification for this compound is prudent.
Table 2: Inferred GHS Classification
| Category | Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity |
| Danger | H302: Harmful if swallowed.[4]H312: Harmful in contact with skin.[4]H332: Harmful if inhaled.[4]H314: Causes severe skin burns and eye damage.[4] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]P264: Wash skin thoroughly after handling.[6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Environmental | (None Assumed) | --- | H413 (Possible): May cause long lasting harmful effects to aquatic life.[6] | P273: Avoid release to the environment.[6] |
Causality of Hazards:
-
Corrosivity and Irritation: The chloromethyl group is a known lachrymator and alkylating agent. Upon contact with moisture (e.g., on skin, eyes, or mucous membranes), it can hydrolyze to release hydrochloric acid, leading to chemical burns. Its alkylating nature can cause direct damage to tissues.
-
Toxicity: Absorption through the skin, ingestion, or inhalation allows the compound to enter the bloodstream, where it can exert systemic effects. The exact mechanism is not fully investigated, but cellular damage via non-specific alkylation is a plausible pathway.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[7]
-
Safety Stations: Eyewash stations and safety showers must be located in close proximity to the workstation and be regularly tested.[5]
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on a thorough risk assessment.
Caption: PPE selection workflow for handling the compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles | ANSI Z87.1 or EN 166 | Protects against dust particles and splashes.[5] |
| Face shield | --- | Recommended when handling larger quantities or if there is a significant splash risk. | |
| Hands | Nitrile rubber gloves | EN 374 | Provides protection against incidental contact. Dispose of contaminated gloves immediately using proper technique.[5] |
| Skin/Body | Laboratory coat | --- | Standard protection against contamination.[8] |
| Respiratory | Fume Hood | --- | Primary engineering control to prevent inhalation.[5] |
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is essential to maintain a safe laboratory environment.
Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents before retrieving the compound.
-
Personal Protective Equipment: Don all required PPE as detailed in Section 3.
-
Dispensing: Handle the compound as a solid. Avoid any actions that could generate dust, such as crushing or vigorous scraping. Use spark-proof tools.
-
Weighing: If weighing, do so in the fume hood on a tared weigh boat.
-
Post-Handling: After use, securely close the container. Decontaminate all surfaces and equipment.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the work area.[5][6]
Storage Protocol
-
Container: Keep the container tightly closed and properly labeled.[5][7]
-
Location: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.
-
Access: Store in a locked cabinet or area with restricted access.[5][7]
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS or container label to the medical personnel.[5][10]
Spill Response
Caption: Decision tree for emergency response procedures.
Spill Cleanup Protocol (Small Spills):
-
Evacuate: Ensure all non-essential personnel leave the area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials, including gloves and absorbents, as hazardous waste.
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.
-
Procedure: Disposal must be carried out by a licensed and approved waste disposal contractor.[5][6]
-
Environmental Release: Do not allow the product to enter drains, sewers, or waterways.[6] Avoid release to the environment.[6]
Toxicological Information (Inferred)
-
Acute Effects: Based on analogs, the compound is presumed to be harmful by all routes of exposure (oral, dermal, inhalation).[4] It is expected to be corrosive to skin and eyes, causing severe irritation or chemical burns.[4]
-
Chronic Effects: No specific data is available. However, repeated exposure to alkylating agents can lead to sensitization and long-term health effects. No component of similar products is listed as a carcinogen by IARC or NTP.[6]
-
Ecological Information: Data for similar oxadiazoles suggests they may cause long-lasting harmful effects to aquatic life.[6]
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 3. 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
Methodological & Application
synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole from amidoxime
Application Notes and Protocols
Topic: Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole from Amidoxime
Document ID: AN-OXA-35124-CMIP
Version: 1.0
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a versatile building block for drug discovery programs. The synthesis proceeds via a robust two-stage, one-pot reaction sequence involving the initial O-acylation of isobutyramidoxime with chloroacetyl chloride, followed by a thermally induced intramolecular cyclodehydration. This guide offers in-depth causal explanations for experimental choices, detailed safety protocols, analytical characterization methods, and a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in pharmaceutical and chemical development.
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery.[1][2] Its utility stems from its ability to act as a metabolically robust bioisostere of esters and amides, crucial functional groups in many bioactive molecules. This substitution can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability and resistance to enzymatic degradation. The synthesis of specifically substituted 1,2,4-oxadiazoles is therefore a critical task for medicinal chemists.
The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation of an amidoxime with a carboxylic acid derivative.[1][3] This application note details the synthesis of this compound, a valuable intermediate where the chloromethyl group at the C3 position serves as a reactive handle for further molecular elaboration, and the isopropyl group at C5 provides a lipophilic anchor.
Reaction Mechanism and Rationale
The synthesis is a two-stage process that can be conveniently performed in a single pot.[4] It begins with the O-acylation of the amidoxime followed by an intramolecular cyclodehydration.
Stage 1: O-Acylation of Isobutyramidoxime The reaction is initiated by the nucleophilic attack of the hydroxyl oxygen of isobutyramidoxime on the highly electrophilic carbonyl carbon of chloroacetyl chloride. While amidoximes possess two nucleophilic centers (the amino nitrogen and the hydroxyl oxygen), acylation preferentially occurs on the more nucleophilic oxygen atom.[5] A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the starting amidoxime.
Stage 2: Intramolecular Cyclodehydration The resulting O-acyl amidoxime intermediate is thermally unstable and undergoes a subsequent intramolecular cyclization. The amino group attacks the carbonyl carbon, and a molecule of water is eliminated to form the stable 1,2,4-oxadiazole aromatic ring. This step is typically promoted by heating the reaction mixture to reflux.[6]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Isobutyramidoxime | C₄H₁₀N₂O | 102.14 | ≥97% | Sigma-Aldrich |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Acros Organics |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | J.T. Baker |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (60 mL)
-
Reflux condenser
-
Ice-water bath
-
Heating mantle with temperature controller
-
Nitrogen gas inlet and bubbler
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Isobutyramidoxime | 102.14 | 50.0 | 1.0 | 5.11 g |
| Chloroacetyl chloride | 112.94 | 55.0 | 1.1 | 6.21 g (4.2 mL) |
| Triethylamine | 101.19 | 60.0 | 1.2 | 6.07 g (8.4 mL) |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 60 mL dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to guarantee anhydrous conditions. Place the flask under a positive pressure of nitrogen.
-
Reagent Dissolution: To the flask, add isobutyramidoxime (5.11 g, 50.0 mmol) and 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until the solid is fully dissolved. Add triethylamine (8.4 mL, 60.0 mmol). Cool the flask to 0 °C using an ice-water bath.
-
Acylation: Dissolve chloroacetyl chloride (4.2 mL, 55.0 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amidoxime solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Cyclodehydration: Attach a heating mantle and heat the reaction mixture to reflux (approx. 40 °C for DCM). Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the O-acyl amidoxime intermediate spot (visible after the acylation step) is consumed and a new, less polar product spot is dominant.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water. c. Separate the layers. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove acidic impurities), and 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of 5% to 15% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a colorless to pale yellow oil.
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.65 (s, 2H): The singlet corresponds to the two protons of the chloromethyl (-CH₂Cl) group.
-
δ 3.20 (sept, J = 7.0 Hz, 1H): The septet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.
-
δ 1.35 (d, J = 7.0 Hz, 6H): The doublet represents the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl substituent.
-
-
¹³C NMR (101 MHz, CDCl₃): [10][11]
-
δ 178.5: C5 of the oxadiazole ring (attached to the isopropyl group).
-
δ 165.0: C3 of the oxadiazole ring (attached to the chloromethyl group).
-
δ 35.8: Chloromethyl carbon (-CH₂Cl).
-
δ 28.0: Isopropyl methine carbon (-CH).
-
δ 21.5: Isopropyl methyl carbons (-CH₃).
-
-
Mass Spectrometry (EI-MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one chlorine atom.[12][13]
-
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecule with the ³⁵Cl isotope.
-
M+2 Peak: A peak at m/z = 178, corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, reflecting the natural abundance of the chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1).[12][14]
-
Safety Precautions and Handling
Chloroacetyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water to produce HCl gas. [15][16][17]
-
Engineering Controls: All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood with proper ventilation.[16] An emergency shower and eyewash station must be readily accessible.[15][18]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[16]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Handling:
-
Dispense chloroacetyl chloride using a syringe or cannula under an inert atmosphere.
-
Avoid contact with water, alcohols, and bases, as it reacts violently.[17]
-
Quench any excess reagent carefully with a non-nucleophilic solvent before aqueous work-up.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19] Remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[19]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvents. | 1. Ensure all reagents are anhydrous and glassware is oven-dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Incomplete cyclization. | 2. Increase reflux time and monitor by TLC. If the intermediate persists, a stronger base or higher boiling point solvent (e.g., toluene) may be required for the cyclization step.[6] | |
| 3. Insufficient base. | 3. Ensure at least 1.2 equivalents of TEA are used to fully neutralize the HCl generated. | |
| Formation of Multiple Side Products | 1. Reaction temperature too high during addition. | 1. Strictly maintain the temperature at 0 °C during the dropwise addition of chloroacetyl chloride. |
| 2. Hydrolysis of O-acyl intermediate. | 2. Minimize exposure to water during work-up. Ensure the reaction is truly complete before quenching.[6] | |
| Difficulty in Purification | 1. Product co-elutes with impurities. | 1. Adjust the polarity of the eluent system for column chromatography. Try a shallower gradient (e.g., 2% to 10% EtOAc in Hexane). |
| 2. Oily product that is difficult to handle. | 2. If the product is an oil, ensure all solvent is removed under high vacuum. Trituration with cold pentane can sometimes induce solidification or remove nonpolar impurities.[9] |
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. nj.gov [nj.gov]
- 16. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 17. lobachemie.com [lobachemie.com]
- 18. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. Chloroacetyl Chloride [yufenggp.com]
Application Notes and Protocols: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole in Medicinal Chemistry
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in modern medicinal chemistry, valued for its unique physicochemical properties and broad spectrum of biological activities.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is often employed as a bioisosteric replacement for amide and ester functionalities.[3] This substitution can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and fine-tune its interaction with biological targets.[3][4] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, making them a versatile scaffold in drug discovery programs.[1][2]
This guide focuses on a particularly useful, yet underexplored, building block: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole . The strategic combination of the stable 1,2,4-oxadiazole core, a lipophilic isopropyl group at the 5-position, and a reactive chloromethyl handle at the 3-position makes this compound a powerful tool for generating diverse molecular libraries. The chloromethyl group serves as a key electrophilic site for introducing a wide range of functional groups through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) in a targeted and efficient manner.
These application notes provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, complete with detailed experimental protocols for its preparation and derivatization.
Synthesis of this compound
The most common and efficient method for constructing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.[5][6] This intermediate is typically formed in situ from the reaction of an amidoxime with an acylating agent. For the synthesis of our target molecule, isobutyramide oxime and chloroacetyl chloride are the logical starting materials.
Overall Synthetic Scheme
Caption: Synthetic pathway for this compound.
Protocol 1: Two-Step, One-Pot Synthesis
This protocol describes a standard procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles that can be readily adapted for our target molecule.
Materials:
-
Isobutyramide oxime
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve isobutyramide oxime (1.0 eq) in anhydrous toluene.
-
Acylation: Cool the solution in an ice bath and add anhydrous pyridine (1.1 eq). To this cooled, stirring solution, add chloroacetyl chloride (1.05 eq) dropwise. The reaction is exothermic, and a precipitate (pyridinium hydrochloride) will form.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the pyridinium hydrochloride and wash the solid with a small amount of toluene. Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.
Expected Yield and Characterization:
-
Yield: 60-80%
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| ¹H NMR (CDCl₃, 400 MHz) - Predicted Shifts | ¹³C NMR (CDCl₃, 100 MHz) - Predicted Shifts |
| δ ~4.7 ppm (s, 2H, -CH₂Cl) | δ ~178 ppm (C5-oxadiazole) |
| δ ~3.2 ppm (sept, 1H, -CH(CH₃)₂) | δ ~168 ppm (C3-oxadiazole) |
| δ ~1.4 ppm (d, 6H, -CH(CH₃)₂) | δ ~35 ppm (-CH₂Cl) |
| δ ~28 ppm (-CH(CH₃)₂) | |
| δ ~20 ppm (-CH(CH₃)₂) |
Applications in Medicinal Chemistry: Derivatization via Nucleophilic Substitution
The chloromethyl group at the 3-position is a versatile handle for introducing a wide range of nucleophiles, enabling the rapid generation of a library of analogues for SAR studies. The general reaction scheme is a straightforward Sₙ2 displacement of the chloride.
Caption: General scheme for the derivatization of the title compound.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
This protocol outlines a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ACN or DMF.
-
Addition of Reagents: Add the amine (1.2 eq) followed by the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: If using ACN, filter off the base and concentrate the filtrate. If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3: General Procedure for Nucleophilic Substitution with Thiols
This protocol describes the reaction with thiol-based nucleophiles to form thioethers.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as a base
-
DMF or Tetrahydrofuran (THF) as solvent
-
Standard work-up and purification reagents.
Procedure:
-
Thiolate Formation: In a separate flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous DMF or THF. Cool in an ice bath and carefully add NaH (1.2 eq) portion-wise. Stir until hydrogen evolution ceases.
-
Substitution Reaction: To this solution of the thiolate, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by column chromatography.
Potential Therapeutic Applications and Target Exploration
The derivatized library of 3-(substituted-methyl)-5-isopropyl-1,2,4-oxadiazoles can be screened against a variety of biological targets. Given the known activities of the 1,2,4-oxadiazole scaffold, promising areas for investigation include:
-
Oncology: Screening against various cancer cell lines to identify compounds with antiproliferative activity.[2]
-
Inflammation: Evaluation in assays for key inflammatory targets such as cyclooxygenases (COX) or cytokine production.
-
Infectious Diseases: Testing for antibacterial and antifungal activity.[6]
-
Neuroscience: Assessing activity against targets involved in neurodegenerative diseases, such as monoamine oxidase (MAO) or beta-secretase (BACE1).
The isopropyl group at the 5-position provides a degree of lipophilicity that may be favorable for cell permeability and interaction with hydrophobic pockets in target proteins. The diverse functionalities introduced at the 3-position via the chloromethyl handle will allow for the exploration of a wide chemical space to optimize potency, selectivity, and drug-like properties.
Conclusion
This compound is a high-potential building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group provide a reliable and efficient platform for the generation of diverse compound libraries. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this versatile scaffold in the pursuit of novel therapeutic agents.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
The Versatile Synthon: Application Notes and Protocols for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole in Medicinal Chemistry
The 1,2,4-oxadiazole moiety is a privileged scaffold in modern drug discovery, prized for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This guide provides an in-depth exploration of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole , a key chemical intermediate for the synthesis of diverse molecular entities. We will delve into its reactivity, offer detailed protocols for its application in nucleophilic substitution reactions, and discuss its strategic importance in the rapid generation of compound libraries for lead discovery and optimization.
Introduction: The Strategic Value of this compound
This compound is a bifunctional molecule poised for synthetic elaboration. The 1,2,4-oxadiazole core provides a rigid, aromatic linker that is resistant to metabolic degradation, a crucial attribute in drug design.[2] The isopropyl group at the 5-position offers a degree of lipophilicity and can engage in van der Waals interactions within protein binding pockets. However, the true synthetic utility of this intermediate lies in the highly reactive chloromethyl group at the 3-position. This electrophilic center is an excellent handle for introducing a wide array of functional groups and building blocks through nucleophilic substitution reactions.
The strategic placement of the chloromethyl group allows for the facile introduction of amine, phenol, and thiol-containing fragments, which are ubiquitous in biologically active molecules. This direct and efficient method of diversification makes this compound an invaluable tool for medicinal chemists aiming to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂O | N/A |
| Molecular Weight | 160.60 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | GBSUHSDLMMIZEP-UHFFFAOYSA-N | [3] |
| SMILES | CCCC1=NOC(CCl)=N1 | [3] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many alkylating agents, it is considered harmful if swallowed, in contact with skin, or if inhaled.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: Nucleophilic Substitution Reactions
The primary application of this compound is as an electrophile in SN2 reactions. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by a wide range of nucleophiles.
Caption: General workflow for nucleophilic substitution.
Protocol 1: N-Alkylation of Primary and Secondary Amines
The formation of a C-N bond is a cornerstone of medicinal chemistry. This protocol details the reaction of this compound with a generic primary or secondary amine.
Rationale: The reaction proceeds via a classical SN2 mechanism where the lone pair of the nitrogen atom attacks the electrophilic methylene carbon, displacing the chloride ion. A non-nucleophilic base is required to neutralize the HCl generated in situ, driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are ideal as they can solvate the cation of the base without interfering with the nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous dimethylformamide (DMF) (0.1-0.5 M).
-
Addition of Base: Add a suitable inorganic base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or an organic base like triethylamine (Et₃N) (1.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Electrophile: To the stirred suspension, add a solution of this compound (1.0-1.2 eq) in a minimal amount of DMF.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate out of solution. If so, collect the solid by filtration. If the product is soluble, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: O-Alkylation of Phenols
The synthesis of aryl ethers is another important transformation in drug discovery, often used to modulate polarity and introduce key pharmacophoric elements.
Rationale: Phenols are generally less nucleophilic than amines and require a stronger base to deprotonate the hydroxyl group to form the more nucleophilic phenoxide anion. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used for this purpose. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 displacement.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: To a stirred solution of the phenol (1.0 eq) in anhydrous DMF (0.1-0.5 M) in a flame-dried, inert atmosphere (e.g., under nitrogen or argon) flask, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Activation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium phenoxide.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel.
Protocol 3: S-Alkylation of Thiols
Thioethers are important functional groups in many pharmaceutical compounds. This protocol outlines the synthesis of thioethers from this compound.[1]
Rationale: Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent. The reaction conditions are similar to those for O-alkylation, though often milder conditions suffice due to the higher nucleophilicity of sulfur.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or DMF (0.1-0.5 M).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Electrophile Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-60 °C if necessary. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Work-up and Purification: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Application in Library Synthesis
The robust and versatile reactivity of this compound makes it an ideal building block for parallel synthesis and the generation of compound libraries for high-throughput screening.
Caption: Library synthesis from a common intermediate.
By employing automated or semi-automated synthesis platforms, a single batch of this compound can be reacted with a diverse array of commercially available amines, phenols, and thiols. This strategy allows for the rapid exploration of the chemical space around the 1,2,4-oxadiazole core, accelerating the identification of hits and the development of SAR. The straightforward purification of these reaction products further enhances the efficiency of this approach.
Conclusion
This compound is a powerful and versatile chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic substitution reactions, allows for the efficient and predictable synthesis of a wide range of derivatives. The protocols outlined in this guide provide a solid foundation for researchers and scientists to leverage this valuable building block in their synthetic endeavors. By understanding the principles behind its reactivity and employing the detailed methodologies provided, the scientific community can continue to unlock the potential of the 1,2,4-oxadiazole scaffold in the quest for novel and effective therapeutics.
References
- 1. Synthesis and Biological Activity of Thioethers Containing 1,2,4-Oxadiazole Fragment and Their Oxidation Products | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Nucleophilic Substitution on 3-(Chloromethyl) group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-(Chloromethyl) Group as a Versatile Synthetic Handle
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the 3-(chloromethyl) group attached to an aromatic or heterocyclic ring is a cornerstone functional group. Its heightened reactivity, stemming from the adjacent π-system, allows for a diverse array of chemical transformations.[1][2] This reactivity makes it an invaluable synthon for constructing the complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the 3-(chloromethyl) position, detailing the underlying mechanistic principles and offering field-proven protocols for its successful application.
The Mechanistic Dichotomy: S_N1 vs. S_N2 Pathways
The 3-(chloromethyl) group, being a primary benzylic-type halide, exhibits a fascinating dual reactivity, capable of undergoing nucleophilic substitution through both unimolecular (S_N1) and bimolecular (S_N2) pathways.[1][3][4][5] The operative mechanism is highly dependent on the specific reaction conditions, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.[1][6]
The S_N2 Pathway: Concerted Displacement
For primary benzylic halides like those bearing a 3-(chloromethyl) group, the S_N2 pathway is often favored, especially with strong nucleophiles in polar aprotic solvents.[7] This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] The π-system of the adjacent aromatic or heterocyclic ring plays a crucial role in stabilizing the transition state by overlapping with the p-orbitals of both the incoming nucleophile and the departing leaving group, thereby lowering the activation energy.[1]
The S_N1 Pathway: The Resonance-Stabilized Carbocation
Under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, the S_N1 mechanism can become competitive.[1][7] The rate-determining step in this pathway is the formation of a benzylic carbocation. This intermediate is exceptionally stabilized through resonance, where the positive charge is delocalized across the aromatic or heterocyclic ring.[1][3][9]
Core Principles for Protocol Design
Successful nucleophilic substitution on a 3-(chloromethyl) group hinges on a careful selection of reaction parameters to favor the desired mechanistic pathway and maximize yield. Key considerations include:
-
Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., RS⁻, RO⁻, N₃⁻) will strongly favor the S_N2 mechanism.[5][7] Weaker, neutral nucleophiles (e.g., H₂O, ROH, RNH₂) are more likely to participate in S_N1 reactions.[5][7]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for S_N2 reactions as they solvate the cation but leave the nucleophile relatively free to attack.[7][10] Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate, thus favoring the S_N1 pathway.[7][10]
-
Leaving Group: Chloride is a good leaving group, but its reactivity can be enhanced by the addition of a soluble iodide salt (e.g., NaI or KI) in what is known as the Finkelstein reaction. The in situ formation of the more reactive iodomethyl intermediate can significantly accelerate S_N2 reactions.
-
Base: When the nucleophile is neutral (e.g., an alcohol or an amine), a non-nucleophilic base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction.[1]
Visualization of the General Reaction Mechanism
Caption: Mechanistic pathways for nucleophilic substitution.
Experimental Protocols
The following protocols are provided as a detailed guide for performing nucleophilic substitution reactions on a generic 3-(chloromethyl)aromatic substrate.
Protocol 1: Synthesis of a Benzyl Ether (O-Alkylation)
This protocol details the S_N2 reaction of a phenol with a 3-(chloromethyl) substrate to form an ether linkage, a common transformation in drug discovery.[1]
Materials:
-
3-(Chloromethyl)anisole (1.0 eq)
-
4-Methoxyphenol (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Sodium iodide (NaI) (0.1 eq, catalytic)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol and anhydrous DMF.
-
Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate and a catalytic amount of sodium iodide to the solution.
-
Stir the resulting suspension at room temperature for 15-20 minutes to ensure the formation of the phenoxide.
-
Add 3-(chloromethyl)anisole to the reaction mixture dropwise via syringe.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
K₂CO₃: A mild base is used to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions.[1]
-
DMF: A polar aprotic solvent is chosen to facilitate the S_N2 reaction.[7]
-
NaI: The catalytic amount of iodide acts as a phase-transfer catalyst and also participates in a Finkelstein reaction to transiently form the more reactive 3-(iodomethyl)anisole.
Protocol 2: Synthesis of a Benzyl Azide (N-Alkylation)
This protocol describes the synthesis of a benzyl azide, a versatile intermediate that can be readily converted to an amine or used in "click" chemistry. The use of sodium azide as the nucleophile strongly favors an S_N2 mechanism.[11]
Materials:
-
3-(Chloromethyl)pyridine hydrochloride (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a well-ventilated fume hood, dissolve 3-(chloromethyl)pyridine hydrochloride in DMSO in a round-bottom flask. Caution: Sodium azide is highly toxic and potentially explosive.
-
Carefully add sodium azide to the solution in portions.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker of cold water.
-
Extract the product with diethyl ether or ethyl acetate multiple times.
-
Combine the organic extracts, wash with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the azide.
-
The resulting 3-(azidomethyl)pyridine is often used in the next step without further purification.[12]
Causality Behind Experimental Choices:
-
NaN₃: Azide is a potent nucleophile that ensures the reaction proceeds via an S_N2 pathway.[11]
-
DMSO: A highly polar aprotic solvent is used to dissolve the reactants and facilitate the bimolecular reaction.
-
Safety: The use of a fume hood and careful handling of sodium azide are critical due to its toxicity.
Protocol 3: Synthesis of a Benzyl Thioether (S-Alkylation)
This protocol outlines the formation of a thioether by reacting a thiol with a 3-(chloromethyl) substrate. Thioethers are important functionalities in many pharmaceutical compounds.[13][14]
Materials:
-
3-(Chloromethyl)benzaldehyde (1.0 eq)
-
Thiophenol (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere, add thiophenol and anhydrous acetonitrile.
-
Add cesium carbonate to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of 3-(chloromethyl)benzaldehyde in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Causality Behind Experimental Choices:
-
Cs₂CO₃: Cesium carbonate is a strong base that effectively deprotonates the thiol to the highly nucleophilic thiolate.
-
Acetonitrile: This polar aprotic solvent is an excellent choice for S_N2 reactions involving charged nucleophiles.
Data Summary Table
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Predominant Mechanism |
| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, NaH | DMF, Acetonitrile | 25-80 | S_N2 |
| N-Nucleophiles | Azide, Amines | None or Et₃N | DMSO, DMF | 25-60 | S_N2 |
| S-Nucleophiles | Thiols | Cs₂CO₃, K₂CO₃ | Acetonitrile, THF | 25-50 | S_N2 |
| C-Nucleophiles | Cyanide, Enolates | None or NaH | DMSO, THF | 25-70 | S_N2 |
Experimental Workflow Visualization
Caption: General experimental workflow.
Conclusion
The 3-(chloromethyl) group is a powerful and versatile functional handle in organic synthesis. A thorough understanding of the factors that govern the S_N1 and S_N2 mechanistic pathways is paramount for the successful design and execution of nucleophilic substitution reactions. By carefully selecting the nucleophile, solvent, and other reaction conditions, researchers can effectively control the outcome of these transformations to build complex molecular architectures with high efficiency and selectivity. The protocols provided herein serve as a robust starting point for the application of this important synthetic strategy in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-(Chloromethyl)pyridine hydrochloride | 6959-48-4 [smolecule.com]
- 3. quora.com [quora.com]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. glasp.co [glasp.co]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 11. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. scbt.com [scbt.com]
- 13. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole in Anticancer Drug Design
Foreword: The Emerging Role of 1,2,4-Oxadiazoles in Oncology
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and effective therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering a versatile scaffold for the design of novel drugs. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1][2] Derivatives of 1,2,4-oxadiazole have been reported to exhibit cytotoxicity against a range of cancer cell lines, acting through various mechanisms such as apoptosis induction and enzyme inhibition.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel derivative, 3-(chloromethyl)-5-isopropyl-1,2,4-oxadiazole , as a potential anticancer agent. While the broader class of 1,2,4-oxadiazoles shows promise, the specific biological activity of this compound remains an area of active investigation. These application notes and protocols are designed to provide a robust framework for its synthesis, in vitro characterization, and mechanistic elucidation.
Section 1: Compound Profile and Rationale for Investigation
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₉ClN₂O
-
Molecular Weight: 160.60 g/mol
-
Structure:
The structure of this compound incorporates a reactive chloromethyl group at the 3-position and an isopropyl group at the 5-position of the 1,2,4-oxadiazole core. The chloromethyl group is a key feature, potentially acting as an electrophilic site for covalent interaction with biological nucleophiles, a mechanism employed by some alkylating anticancer agents. The isopropyl group may contribute to the compound's lipophilicity, influencing its membrane permeability and interaction with hydrophobic pockets of target proteins.
1.2. Postulated Mechanism of Action
Based on the known anticancer activities of other 1,2,4-oxadiazole derivatives, we can hypothesize several potential mechanisms of action for this compound. These include, but are not limited to:
-
Induction of Apoptosis: Many 1,2,4-oxadiazole compounds have been shown to induce programmed cell death in cancer cells.[3] This can occur through the activation of caspases, a family of proteases central to the apoptotic pathway.
-
Enzyme Inhibition: The 1,2,4-oxadiazole scaffold has been incorporated into inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).[5][6]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer drugs. This compound could potentially induce arrest at specific checkpoints, preventing uncontrolled cell division.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Postulated mechanism of action for this compound.
Section 2: Synthesis Protocol
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented and typically involves the cyclization of an O-acyl amidoxime intermediate.[7][8] The following is a general, adaptable protocol for the synthesis of this compound.
2.1. Materials and Reagents
-
Isobutyramide
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Chloroacetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
2.2. Step-by-Step Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
2.3. Detailed Experimental Procedure
-
Synthesis of Isobutyramidoxime:
-
Dissolve isobutyramide and hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add sodium bicarbonate portion-wise and reflux the mixture for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and purify if necessary.
-
-
Synthesis of this compound:
-
Dissolve the isobutyramidoxime in anhydrous DCM and cool to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of chloroacetyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude O-acylated intermediate can be cyclized by heating in a high-boiling solvent like toluene or xylene, or more efficiently, under microwave irradiation.
-
Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Section 3: In Vitro Anticancer Activity Evaluation
A crucial first step in characterizing a novel anticancer compound is to assess its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[9]
3.1. Cell Lines and Culture Conditions
A diverse panel of human cancer cell lines should be selected to evaluate the breadth of the compound's activity. It is also essential to include a non-cancerous cell line to assess selectivity.
| Cell Line | Cancer Type | Culture Medium |
| MCF-7 | Breast Adenocarcinoma | DMEM + 10% FBS + 1% Pen/Strep |
| A549 | Lung Carcinoma | F-12K + 10% FBS + 1% Pen/Strep |
| HCT-116 | Colorectal Carcinoma | McCoy's 5A + 10% FBS + 1% Pen/Strep |
| PC-3 | Prostate Adenocarcinoma | F-12K + 10% FBS + 1% Pen/Strep |
| HEK293 | Human Embryonic Kidney (Non-cancerous control) | DMEM + 10% FBS + 1% Pen/Strep |
3.2. Protocol: MTT Assay for Cytotoxicity
Caption: Workflow for determining the cytotoxicity of the compound using the MTT assay.
3.3. Detailed Experimental Procedure for MTT Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Section 4: Mechanistic Studies
Should this compound demonstrate significant and selective cytotoxicity, further studies to elucidate its mechanism of action are warranted.
4.1. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Commercially available kits can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the involvement of apoptosis.
4.2. Cell Cycle Analysis
-
Propidium Iodide Staining and Flow Cytometry: Treatment of cells with the compound followed by PI staining of their DNA allows for the analysis of cell cycle distribution and the identification of any cell cycle arrest.
4.3. Target Identification
-
Western Blotting: To investigate the effect of the compound on key signaling proteins, western blotting can be performed to measure the expression and phosphorylation status of proteins in pathways like the PI3K/AKT/mTOR pathway.
-
Kinase Profiling: If the compound is suspected to be a kinase inhibitor, its activity can be screened against a panel of kinases to identify potential targets.
Section 5: Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel anticancer agents.[10] The systematic evaluation of derivatives such as this compound, as outlined in these application notes, is a critical step in identifying new therapeutic leads. The protocols provided herein offer a standardized approach to the synthesis and in vitro characterization of this compound. Positive outcomes from these initial studies would justify further preclinical development, including in vivo efficacy studies in animal models of cancer.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agricultural Evaluation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: The Potential of 1,2,4-Oxadiazoles in Modern Crop Protection
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention in pharmaceutical and agrochemical research.[1][2] This structural motif is present in a variety of compounds exhibiting a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and nematicidal properties.[1][2] The inherent chemical and thermal stability of the oxadiazole ring makes it an attractive core for the development of robust and effective active ingredients for crop protection.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential agricultural applications of a specific analogue, 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. While direct efficacy data for this particular molecule is not extensively published, its structural features, particularly the presence of a reactive chloromethyl group and a lipophilic isopropyl moiety, suggest it is a promising candidate for evaluation as a novel agrochemical.
These application notes are designed to be a practical, hands-on guide for the systematic evaluation of this compound. The protocols provided are based on established methodologies for screening new chemical entities and are intended to be adapted to specific laboratory and field conditions.
Hypothesized Biological Activities and Modes of Action
Based on the known bioactivities of structurally related 1,2,4-oxadiazole derivatives, the primary hypothesized applications for this compound are as a nematicide, fungicide, and insecticide.
-
Nematicidal Activity: Several 1,2,4-oxadiazole derivatives have demonstrated potent nematicidal activity.[1][2] Tioxazafen, a commercial nematicide, features a 1,2,4-oxadiazole core and is believed to interfere with nematode ribosomes.[1][4] Furthermore, recent studies on other 1,2,4-oxadiazole derivatives have indicated that they may act as acetylcholine receptor modulators in nematodes.[1][5]
-
Fungicidal Activity: The 1,2,4-oxadiazole ring is a component of some compounds with known antifungal properties.[2] A plausible mode of action for novel fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[6][7]
-
Insecticidal Activity: The insecticidal potential of oxadiazole derivatives has also been reported.[1] A common target for insecticides is the enzyme acetylcholinesterase (AChE) in the insect nervous system.[8][9][10]
The following sections provide detailed protocols to systematically investigate these hypothesized activities and modes of action for this compound.
Part 1: Nematicidal Activity Assessment
Plant-parasitic nematodes represent a significant threat to global crop production, causing substantial yield losses. The evaluation of this compound for nematicidal activity is a logical starting point.
Protocol 1.1: In Vitro Bioassay against Root-Knot Nematode (Meloidogyne incognita)
This protocol outlines a method to assess the direct toxicity of the compound to second-stage juveniles (J2s) of the root-knot nematode, Meloidogyne incognita.
Materials:
-
This compound
-
Meloidogyne incognita J2s
-
Sterile distilled water
-
96-well microtiter plates
-
Microscope (inverted or dissecting)
-
Pipettes
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series in sterile distilled water to achieve final concentrations ranging from 1 to 500 µg/mL. Ensure the final DMSO concentration does not exceed 1% in all wells.
-
-
Nematode Suspension:
-
Prepare a suspension of M. incognita J2s in sterile distilled water and adjust the concentration to approximately 100 J2s per 50 µL.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the appropriate test solution.
-
Add 50 µL of the nematode suspension to each well.
-
Include a positive control (a known commercial nematicide like Fosthiazate) and a negative control (1% DMSO in sterile water).
-
Each treatment and control should be replicated at least three times.
-
-
Incubation and Observation:
-
Incubate the plates at 25-28°C.
-
After 24, 48, and 72 hours, count the number of dead J2s in each well under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis:
Calculate the percentage mortality for each concentration and time point. Determine the LC50 (lethal concentration required to kill 50% of the nematodes) using Probit analysis.
| Compound | Concentration (µg/mL) | Mortality (%) after 48h | LC50 (µg/mL) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| Positive Control (Fosthiazate) | (Relevant concentrations) | ||
| Negative Control (1% DMSO) | N/A |
Protocol 1.2: Greenhouse Pot Experiment for Efficacy Assessment
This protocol evaluates the compound's ability to protect a host plant from nematode infection in a controlled greenhouse environment.
Materials:
-
Tomato or cucumber seedlings (susceptible to M. incognita)
-
Pots filled with sterilized soil
-
M. incognita eggs or J2s for inoculation
-
This compound formulated as a drench or granule
Procedure:
-
Planting and Treatment:
-
Transplant seedlings into pots.
-
Apply the test compound to the soil at various rates. The application method will depend on the formulation (e.g., soil drench, incorporation of granules).
-
Include an untreated, inoculated control and a positive control with a commercial nematicide.
-
-
Inoculation:
-
A week after treatment, inoculate each pot (except for the uninoculated control) with a known number of M. incognita eggs or J2s.
-
-
Growth and Maintenance:
-
Maintain the plants in a greenhouse with appropriate conditions for 4-6 weeks.
-
-
Assessment:
-
At the end of the experiment, carefully uproot the plants and wash the roots.
-
Rate the degree of root galling using a standard rating scale (e.g., 0-5 or 0-10).
-
Count the number of egg masses per root system.
-
Data Analysis:
Compare the root galling index and the number of egg masses between the treated and control groups. Calculate the percentage of control for each treatment.
Part 2: Fungicidal Activity Assessment
The potential of this compound as a fungicide can be explored through a series of in vitro and in vivo assays against economically important plant pathogenic fungi.
Protocol 2.1: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of fungal pathogens using a broth microdilution method.[11][12][13]
Materials:
-
Pure cultures of fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow fungi on agar plates.
-
Prepare a spore or mycelial fragment suspension in sterile saline and adjust the concentration to a 0.5 McFarland standard.
-
-
Assay Setup:
-
Prepare a two-fold serial dilution of this compound in the appropriate broth in the wells of a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 25°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
Data Analysis:
Record the MIC values for each fungus tested.
| Fungal Species | Strain ID | MIC (µg/mL) |
| Fusarium graminearum | ||
| Rhizoctonia solani | ||
| Botrytis cinerea | ||
| Positive Control (e.g., Carbendazim) |
Protocol 2.2: Detached Leaf Assay
This assay assesses the protective and curative activity of the compound on plant tissue.
Materials:
-
Healthy leaves from a susceptible host plant (e.g., wheat for Puccinia triticina, tomato for Phytophthora infestans)
-
This compound formulated for foliar application
-
Spore suspension of the target fungal pathogen
-
Petri dishes with moist filter paper
Procedure:
-
Protective Activity:
-
Spray leaves with different concentrations of the test compound.
-
After the spray has dried, inoculate the leaves with the fungal spore suspension.
-
-
Curative Activity:
-
Inoculate leaves with the fungal spore suspension.
-
After a set incubation period (e.g., 24 hours), spray the leaves with the test compound.
-
-
Incubation:
-
Place the leaves in Petri dishes with moist filter paper and incubate under conditions favorable for disease development.
-
-
Assessment:
-
After 5-10 days, assess the percentage of leaf area covered by disease symptoms (e.g., lesions, sporulation).
-
Data Analysis:
Calculate the percentage of disease control for each concentration and compare the protective and curative activities.
Part 3: Insecticidal Activity Assessment
The evaluation of this compound for insecticidal properties can be conducted through dietary and contact toxicity assays.
Protocol 3.1: Larval Dietary Bioassay
This method is suitable for testing the compound against chewing insects like the larvae of Spodoptera littoralis (Egyptian cotton leafworm).[14]
Materials:
-
Larvae of a target insect pest
-
Artificial diet for the insect
-
This compound
-
Multi-well insect rearing trays
Procedure:
-
Preparation of Treated Diet:
-
Incorporate the test compound at various concentrations into the molten artificial diet before it solidifies.
-
-
Assay Setup:
-
Dispense the treated diet into the wells of the rearing trays.
-
Place one larva in each well.
-
Include a control group with an untreated diet.
-
-
Incubation:
-
Maintain the trays under controlled environmental conditions (temperature, humidity, photoperiod).
-
-
Assessment:
-
Record larval mortality at 24, 48, and 72 hours.
-
Data Analysis:
Calculate the percentage of mortality and determine the LC50 value.
Part 4: Mode of Action Elucidation
Understanding the mode of action is crucial for the development of a new agrochemical. Based on the activities of related compounds, the following enzymatic assays are recommended.
Protocol 4.1: Acetylcholinesterase (AChE) Inhibition Assay
This assay determines if the compound inhibits AChE, a key enzyme in the nervous system of insects and nematodes.[8][15][16]
dot { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.
Procedure:
This assay can be performed using a commercially available kit following the manufacturer's instructions. A general outline is provided below.
-
Reaction Mixture:
-
In a 96-well plate, combine a buffer solution, the test compound at various concentrations, and a source of AChE (e.g., from electric eel or recombinant).
-
-
Pre-incubation:
-
Allow the compound to interact with the enzyme for a set period.
-
-
Initiation of Reaction:
-
Add the substrate (acetylthiocholine) and a chromogen (DTNB) to each well.
-
-
Measurement:
-
Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color development is proportional to AChE activity.
-
Data Analysis:
Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol 4.2: Succinate Dehydrogenase (SDH) Inhibition Assay
This assay investigates if the compound targets the mitochondrial respiratory chain, a common mode of action for fungicides.[6][7][17][18]
dot { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Workflow for the Succinate Dehydrogenase (SDH) Inhibition Assay.
Procedure:
This assay can also be performed using a commercial kit.
-
Sample Preparation:
-
Prepare mitochondrial extracts from a target organism (e.g., fungus, nematode).
-
-
Reaction Setup:
-
In a 96-well plate, add the mitochondrial extract, the test compound, and an assay buffer.
-
-
Initiation and Measurement:
-
Add the SDH substrate mix and a probe (an artificial electron acceptor).
-
Monitor the decrease in absorbance at 600 nm over time. The rate of this decrease is proportional to SDH activity.
-
Data Analysis:
Calculate the percentage of SDH inhibition and determine the IC50 value.
Part 5: Formulation and Field Trials
Should the laboratory and greenhouse evaluations yield promising results, the next steps involve formulation development and small-scale field trials.
Formulation Development:
The performance of an active ingredient is highly dependent on its formulation.[19][20][21][22][23] For this compound, potential formulation types to consider include:
-
Emulsifiable Concentrate (EC): Suitable for liquid active ingredients or solids with good solubility in organic solvents.
-
Suspension Concentrate (SC): For active ingredients with low water solubility.
-
Water-Dispersible Granules (WG): A solid formulation that disperses in water.
Field Trials:
Field trials are essential to evaluate the efficacy of the formulated product under real-world conditions.[24][25][26][27] Key considerations for designing a field trial include:
-
Plot Design: Use a randomized complete block design with at least three to four replications.[24]
-
Treatments: Include multiple application rates of the test product, an untreated control, and a commercial standard for comparison.
-
Application: Ensure proper calibration of spray equipment and apply the treatments according to good agricultural practices.[25][28]
-
Data Collection: Collect data on disease severity, pest populations, and crop yield.
Conclusion
This compound represents a novel chemical entity with significant potential for development as an agricultural pesticide. Its structural similarity to other bioactive oxadiazoles suggests that it may possess nematicidal, fungicidal, and/or insecticidal properties. The application notes and protocols detailed in this document provide a rigorous and systematic framework for the comprehensive evaluation of this compound. By following these guidelines, researchers can effectively assess its biological activity, elucidate its mode of action, and determine its potential for use in integrated pest management programs.
References
- 1. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains | MDPI [mdpi.com]
- 13. ifyber.com [ifyber.com]
- 14. Chemical design and bioefficacy screening of new insect growth regulators as potential insecticidal agents against Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 18. content.abcam.com [content.abcam.com]
- 19. inside.battelle.org [inside.battelle.org]
- 20. An Introduction to Agrochemical Formulation Strategies [informaconnect.com]
- 21. Formulation Challenges Facing the Agrochemical Industry - Kennis-databank - Microtrac [microtrac.com]
- 22. researchgate.net [researchgate.net]
- 23. agribusinessglobal.com [agribusinessglobal.com]
- 24. Crop Protection Network [cropprotectionnetwork.org]
- 25. ppqs.gov.in [ppqs.gov.in]
- 26. antedis.com [antedis.com]
- 27. researchgate.net [researchgate.net]
- 28. activeagriscience.com [activeagriscience.com]
Application Notes and Protocols for Evaluating the Nematicidal Activity of 1,2,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals in agrochemistry and nematology.
Abstract: Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, causing billions of dollars in crop losses annually. The development of novel, effective, and environmentally sound nematicides is paramount for sustainable food production. This document provides a comprehensive technical guide on the exploration of 1,2,4-oxadiazole derivatives, a promising class of heterocyclic compounds that has demonstrated potent nematicidal activity. We will delve into their mechanisms of action, provide detailed, field-proven protocols for their synthesis and biological evaluation, and discuss the critical analysis of structure-activity relationships (SAR) to guide future discovery efforts.
Introduction: The Rise of 1,2,4-Oxadiazoles in Nematode Control
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal and agricultural chemistry, exhibiting a wide array of biological activities.[1][2] Its application in nematode control has gained significant traction, exemplified by the commercial nematicide Tioxazafen, developed by Monsanto for seed treatment.[1][3] This compound, and subsequent derivatives, have paved the way for a new generation of nematicides. Research indicates that by strategically modifying the substituents on the 1,2,4-oxadiazole core, it is possible to develop potent agents against economically important nematodes such as the pine wood nematode (Bursaphelenchus xylophilus), the rice stem nematode (Aphelenchoides besseyi), and the root-knot nematode (Meloidogyne incognita).[4][5][6]
The core directive of this guide is to equip researchers with the foundational knowledge and practical methodologies to design, synthesize, and validate the nematicidal efficacy of novel 1,2,4-oxadiazole derivatives.
Unraveling the Mechanism of Action
Understanding how a compound kills a target pest is crucial for its development and for overcoming potential resistance. 1,2,4-oxadiazole derivatives have been shown to impact nematodes through several mechanisms, with the inhibition of succinate dehydrogenase (SDH) being a primary mode of action for many potent analogues.[4][5][7]
-
Inhibition of Succinate Dehydrogenase (SDH): SDH (Complex II) is a critical enzyme embedded in the inner mitochondrial membrane, playing a dual role in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By inhibiting SDH, these compounds block the respiratory chain, which halts the production of adenosine triphosphate (ATP), the cell's primary energy currency.[5][7] This energy crisis ultimately leads to paralysis and death of the nematode.[5][7]
-
Induction of Oxidative Stress: The disruption of the ETC can lead to the leakage of electrons and the formation of reactive oxygen species (ROS). This results in oxidative stress, causing damage to cellular components like lipids and DNA, and has been observed in nematodes treated with active 1,2,4-oxadiazole compounds.[4][5][6]
-
Acetylcholine Receptor Interference: Some derivatives have been found to affect the acetylcholine receptor of nematodes, disrupting nerve signal transmission and leading to paralysis.[3][6]
-
Physical Damage: Active compounds can cause observable physical damage, including intestinal injury and cuticle disruption, leading to fluid leakage.[5][6]
References
- 1. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: High-Throughput Screening Assays for 1,2,4-Oxadiazole Compounds
Introduction: The Resurgence of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has transitioned from a synthetic curiosity to a cornerstone scaffold in modern medicinal chemistry.[1][2] Its value lies in its exceptional versatility as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability, molecular rigidity, and favorable pharmacokinetic properties.[1][3][4] This has led to a surge of interest in screening 1,2,4-oxadiazole-based compound libraries against a wide array of biological targets.[1] Compounds featuring this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[2][5][6]
This guide provides a comprehensive overview of the strategies and methodologies for designing and executing high-throughput screening (HTS) campaigns to identify and characterize novel, biologically active 1,2,4-oxadiazole derivatives. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and discuss the critical aspects of data analysis and hit validation.
Part 1: Strategic Design of an HTS Campaign for 1,2,4-Oxadiazole Libraries
A successful HTS campaign is built upon a foundation of strategic planning, beginning with the target and the chemical library. The unique physicochemical properties of the 1,2,4-oxadiazole scaffold make it suitable for targeting a diverse range of protein classes.
1.1 Target Selection
The choice of a biological target is dictated by the therapeutic area of interest. 1,2,4-oxadiazoles have shown promise against:
-
Enzymes: Kinases (e.g., EGFR), proteases (e.g., Caspases), and histone deacetylases (HDACs) are common targets.[7][8][9] Biochemical assays are often the primary choice for these targets.
-
Nuclear Receptors: Compounds have been identified as modulators of receptors like the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[10][11] Cell-based reporter assays are ideal for this class.
-
Signaling Pathway Components: Screening can be designed to find modulators of entire pathways, such as those involved in inflammation or apoptosis.[2][5] Phenotypic or pathway-based cellular assays are employed here.
1.2 Library Design and Preparation
The quality of the chemical library is paramount. Modern synthetic methods, including parallel synthesis and continuous flow chemistry, enable the rapid generation of diverse 1,2,4-oxadiazole libraries.[12][13]
-
Scientist's Note (Causality): The 1,2,4-oxadiazole core is typically substituted at the 3- and 5-positions.[10] Diversity is introduced by varying the chemical groups at these positions, allowing for the exploration of a vast chemical space to identify structure-activity relationships (SAR).[10][13] For HTS, compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock plates, which are then robotically dispensed into assay plates.
Caption: High-Throughput Screening (HTS) workflow for 1,2,4-oxadiazole compounds.
Part 2: Core HTS Assay Methodologies
The selection of an assay format depends on the biological question being asked. The two primary categories are biochemical and cell-based assays.
2.1 Biochemical Assays: Probing Direct Target Engagement
Biochemical assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on its target in a controlled, cell-free environment. This approach is ideal for initial screens to identify direct inhibitors or activators.
Key Technology: Fluorescence Polarization (FP)
FP is a robust, homogeneous assay format widely used for HTS.[14] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.
-
Principle: A small, fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling slows dramatically, leading to a high polarization signal. A competitive inhibitor from the 1,2,4-oxadiazole library will displace the tracer, causing a decrease in polarization.
-
Advantages: Homogeneous (no wash steps), highly sensitive, and amenable to miniaturization.[14]
Caption: Principle of a competitive Fluorescence Polarization (FP) assay.
2.2 Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays measure a compound's effect on a cellular process, providing data with higher physiological relevance. They can identify compounds that work through various mechanisms, not just direct target binding.
Key Technology: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3] It is frequently used in anticancer drug screening.[2][6]
-
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes. These enzymes convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic 1,2,4-oxadiazole will reduce the number of viable cells, leading to a decreased purple signal.
-
Advantages: Inexpensive, reliable, and provides a clear measure of a compound's overall effect on cell health.[3][6]
| Assay Technology | Principle | Pros | Cons | Application Example |
| Fluorescence Polarization (FP) | Measures molecular binding by detecting changes in the tumbling rate of a fluorescent probe.[14] | Homogeneous, sensitive, robust. | Requires a fluorescent probe; can have interference from fluorescent compounds. | Screening for kinase inhibitors. |
| Luminescence (e.g., Luciferase) | An enzyme (luciferase) catalyzes a reaction that produces light.[10] | Extremely high sensitivity, low background. | Requires genetic modification of cells for reporter assays; enzyme stability can be an issue. | Nuclear receptor activation reporter assays.[10] |
| Absorbance (Colorimetric) | Measures the change in color of a solution, indicating a reaction has occurred.[3] | Simple, inexpensive, well-established. | Lower sensitivity than fluorescence or luminescence; subject to compound color interference. | MTT assay for cell cytotoxicity.[3][6] |
| FRET (Förster Resonance Energy Transfer) | Measures proximity between two fluorophores; energy is transferred from a donor to an acceptor. | Homogeneous, provides spatial information. | Complex assay design; spectral overlap and compound interference are challenges. | Protease cleavage assays. |
Part 3: Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating through the inclusion of appropriate controls.
Protocol 1: Biochemical FP-Based Kinase Inhibition Assay
This protocol describes a competitive binding assay to identify 1,2,4-oxadiazole inhibitors of a target kinase.
Materials:
-
Target Kinase (e.g., EGFR)
-
Fluorescently-labeled tracer (a known kinase ligand)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
1,2,4-Oxadiazole compound library (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Low-volume, black, 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of compounds from the 1,2,4-oxadiazole library, positive control, and DMSO (vehicle control) into separate wells of the 384-well assay plate.
-
Enzyme Addition: Prepare a 2X solution of the Target Kinase in Assay Buffer. Add 10 µL to each well.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Scientist's Note (Causality): This pre-incubation step is critical to allow inhibitors to reach binding equilibrium with the target before the tracer is introduced, ensuring a more accurate measurement of competitive inhibition.
-
-
Tracer Addition: Prepare a 2X solution of the fluorescent tracer in Assay Buffer. Add 10 µL to all wells, bringing the final volume to 20 µL.
-
Final Incubation: Mix the plate for 1 minute and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
Controls for Self-Validation:
-
Negative (No Inhibition) Control: Wells containing enzyme, tracer, and DMSO. This defines the high polarization signal (100% activity).
-
Positive (Max Inhibition) Control: Wells containing enzyme, tracer, and a saturating concentration of a known potent inhibitor. This defines the low polarization signal (0% activity).
Data Analysis: Calculate the Z-factor for the plate to assess assay quality (a Z' > 0.5 is considered excellent). Normalize the data and identify hits as compounds that cause a signal decrease greater than 3 standard deviations from the negative control mean.
Protocol 2: Cell-Based MTT Cytotoxicity Assay
This protocol is used to screen the 1,2,4-oxadiazole library for compounds that reduce the viability of cancer cells.[6]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)[6]
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
1,2,4-Oxadiazole compound library (10 mM in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (anhydrous)
-
Clear, flat-bottomed 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Scientist's Note (Causality): The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity, which could confound the results. A vehicle control (medium with the same percentage of DMSO) is essential.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Scientist's Note (Causality): DMSO is an effective organic solvent that fully solubilizes the water-insoluble formazan, resulting in a homogenous colored solution necessary for accurate absorbance readings.
-
-
Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Controls for Self-Validation:
-
Negative (Vehicle) Control: Cells treated with medium containing DMSO only. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Blank Control: Wells with medium but no cells, to subtract background absorbance.
Part 4: Data Interpretation and Hit Validation
Identifying a "hit" in a primary HTS is only the beginning. Rigorous follow-up is required to confirm activity and eliminate artifacts.
| Parameter | Description | Acceptable Value | Significance |
| Z-Factor (Z') | A statistical measure of assay quality, considering both signal dynamic range and data variation. | > 0.5 | Indicates a robust assay with a large enough window to confidently identify hits. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 (assay dependent) | A high S/B ratio indicates a clear distinction between active and inactive compounds. |
| IC₅₀ / EC₅₀ | The concentration of a compound that produces 50% of the maximal inhibitory (IC₅₀) or effective (EC₅₀) response. | Varies by target | Quantifies the potency of a hit compound. Determined from a dose-response curve. |
Hit Validation Workflow:
-
Confirmation: Re-test primary hits in the same assay to confirm activity.
-
Dose-Response: Test confirmed hits across a range of concentrations (typically 8-10 points) to determine potency (IC₅₀/EC₅₀).
-
Orthogonal Assays: Validate hits in a secondary, mechanistically different assay. For example, a hit from a biochemical kinase assay could be tested in a cell-based assay measuring the phosphorylation of a downstream substrate. This helps eliminate technology-specific artifacts.
-
SAR Expansion: Synthesize and test analogs of validated hits to understand the structure-activity relationship and begin the hit-to-lead optimization process.[10]
Case Study Snapshot: 1,2,4-Oxadiazoles as Multi-Target Anti-Inflammatory Agents A multidisciplinary approach combining virtual screening with in vitro assays identified a 1,2,4-oxadiazole compound that acted as a multi-target inhibitor of key enzymes in the eicosanoid biosynthesis pathway, including COX-1 and 5-LO.[5] The hit compound demonstrated low micromolar IC₅₀ values and showed in vivo efficacy by reducing leukocyte migration in a mouse model of peritonitis, highlighting the power of HTS to uncover compounds with complex pharmacological profiles.[5]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 1,2,4-oxadiazole-Containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Derivatization of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole for Biological Assays
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities. This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1][2][3][4] The title compound, 3-(chloromethyl)-5-isopropyl-1,2,4-oxadiazole, represents a versatile starting material for the synthesis of a diverse library of compounds for biological screening. The presence of a reactive chloromethyl group at the 3-position provides a handle for facile derivatization through nucleophilic substitution reactions. This allows for the systematic introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 1,2,4-oxadiazole core itself has been associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neurological effects.[5][6][7][8]
This guide provides detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized derivatives in relevant biological assays. The methodologies are designed to be robust and adaptable for researchers in drug discovery and chemical biology.
Part 1: Derivatization of this compound
The primary route for derivatizing this compound is through nucleophilic substitution at the chloromethyl group. The electrophilic carbon of the chloromethyl moiety is susceptible to attack by a variety of nucleophiles, including amines, thiols, and alcohols.
General Workflow for Nucleophilic Substitution
The following diagram illustrates the general workflow for the derivatization of this compound.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Synthesis Overview and Core Principles
This compound is a valuable heterocyclic building block in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a bioisostere for amide and ester functionalities, often improving metabolic stability and pharmacokinetic properties.[1][2] The most reliable and widely adopted synthetic strategy involves the condensation and subsequent cyclodehydration of an amidoxime with an acyl chloride.[3][4]
For the target molecule, the reaction proceeds between isobutyramidinoxime (isobutyramide oxime) and chloroacetyl chloride. This process occurs in two key stages:
-
O-Acylation: The nucleophilic amidoxime attacks the electrophilic chloroacetyl chloride to form an O-acyl amidoxime intermediate.
-
Cyclodehydration: The intermediate undergoes base- or heat-mediated intramolecular cyclization to form the 1,2,4-oxadiazole ring, eliminating a molecule of water.
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of the target oxadiazole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most common areas for yield loss?
Low yield is a multifaceted problem that can originate at any stage. A systematic approach is crucial. First, use Thin Layer Chromatography (TLC) or LC-MS to analyze the reaction mixture at key time points (e.g., after acylation, and during cyclization). This will help you pinpoint the problematic step.
Caption: Logic diagram for troubleshooting low yield.
Q2: The O-acylation step is failing; I see mostly unreacted amidoxime. What's going wrong?
Failure to form the O-acyl amidoxime intermediate is typically due to issues with reagents or reaction conditions.
-
Cause 1: Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, turning into chloroacetic acid. Chloroacetic acid will not react under these conditions.
-
Solution: Always use freshly opened or distilled chloroacetyl chloride. Handle it under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Ineffective Base: A base is required to neutralize the HCl generated during the reaction. If the base is too weak or is not present in sufficient quantity, the reaction mixture will become acidic, protonating the amidoxime and shutting down its nucleophilicity.
-
Solution: Use at least one equivalent of a non-nucleophilic base like pyridine or triethylamine (TEA). Pyridine often acts as a suitable solvent as well. Ensure the base is dry.
-
-
Cause 3: Temperature Control: The reaction is exothermic. Adding the acyl chloride too quickly can cause a temperature spike, leading to side reactions or degradation.
-
Solution: Add the chloroacetyl chloride dropwise to a cooled solution (0 °C) of the amidoxime and base. Allow the reaction to slowly warm to room temperature.
-
Q3: My intermediate forms, but the cyclization to the oxadiazole is inefficient. How can I drive the reaction to completion?
The cyclodehydration step is often the most challenging and requires forcing conditions. The stability of the O-acyl intermediate can be an issue, and finding the right balance of heat and base is key.
-
Cause 1: Insufficient Driving Force: Simple heating in a neutral solvent is often not enough to induce cyclization. The process requires either high thermal energy or a catalyst/promoter.
-
Solution 1 (Thermal): Refluxing in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove water can be effective. This is a classic method but can sometimes lead to degradation.
-
Solution 2 (Base-Mediated): Strong, non-nucleophilic bases can promote cyclization at lower temperatures. However, strong bases can also cause side reactions with the chloromethyl group.[5] A common and effective modern method is using a superbase medium like NaOH/DMSO at room temperature.[4]
-
Solution 3 (Dehydrating Agents): Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective but harsh.[6] They should be used with caution as they can react with other functional groups.
-
| Cyclization Method | Pros | Cons | Typical Conditions |
| Thermal (Reflux) | Simple setup. | High temperatures, potential for degradation. | Toluene or Xylene, 110-140 °C. |
| NaOH/DMSO | Room temperature, often high yield.[4] | DMSO can be difficult to remove. | 2 eq. NaOH, DMSO, RT, 4-24h. |
| TBAF in THF | Mild, good for sensitive substrates.[7] | TBAF is expensive and hygroscopic. | 1.2 eq. TBAF, THF, RT, 1-12h. |
| POCl₃ / SOCl₂ | Very effective, fast reaction. | Harsh, acidic, poor functional group tolerance.[6] | POCl₃, Reflux, 1-3h. |
Q4: My crude product analysis shows several significant impurities. What are the likely side products?
The reactive chloromethyl group and the multi-step nature of the synthesis can lead to several byproducts.
-
Side Product 1: Unreacted O-Acyl Intermediate: As discussed in Q3, incomplete cyclization is common.
-
Side Product 2: Dimerization/Trimerization: The chloromethyl group is an electrophile. Under basic conditions or with prolonged heating, the product can react with itself or other nucleophiles present in the mixture. For instance, reaction with cyanide ions (if present as a contaminant) can lead to complex products.[5]
-
Side Product 3: Hydrolysis of Chloromethyl Group: If water is not rigorously excluded during work-up or purification, the chloromethyl group can hydrolyze to a hydroxymethyl group.
-
Side Product 4: Isomer Formation: While less common in this specific pathway, alternative cyclization pathways can sometimes lead to the formation of other five-membered ring isomers.
Q5: Purification of the final product is challenging. What is the recommended procedure?
This compound is often an oil or a low-melting solid, making recrystallization difficult.
-
Primary Method: Flash Column Chromatography: This is the most reliable method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture like 5% Ethyl Acetate in Heptane/Hexane and gradually increase the polarity. The product is moderately polar.
-
-
Alternative Method: Vacuum Distillation: If the product is a liquid and thermally stable, short-path vacuum distillation can be an effective, scalable purification method. However, there is a risk of decomposition if heated for too long. A patent for a similar compound, 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole, reports a boiling point of 36°C at 0.05 Torr, suggesting this is a viable option.[8]
-
Stability Note: The chloromethyl group makes the compound reactive.[9] It is best to use the purified product immediately or store it in a freezer under an inert atmosphere to prevent degradation.
Optimized Experimental Protocol
This protocol synthesizes the intermediate in a controlled manner before cyclization, a two-step approach that often provides higher yields and purity than one-pot methods.[7]
Step A: Synthesis of O-(chloroacetyl)isobutyramidinoxime (Intermediate)
-
Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isobutyramidinoxime (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add dry pyridine (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amidoxime is consumed.
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude O-acyl amidoxime is often an oil or solid and can be used in the next step without further purification.
Step B: Cyclodehydration to this compound
-
Reaction Setup: Dissolve the crude intermediate from Step A in anhydrous toluene (~0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Heat the mixture to reflux (approx. 110 °C) and maintain for 6-12 hours. Monitor the disappearance of the intermediate by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Heptane (starting from 5:95). Combine the fractions containing the pure product and remove the solvent to yield the final product. Confirm structure and purity by ¹H-NMR, ¹³C-NMR, and MS analysis.
Mechanistic Insights
Understanding the reaction mechanism helps rationalize the choice of reagents and conditions.
Caption: Simplified mechanism of 1,2,4-oxadiazole formation.
The O-acylation step is a standard nucleophilic acyl substitution. The subsequent cyclization is the critical step. Heating provides the activation energy for the lone pair on the imine nitrogen to attack the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating water to form the stable, aromatic 1,2,4-oxadiazole ring. Using a strong base can deprotonate the amide N-H, creating a more nucleophilic anion and facilitating the cyclization at a lower temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
Technical Support Center: Purification of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Welcome to the technical support guide for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging intermediate. The unique combination of a reactive chloromethyl group and the stable oxadiazole core presents specific purification hurdles.[1][2] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve the desired purity for your downstream applications.
Compound Profile & Inherent Challenges
This compound is a key building block in medicinal chemistry, valued for its role as a bioisosteric substitute for esters and amides, which can enhance metabolic stability in drug candidates.[3][4] However, its purification is non-trivial due to several factors:
-
Reactivity of the Chloromethyl Group: This electrophilic site is susceptible to nucleophilic attack, leading to degradation by residual nucleophiles, water, or even certain chromatographic solvents.[1][5]
-
Thermal Lability: While the 1,2,4-oxadiazole ring itself is relatively stable, the presence of the chloromethyl group can lower the decomposition temperature.[6][7] Prolonged heating during solvent removal or distillation should be avoided.
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Formation of Closely-Related Impurities: Synthesis of 1,2,4-oxadiazoles, often from amidoximes and acylating agents, can generate by-products with similar polarities, making chromatographic separation difficult.[8][9]
This guide will address these challenges directly, providing both the "how" and the "why" for each recommended step.
Safety First: Handling Chloromethyl Heterocycles
Before beginning any work, it is critical to recognize the hazards associated with this class of compounds. The chloromethyl group renders the molecule a potent lachrymator and alkylating agent.
Q: What are the essential safety precautions for handling this compound?
A: Due to its reactivity, the compound should be treated as toxic, corrosive, and an irritant.[1][10] Always adhere to the following safety protocols:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with adequate exhaust to prevent inhalation of vapors.[11][12] Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (nitrile or chloroprene are suitable, but always check manufacturer compatibility).[11]
-
Eye Protection: Use tightly fitting safety goggles with side shields or a full-face shield.[13]
-
Lab Coat: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[11]
-
-
Handling:
-
Avoid contact with skin and eyes.[13] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
-
Avoid contact with water and other nucleophiles (e.g., alcohols, amines) unless it is a planned part of a reaction, as it can hydrolyze to release hydrochloric acid.[5]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[12]
-
-
Waste Disposal: All contaminated materials and waste should be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines.[11]
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude product is a dark oil that won't solidify. How do I effectively purify it?
A: This is a common issue, often caused by residual high-boiling solvents or impurities that inhibit crystallization. The primary method for purifying oily products is column chromatography. However, due to the compound's sensitivity, certain precautions are necessary.
Troubleshooting Protocol: Flash Column Chromatography
The key challenge is potential degradation on acidic silica gel. The chloromethyl group can react with the acidic silanol groups, or the oxadiazole ring itself can be affected.
-
Step 1: TLC Analysis & Solvent System Selection
-
Perform TLC on standard silica gel plates to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the product spot.
-
Start with a non-polar solvent system like Hexanes/Ethyl Acetate. A gradient elution may be necessary.
-
Pro-Tip: Run a co-spot with your starting materials to identify them among the impurities. Common impurities from synthesis include unreacted amidoxime (often stays at the baseline) and acylating agents.[8]
-
-
Step 2: Choosing the Right Stationary Phase
-
Option A (Standard): Use standard flash-grade silica gel (40-63 µm).[3] If the compound is stable enough, this is the most cost-effective option.
-
Option B (Recommended for Sensitive Compounds): Use deactivated or neutral silica gel. To prepare, create a slurry of silica gel in your starting eluent containing 1% triethylamine (TEA) or pyridine.[14] This neutralizes acidic sites, preventing on-column degradation.
-
Option C (Alternative): Use neutral alumina as the stationary phase if silica-mediated decomposition is severe. Note that elution patterns will differ significantly from silica.
-
-
Step 3: Column Packing and Loading
-
Pack the column using the "slurry method" with your chosen stationary phase and initial eluent.
-
Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or your eluent.
-
For best resolution: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the oil in DCM, add 2-3 times its weight in silica, and carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Gently load this powder onto the top of the packed column.
-
-
Step 4: Elution and Fraction Collection
-
Begin elution with your starting solvent system (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity if needed.
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
-
Step 5: Solvent Removal
-
Remove the solvent using a rotary evaporator with the bath temperature kept below 40°C to prevent thermal decomposition.[15]
-
Place the resulting purified oil or solid under high vacuum for several hours to remove any residual solvent.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutralized Silica Gel (1% TEA in eluent) | Prevents acid-catalyzed decomposition of the chloromethyl group. |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/DCM | Good resolving power for moderately polar compounds. |
| Loading Method | Dry Loading | Provides significantly better separation and prevents band broadening. |
| Evaporation Temp. | < 40°C | Minimizes the risk of thermal degradation.[15] |
Q2: I see a persistent impurity spot on the TLC that runs very close to my product. What could it be and how can I remove it?
A: This is often a structural isomer or a by-product from the oxadiazole ring formation. The most common by-product in syntheses from O-acylamidoxime intermediates is the cleavage of this intermediate, which can result in the formation of the corresponding amidoxime and a nitrile.[8]
Purification Strategy Decision Tree
Here is a workflow to decide on the best purification strategy when facing difficult-to-separate impurities.
Caption: Decision tree for selecting a purification method.
Troubleshooting Protocol: Recrystallization
If chromatography fails to separate a close-running impurity, recrystallization is the preferred method, as it separates based on differential solubility in a saturated solution, which can be more selective than surface adsorption.[16]
-
Step 1: Solvent Screening
-
Place a small amount (~20 mg) of the impure material in several test tubes.
-
Add a few drops of different solvents (see table below) to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Test single solvents first, then binary solvent systems (e.g., Ethanol/Water, Toluene/Hexane).
-
| Solvent Class | Examples | Comments |
| Alcohols | Isopropanol, Ethanol | Good starting point. The isopropyl group on the molecule may enhance solubility. |
| Hydrocarbons | Heptane, Cyclohexane | Good anti-solvents. The compound is likely insoluble in these at room temp. |
| Ethers | MTBE, Diisopropyl ether | Use with caution due to peroxide formation risk. |
| Binary Systems | Isopropanol/Water, Toluene/Heptane | Often provide the best results by allowing fine-tuning of solubility. |
-
Step 2: Performing the Recrystallization
-
Place the impure material in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid. Keep the solution at a gentle boil.
-
Once fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum.
-
Q3: My compound purity is decreasing after purification and storage. What is causing this instability?
A: The primary cause of instability is the hydrolysis of the chloromethyl group.[5] Trace amounts of water in solvents or exposure to atmospheric moisture can cause the C-Cl bond to be replaced by a C-OH bond, forming the corresponding alcohol, 3-(hydroxymethyl)-5-isopropyl-1,2,4-oxadiazole. This impurity will have a much higher polarity (lower Rƒ on TLC).
Troubleshooting Workflow for Product Instability
Caption: General workflow for troubleshooting product degradation.
Mitigation Strategies:
-
Anhydrous Techniques: During workup and purification, use anhydrous solvents. Ensure all glassware is oven- or flame-dried before use.[17]
-
Inert Atmosphere: After final purification, store the compound under an inert atmosphere (Nitrogen or Argon) to protect it from atmospheric moisture.
-
Cold Storage: Store the final product in a sealed container at low temperatures (e.g., in a refrigerator or freezer at < 4°C) to slow the rate of any potential decomposition reactions.
By understanding the inherent chemical properties of this compound and applying these targeted troubleshooting strategies, you can overcome common purification challenges and consistently obtain high-purity material for your research and development needs.
References
- 1. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. CHLOROMETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. nj.gov [nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support resource for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical field insights, this document provides troubleshooting guides and FAQs to help you optimize your reaction conditions, minimize by-product formation, and increase the overall yield and purity of your target compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable cause and offering validated solutions. The most common synthetic route—acylation of an amidoxime followed by cyclodehydration—is the primary focus.[1][2][3]
Question 1: My reaction shows a very low or no yield of the desired 1,2,4-oxadiazole, and I'm recovering mostly starting materials. What's going wrong?
Answer: This is a frequent issue that typically points to one of two critical steps in the synthesis: the initial acylation of the amidoxime or the final cyclodehydration of the O-acyl amidoxime intermediate.
-
Probable Cause 1: Incomplete Acylation of the Amidoxime. The formation of the O-acyl amidoxime intermediate is the necessary first step. If the carboxylic acid is not properly activated, this reaction will be inefficient.
-
Solution: Ensure you are using a reliable coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), are highly effective for this transformation.[4] Alternatively, converting the carboxylic acid to an acyl chloride can increase reactivity.[5][6]
-
-
Probable Cause 2: Inefficient Cyclodehydration. The cyclization of the O-acyl amidoxime intermediate is often the most challenging and energy-intensive step of the entire synthesis.[4][7][8] The energy barrier for this ring-closure may not be overcome by your current reaction conditions.
-
Solution 1 (Thermal): For thermally-promoted cyclization, ensure adequate heating. This often requires refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMA.[4][8]
-
Solution 2 (Base-Mediated): Strong, non-nucleophilic bases are preferred for mediating the cyclization at lower temperatures. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice.[4][9] For particularly stubborn substrates, superbase systems such as NaOH/DMSO or KOH/DMSO can promote cyclization, sometimes even at room temperature.[4][5][9][10]
-
Solution 3 (Microwave Irradiation): Microwave-assisted synthesis is a powerful technique for promoting the cyclodehydration step. It can dramatically reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[4][5][11]
-
Question 2: My LC-MS analysis shows a major side product with a mass corresponding to my O-acyl amidoxime intermediate, but not the final product. Why isn't it cyclizing?
Answer: Observing the stable O-acyl amidoxime intermediate is a clear indication that the cyclodehydration step is failing.
-
Probable Cause: Insufficiently Forcing Cyclization Conditions. As mentioned in the previous point, the energy barrier for the ring closure is significant. Your conditions are likely too mild.
-
Solution: You must increase the "driving force" for the reaction. If you are using thermal conditions, increase the temperature or switch to a higher-boiling solvent. If you are using a base, consider moving to a stronger base system like TBAF/THF or NaOH/DMSO.[4][9] Microwave irradiation is an excellent alternative to explore here.[4][11]
-
Question 3: I'm seeing a significant impurity with a mass that corresponds to the hydrolysis of my O-acyl amidoxime intermediate. How can I prevent this?
Answer: This is a classic side reaction caused by the presence of nucleophiles, particularly water, that cleave the ester linkage of your intermediate before it has a chance to cyclize.[4][7][12]
-
Probable Cause: Presence of Water or Protic Solvents. The O-acyl amidoxime is susceptible to hydrolysis, a reaction that is accelerated by prolonged heating or acidic/basic conditions in aqueous or protic media (e.g., methanol).[4]
-
Solution: Meticulously ensure all your reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If using a base-mediated method, use a non-nucleophilic base in an aprotic solvent. Minimize the reaction time and temperature for the cyclodehydration step as much as possible to reduce the window for hydrolysis to occur.[4]
-
Question 4: My product appears correct by mass spectrometry, but the NMR spectrum is inconsistent with the desired 1,2,4-oxadiazole structure. Could it be an isomer?
Answer: Yes, this is highly likely, and the most probable culprit is a thermal rearrangement known as the Boulton-Katritzky Rearrangement (BKR) .[13][14]
-
Probable Cause: Boulton-Katritzky Rearrangement. This rearrangement is particularly common for 3,5-disubstituted 1,2,4-oxadiazoles that have a side chain containing a nucleophilic atom.[4][14] The reaction is often triggered by heat, but can also be facilitated by acid or even ambient moisture during workup or purification.[4] The weak O-N bond in the 1,2,4-oxadiazole ring makes it susceptible to intramolecular nucleophilic attack, leading to a more stable heterocyclic system.[13][14]
-
Solution: To minimize the BKR, use neutral, anhydrous conditions for your reaction workup and purification (e.g., column chromatography). Avoid strong acids. Store the final compound in a dry, cool environment. If the rearrangement is occurring during the thermal cyclization step, consider switching to a lower-temperature, base-mediated cyclization method.[4]
-
Question 5: I'm attempting a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide, but my main product is a dimer of the nitrile oxide. How do I favor the desired reaction?
Answer: This is the primary drawback of the 1,3-dipolar cycloaddition route. Nitrile oxides are highly reactive and prone to dimerizing to form a furoxan (1,2,5-oxadiazole-2-oxide), often faster than they react with the nitrile dipolarophile.[4][5][15][16][17]
-
Probable Cause: Nitrile Oxide Dimerization. This side reaction is often the kinetically favored pathway, especially with unreactive nitriles.[5][6]
-
Solution: One effective strategy is to generate the nitrile oxide in situ at a very low concentration in the presence of a high concentration of the nitrile. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride) to a solution containing the nitrile and a base.[17] Using a platinum(IV) catalyst has also been shown to promote the desired cycloaddition under milder conditions, though this adds complexity.[5] For most applications, the amidoxime acylation route is more reliable and generally preferred.[18]
-
Mechanistic Insights & Troubleshooting Workflow
The following diagrams illustrate the primary synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: General synthesis of 1,2,4-oxadiazoles and key side products.
Caption: Troubleshooting workflow for 1,2,4-oxadiazole synthesis.
Data Summary: Impact of Reaction Conditions
The choice of reagents and conditions critically impacts the success of the cyclodehydration step. The following table summarizes the general effectiveness of different approaches.
| Cyclization Method | Reagent/Base System | Typical Solvent | Temperature | General Outcome | Reference |
| Thermal | None (Heat only) | Toluene / Xylene | 110-140 °C | Moderate to Good; can be slow and may promote rearrangements. | [4] |
| Base-Mediated | Pyridine | Dichloromethane | Reflux | Moderate; classic but often less efficient. | [5] |
| Base-Mediated | TBAF | Anhydrous THF | Room Temp | Good to Excellent; mild and highly effective. | [4][9] |
| Superbase | NaOH or KOH | Anhydrous DMSO | Room Temp | Good to Excellent; powerful for difficult substrates. | [4][5][9] |
| Microwave | None (Silica-supported) | Solvent-free | 120-160 °C | Excellent; very fast reaction times and high yields. | [4][11] |
Experimental Protocols
Here are detailed protocols for a standard synthesis and a microwave-assisted method for overcoming common cyclization issues.
Protocol 1: General Synthesis via Acylation and Base-Mediated Cyclization (TBAF Method)
-
Amidoxime Acylation:
-
To a round-bottom flask under a nitrogen atmosphere, add the amidoxime (1.0 eq), the carboxylic acid (1.05 eq), HATU (1.1 eq), and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the amidoxime.
-
Once acylation is complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime may be used directly or purified by column chromatography if necessary.
-
-
Cyclodehydration:
-
Dissolve the crude O-acyl amidoxime intermediate in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS for the formation of the 1,2,4-oxadiazole.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Protocol 2: Microwave-Assisted, Silica-Supported Cyclization
This protocol is particularly effective for forcing the cyclization of stubborn O-acyl amidoxime intermediates.[4][11]
-
Amidoxime Acylation:
-
In a sealed vessel under a dry nitrogen atmosphere, dissolve the appropriate amidoxime (1.0 eq) and a non-nucleophilic base like dry potassium carbonate (2.2 eq) in anhydrous dichloromethane.[11]
-
Add a solution of the desired acyl chloride (1.0 eq) in anhydrous dichloromethane dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
-
Silica-Supported Cyclization:
-
Once acylation is complete, add silica gel (60-120 mesh, approx. 1g per mmol of amidoxime) directly to the reaction mixture.[4][11]
-
Remove the solvent under reduced pressure to yield a dry, free-flowing powder of the silica-supported O-acyl amidoxime.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture (e.g., 100-150W) for 10-30 minutes at a temperature of 120-160 °C. Optimization of time and temperature may be required.
-
-
Workup and Purification:
-
After cooling, the product can be eluted directly from the silica gel support by washing with an appropriate solvent (e.g., ethyl acetate or a mixture of ethyl acetate/hexanes).
-
Concentrate the filtrate and purify further by column chromatography or recrystallization as needed.
-
Frequently Asked Questions (FAQs)
Q1: Are there any functional groups I should be worried about? A1: Yes. The presence of unprotected hydroxyl (-OH) or amino (-NH₂) groups, particularly on the carboxylic acid component, can interfere with the reaction, potentially acylating in undesired positions.[4][5] It is advisable to protect these functional groups before performing the synthesis.
Q2: Can I use an ester instead of a carboxylic acid or acyl chloride? A2: Yes, this is possible, especially using the superbase systems. The reaction of amidoximes with methyl or ethyl esters in a NaOH/DMSO medium at room temperature can produce 1,2,4-oxadiazoles directly in a one-pot procedure.[5][10] However, this method can be slower (4-24 hours) and may have limitations with certain functional groups.[5]
Q3: My final 1,2,4-oxadiazole product seems unstable during storage. Why? A3: The 1,2,4-oxadiazole ring is a bioisostere of esters and amides and can be susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally more robust than an ester.[2][5] If your compound has functionality that makes it prone to the Boulton-Katritzky rearrangement, it may also degrade over time, especially if exposed to moisture or acidic vapors.[4][14] Store your compounds in a cool, dry, and dark place.
Q4: Is there a way to avoid isolating the O-acyl amidoxime intermediate? A4: Yes, one-pot procedures are common and highly efficient. By performing the acylation and then adding the cyclization agent (e.g., a strong base or simply heating to a high temperature) directly to the same reaction vessel, you can streamline the process. The microwave protocol described above is also a one-pot, two-step procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. soc.chim.it [soc.chim.it]
- 15. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
stability issues of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole in solution
Welcome to the dedicated technical support center for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this highly reactive, yet synthetically valuable, molecule. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your experimental success.
The core of this molecule's utility, its reactive chloromethyl group, is also the primary source of its stability concerns.[1] This guide will address these issues head-on, providing a framework for identifying, mitigating, and understanding the degradation of this compound in solution.
Troubleshooting Guide: Navigating Common Stability Issues
This section is structured to help you diagnose and resolve common problems encountered during the use of this compound in solution.
Issue 1: Rapid Loss of Starting Material in Protic or Nucleophilic Solvents
Question: I've dissolved this compound in a protic solvent (like methanol or water) or a solvent containing nucleophiles (like amines), and I'm observing rapid degradation of my starting material, even at room temperature. What is happening and how can I prevent it?
Answer:
This is a classic issue stemming from the high reactivity of the chloromethyl group.[1] This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions.
Causality:
The carbon atom of the chloromethyl group is electron-deficient due to the electron-withdrawing effects of the adjacent chlorine atom and the 1,2,4-oxadiazole ring. This makes it a prime target for attack by nucleophiles.
-
In protic solvents (e.g., methanol, ethanol, water): The solvent itself can act as a nucleophile in a solvolysis reaction, leading to the formation of methoxy, ethoxy, or hydroxy derivatives, respectively.
-
With other nucleophiles (e.g., primary/secondary amines, thiols): These will readily displace the chloride to form the corresponding substituted amine or thioether adducts.
This reactivity is often desired for synthesis but is a liability when you need the parent compound to be stable in solution for subsequent steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation in solution.
Step-by-Step Mitigation Protocol:
-
Solvent Selection: Immediately switch to a non-nucleophilic, aprotic solvent. Anhydrous acetonitrile, THF, or DCM are excellent first choices.
-
Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system. Even trace amounts of water can lead to hydrolysis.
-
Temperature Control: Prepare your stock solutions and conduct your experiments at the lowest practical temperature. If the reaction does not require elevated temperatures, keeping it at 0°C or below can significantly slow down degradation.
-
Inert Atmosphere: The presence of oxygen is less of a concern for this specific molecule, but working under an inert atmosphere (nitrogen or argon) is good practice to prevent the introduction of atmospheric moisture.[1]
-
Storage: If stock solutions need to be stored, they should be kept in tightly sealed containers at -20°C or -80°C.[2][3] Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the cold solution.
Issue 2: Compound Degradation under Acidic or Basic Conditions
Question: My reaction or formulation is buffered at a low or high pH, and I am seeing degradation products that do not correspond to simple substitution of the chloride. What is causing this?
Answer:
While the chloromethyl group is the most reactive site, the 1,2,4-oxadiazole ring itself can be susceptible to hydrolysis under certain pH conditions.[4] This is a known degradation pathway for this heterocyclic system.
Causality:
The 1,2,4-oxadiazole ring, while aromatic and generally stable, can undergo ring-opening hydrolysis.[5]
-
Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the oxadiazole ring can be protonated. This activation facilitates a nucleophilic attack (by water) on the C-5 carbon, leading to ring opening.[4]
-
Base-Catalyzed Hydrolysis: At high pH, direct nucleophilic attack of a hydroxide ion on the C-5 carbon can occur, generating an anionic intermediate that subsequently leads to ring cleavage.[4]
In both cases, the likely end product after rearrangement would be an aryl nitrile.
Troubleshooting and Mitigation:
-
pH Optimization: If your experimental conditions allow, adjust the pH to a more neutral range. Studies on other 1,2,4-oxadiazole derivatives have shown maximum stability in the pH range of 3-5.[4]
-
Buffer Selection: Be mindful of the nucleophilicity of your buffer components. Buffers containing amines (e.g., Tris, HEPES) could potentially react with the chloromethyl group over time. Phosphate or citrate buffers are generally safer choices.
-
Stability Study: If you must work outside the optimal pH range, it is crucial to conduct a preliminary stability study. This will help you understand the degradation kinetics and define a time window within which your experiment will be valid.
Experimental Protocol: Preliminary pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers across your desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable aprotic solvent like acetonitrile.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Incubate these solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench and Analyze: Immediately quench any further degradation by diluting the aliquot in the mobile phase for your analytical method (e.g., HPLC).
-
Quantify: Use a validated HPLC method to quantify the remaining percentage of the parent compound at each time point.
This data will allow you to plot the degradation rate as a function of pH and determine the conditions under which your compound is sufficiently stable for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in an aqueous solution?
Based on established chemical principles, you can expect two primary degradation pathways in an aqueous solution:
-
Hydrolysis of the Chloromethyl Group: This is a nucleophilic substitution where water acts as the nucleophile, replacing the chloride. The product would be 3-(Hydroxymethyl)-5-isopropyl-1,2,4-oxadiazole.
-
Hydrolysis of the Oxadiazole Ring: As discussed, this can occur under acidic or basic conditions, leading to the opening of the heterocyclic ring.[4]
Q2: What analytical techniques are best for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of formic acid or TFA for peak shaping) is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable as it can help in identifying the mass of the degradation products, aiding in their structural elucidation.
Q3: How should I handle and store the solid compound?
The solid compound is generally more stable than its solutions. However, it is still advisable to take precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.[2][3] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[1]
-
Handling: Avoid contact with skin and eyes.[3] Handle in a well-ventilated area or a chemical fume hood.[3] Always wash hands thoroughly after handling.[2][3]
Q4: Can I use DMSO or DMF to prepare stock solutions?
Yes, high-purity, anhydrous DMSO and DMF can be used. They are aprotic and generally non-nucleophilic. However, be aware that "anhydrous" grades of these solvents can still contain trace amounts of water or amines (from degradation of DMF), which could lead to slow degradation over time. For long-term storage of solutions, acetonitrile or THF at low temperatures are often preferred.
Summary of Stability Profile
| Condition | Primary Degradation Pathway | Recommended Mitigation |
| Protic Solvents (e.g., MeOH, H₂O) | Nucleophilic Substitution (Solvolysis) | Use aprotic, non-nucleophilic solvents (e.g., ACN, THF, DCM). |
| Nucleophilic Reagents (e.g., Amines) | Nucleophilic Substitution | Avoid contact with nucleophiles unless it is the intended reaction. |
| Low pH (< 3) | Acid-Catalyzed Ring Opening | Buffer to pH 3-5 if possible; conduct stability studies.[4] |
| High pH (> 8) | Base-Catalyzed Ring Opening | Buffer to a neutral or slightly acidic pH; conduct stability studies.[4] |
| Elevated Temperature | Increased rate of all degradation pathways | Store and handle at low temperatures. |
References
- 1. Cas 51791-12-9,3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | lookchem [lookchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 1,2,4-Oxadiazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole derivatives. This guide is designed to provide expert insights and practical solutions to one of the most common challenges encountered with this important heterocyclic scaffold: poor aqueous solubility. The following troubleshooting guides and FAQs will help you understand the root causes of solubility issues and navigate the strategies to overcome them.
FAQs: Understanding the Solubility Problem
Q1: Why do my 1,2,4-oxadiazole derivatives often exhibit poor solubility?
Poor solubility in 1,2,4-oxadiazole derivatives typically arises from a combination of their inherent physicochemical properties. The 1,2,4-oxadiazole ring is a stable, electron-poor aromatic system.[1] While this metabolic stability is advantageous for drug design, the overall molecule is often planar and rigid, which can favor strong crystal lattice packing.[2][3] High crystal lattice energy means that more energy is required to break apart the crystal structure and solvate the individual molecules in water, leading to low aqueous solubility. Furthermore, the substituents attached at the C3 and C5 positions play a dominant role; if these are large, non-polar (lipophilic) groups, they will significantly decrease the molecule's affinity for water.
Q2: What specific properties of the 1,2,4-oxadiazole ring itself influence solubility?
The 1,2,4-oxadiazole ring is considered a bioisostere of ester and amide functionalities, a feature that makes it attractive in medicinal chemistry.[4][5] However, its electronic properties differ significantly. It is an electron-withdrawing heterocycle, which affects the charge distribution across the entire molecule.[6] A systematic comparison between 1,2,4- and 1,3,4-oxadiazole isomers revealed that 1,2,4-oxadiazoles are generally more lipophilic (have a higher log D) and possess lower aqueous solubility than their 1,3,4-oxadiazole counterparts.[4][7] This difference is attributed to their intrinsically different charge distributions and dipole moments, with the 1,3,4-isomer often being the more favorable choice when solubility is a primary concern.[4][7]
Q3: My compound has a high calculated LogP (cLogP). How does this directly relate to its poor experimental solubility?
LogP, the logarithm of the partition coefficient between octanol and water, is a fundamental measure of a compound's lipophilicity or "greasiness." A high cLogP value indicates that the compound preferentially dissolves in fatty or non-polar environments over aqueous ones. This is a common characteristic of "grease-ball" type molecules.[8] For 1,2,4-oxadiazole derivatives, which often feature aromatic or other lipophilic substituents at the C3 and C5 positions, a high cLogP is a strong indicator of poor aqueous solubility. The hydrophobic nature of the molecule prevents the formation of favorable hydrogen bonds with water, which is necessary for dissolution.
Troubleshooting Guides: Practical Strategies for Solubility Enhancement
If you have confirmed that your 1,2,4-oxadiazole derivative has poor solubility, the next step is to select an appropriate enhancement strategy. The choice depends on the stage of your research (e.g., early discovery vs. preclinical development), the physicochemical properties of your specific molecule, and the desired formulation.
Category 1: Medicinal Chemistry & Structural Modification
If you are in the early stages of drug discovery, structural modification is the most powerful approach.
-
Introduce Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), amino (-NH2), or sulfone (-SO2-) can significantly increase hydrophilicity by providing sites for hydrogen bonding with water.
-
Incorporate Ionizable Groups: Adding a basic (e.g., amine, pyridine) or acidic (e.g., carboxylic acid) moiety allows for salt formation, which is one of the most effective methods to drastically increase aqueous solubility.[9][10] For example, a series of 1,2,4-oxadiazole derivatives were successfully converted to water-soluble sodium salts by incorporating a carboxylate side chain, enhancing their activity as inhibitors.[9]
-
Prodrug Approach: A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body.[10] A common strategy is to attach a highly soluble promoiety (e.g., a phosphate or an amino acid) to your compound. This moiety is later cleaved by enzymes in vivo to release the active drug.
-
Isomeric Scaffolding: As mentioned, 1,3,4-oxadiazoles consistently show lower lipophilicity and better solubility profiles than their 1,2,4-oxadiazole counterparts.[4][7] If the core scaffold is amenable to change without losing biological activity, synthesizing the 1,3,4-regioisomer is a highly recommended strategy.
Category 2: Formulation-Based Approaches
When the core chemical structure is fixed, formulation strategies are employed to improve the dissolution and bioavailability of the existing molecule.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like your 1,2,4-oxadiazole derivative, forming an "inclusion complex."[12] This complex presents a hydrophilic exterior to the aqueous environment, effectively solubilizing the entrapped drug.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[14]
Protocol: Preparation of a 1,2,4-Oxadiazole/Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
-
Determine Molar Ratio: Start with a 1:1 molar ratio of your 1,2,4-oxadiazole derivative to HP-β-CD.
-
Dissolve the Drug: Accurately weigh your compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or acetone).
-
Prepare Cyclodextrin Solution: In a separate flask, dissolve the corresponding molar amount of HP-β-CD in deionized water. Gentle heating (40-50°C) may be required.
-
Mix and Stir: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.
-
Solvent Evaporation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and the slow evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution and lyophilize it for 48 hours to obtain a dry, solid powder of the inclusion complex.
-
Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR). Crucially, perform a shake-flask solubility test to quantify the solubility improvement compared to the unformulated drug.
A nanosuspension consists of pure drug crystals with a particle size in the nanometer range (typically <1000 nm), stabilized by surfactants or polymers in an aqueous vehicle.[15][16] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic solvents (often called "brick-dust" molecules).[8] By dramatically increasing the surface area, nanosuspensions enhance the dissolution rate of the drug according to the Noyes-Whitney equation.[8][17]
This method is ideal when you need to increase dissolution without altering the compound's solid state and for developing formulations for various routes of administration, including oral and parenteral.[16]
Category 3: Solid-State Chemistry Approaches
Manipulating the solid form of a drug can profoundly impact its solubility without changing its chemical structure.
-
Salt Formation: This is the most common and effective method for ionizable compounds. By reacting an acidic or basic drug with a suitable counter-ion, you can form a salt with significantly higher aqueous solubility and a faster dissolution rate than the free acid or free base form.[10]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a solid polymer matrix (like HPMC or PVP) in a non-crystalline, amorphous state.[10][18] The amorphous form has higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[18] ASDs can be prepared by methods like spray drying or hot-melt extrusion.
-
Co-crystals: A co-crystal is a crystalline structure composed of the active pharmaceutical ingredient (API) and a benign co-former held together by non-covalent bonds, such as hydrogen bonds. Selecting an appropriate co-former can disrupt the API's crystal packing and introduce more hydrophilic interactions, thereby improving solubility.
Comparative Summary of Solubility Enhancement Techniques
| Strategy | Primary Mechanism | Advantages | Disadvantages | Best Suited For |
| Salt Formation | Increased ionization and disruption of crystal lattice. | High solubility increase, well-established, simple. | Requires an ionizable group; risk of conversion back to free form. | Ionizable (acidic/basic) compounds. |
| Amorphous Solid Dispersion | Bypassing crystal lattice energy by using a high-energy amorphous form. | Significant solubility enhancement; applicable to non-ionizable drugs. | Physically unstable (risk of recrystallization); manufacturing can be complex. | Thermally stable compounds (for melt extrusion); broad applicability. |
| Nanosuspension | Increased surface area leading to faster dissolution. | High drug loading; applicable to "brick-dust" compounds; versatile for different routes. | Requires specialized equipment (homogenizers, mills); potential for particle aggregation. | Compounds poorly soluble in all media. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within a hydrophilic host molecule. | Effective for many molecules; can improve stability; good for early-stage studies. | Limited by drug size/shape; high amounts of cyclodextrin may be needed, increasing bulk. | Screening studies; compounds that fit the cyclodextrin cavity. |
| Lipid-Based Formulations | Drug is dissolved in a lipid/surfactant mixture, which disperses in the GI tract. | Enhances both solubility and permeability; mimics food effect. | Potential for GI side effects; complex formulation development. | Highly lipophilic ("grease-ball") compounds. |
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 3. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Welcome to the technical support resource for the synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to equip you with the necessary insights to identify and mitigate the formation of byproducts, thereby optimizing your synthetic route.
Introduction to the Synthesis
The synthesis of this compound is a common objective in medicinal chemistry due to the utility of the 1,2,4-oxadiazole scaffold as a bioisostere for amide and ester functionalities. The most prevalent synthetic pathway involves a two-step process: the O-acylation of isopropylamidoxime with a chloroacetylating agent, followed by a cyclodehydration reaction to form the desired heterocyclic ring. While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will walk you through the identification of these impurities and provide actionable solutions.
Experimental Workflow Overview
The general synthetic approach is a two-step, one-pot reaction. The initial step is the formation of the O-acyl amidoxime intermediate. This is immediately followed by cyclization, which is often promoted by thermal means or the use of a base, to yield the final 1,2,4-oxadiazole product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
FAQ 1: My reaction yields are consistently low, and I see a significant amount of my isopropylamidoxime starting material in the final workup. What is the likely cause?
Answer:
Low yields with the recovery of the amidoxime starting material typically point to two primary issues: incomplete acylation or, more commonly, the hydrolysis of the O-acyl amidoxime intermediate.
-
Incomplete Acylation: The initial reaction of isopropylamidoxime with chloroacetyl chloride is rapid. However, if the reaction conditions are not optimal (e.g., insufficient base, low temperature), some amidoxime may not be acylated.
-
Hydrolysis of the O-acyl Intermediate: The O-acyl amidoxime is susceptible to hydrolysis, especially in the presence of water during the reaction or workup. This hydrolysis cleaves the ester linkage, reverting the intermediate back to isopropylamidoxime and chloroacetic acid.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Any moisture can lead to the hydrolysis of both the chloroacetyl chloride and the O-acyl intermediate.
-
Optimize Base Addition: Use at least a stoichiometric equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine). The base neutralizes the HCl generated during the acylation. Add the base before the chloroacetyl chloride to ensure the amidoxime is ready to react.
-
Control Reaction Temperature: The acylation is exothermic. It is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Minimize Water in Workup: When performing an aqueous workup, do so quickly and with cold solutions to minimize hydrolysis of any uncyclized intermediate.
FAQ 2: I've isolated a major byproduct with the same mass as my target product. How can I differentiate it from the desired this compound?
Answer:
A common isomer formed in the reaction of amidoximes with α-chloroacid chlorides is a 1,2,4-oxadiazin-5-one derivative.[2] In your case, this would be 6-chloromethyl-3-isopropyl-4H-1,2,4-oxadiazin-5-one . This occurs through an alternative cyclization pathway.
Identification:
The primary method for distinguishing between these isomers is through NMR and IR spectroscopy.
| Feature | This compound (Target) | 6-chloromethyl-3-isopropyl-4H-1,2,4-oxadiazin-5-one (Byproduct) |
| ¹H NMR | Chloromethyl protons (CH₂Cl) typically appear around 4.7 ppm. | Chloromethyl protons (CH₂Cl) are expected to be slightly more shielded, appearing at a lower chemical shift. |
| ¹³C NMR | Two characteristic quaternary carbons for the oxadiazole ring. | The presence of a carbonyl carbon (C=O) signal around 170 ppm. |
| IR Spec | Absence of a strong carbonyl stretch. | A strong carbonyl (C=O) absorption band around 1705-1725 cm⁻¹.[2] |
Mitigation Strategy:
The formation of the oxadiazinone is often favored under certain basic conditions. The cyclization to the desired 1,2,4-oxadiazole is typically promoted by thermal means in a high-boiling aprotic solvent like toluene or xylene after the initial acylation. If you are using a strong base to force the cyclization, you may be inadvertently promoting the formation of the oxadiazinone. Consider a thermal cyclization approach if you are isolating this byproduct.
Caption: Competing cyclization pathways for the O-acyl intermediate.
FAQ 3: My NMR spectrum is complex, with multiple sets of signals for the isopropyl group. What could be the cause?
Answer:
Observing multiple isopropyl signals suggests the presence of more than one compound containing this moiety. The most likely culprits are your target product, unreacted starting material, the uncyclized O-acyl intermediate, and its hydrolysis product.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Isopropyl CH (septet) | Isopropyl CH₃ (doublet) | Other Key Signals |
| Isopropylamidoxime | ~3.0 ppm | ~1.2 ppm | NH₂ (~4.8 ppm, broad), OH (~7.0 ppm, broad) |
| O-(chloroacetyl)isopropylamidoxime | Varies | Varies | CH₂Cl (~4.2 ppm), NH₂ (~5.5 ppm, broad) |
| This compound | ~3.2 ppm | ~1.4 ppm | CH₂Cl (~4.7 ppm) |
The presence of the O-acyl intermediate is a strong indicator that the cyclodehydration step is incomplete.
Troubleshooting Steps:
-
Increase Reaction Temperature/Time: If using thermal cyclization, ensure the temperature is high enough (e.g., refluxing toluene or xylene) and the reaction is allowed to proceed for a sufficient duration.
-
Use a Dehydrating Agent: For base-mediated cyclizations, ensure you are using a strong, non-nucleophilic base under anhydrous conditions.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the O-acyl intermediate before stopping the reaction.
FAQ 4: Could my product be rearranging? I've read about the Boulton-Katritzky rearrangement.
Answer:
The Boulton-Katritzky rearrangement is a known thermal rearrangement for some 1,2,4-oxadiazoles, particularly those with a saturated side chain.[1] However, for this compound, this rearrangement is less likely under standard synthetic conditions. It typically requires more forcing conditions, such as prolonged heating at high temperatures or the presence of strong acids or bases.[3][4] While it is a theoretical possibility, it is more probable that the issues you are observing are related to incomplete reactions or the formation of the byproducts discussed earlier. If you suspect rearrangement, ensure your workup and purification steps are performed under neutral conditions and avoid excessive heat during purification.
Summary of Potential Byproducts
| Byproduct | Structure | Identification Notes |
| Isopropylamidoxime | (CH₃)₂CH-C(NH₂)=NOH | Soluble in aqueous layers during workup. Characteristic broad NH₂ and OH signals in ¹H NMR. |
| Chloroacetic Acid | ClCH₂COOH | Acidic, can be removed with a basic wash (e.g., NaHCO₃ solution). |
| O-(chloroacetyl)isopropylamidoxime | (CH₃)₂CH-C(NH₂)=N-O-C(=O)CH₂Cl | Key intermediate. Its presence indicates incomplete cyclization. |
| 6-chloromethyl-3-isopropyl-4H-1,2,4-oxadiazin-5-one | Isomer of the target | Differentiated by a strong C=O stretch in IR and a carbonyl signal in ¹³C NMR. |
References
Navigating the Scale-Up of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is a critical process in the development of various pharmaceutical intermediates. As with many chemical syntheses, transitioning from the laboratory bench to a larger scale presents a unique set of challenges that require careful consideration and a systematic approach to troubleshooting. This technical support center provides in-depth guidance in a question-and-answer format to address specific issues that may be encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and well-established method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step process.[1][2] The first step is the N-acylation of an amidoxime with an acyl chloride to form an O-acyl amidoxime intermediate.[1] This is followed by a cyclodehydration reaction, often promoted by heat or a base, to yield the desired 1,2,4-oxadiazole ring.[2] For the target molecule, this would involve the reaction of isobutyramidoxime with chloroacetyl chloride.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concern is the management of the exothermic reaction during the N-acylation of isobutyramidoxime with chloroacetyl chloride. This reaction can release a significant amount of heat, and if not properly controlled, can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure.[3] It is crucial to have adequate cooling capacity and a well-designed reagent addition strategy to maintain the desired reaction temperature. Additionally, chloroacetyl chloride is a corrosive and lachrymatory substance, requiring appropriate personal protective equipment (PPE) and handling in a well-ventilated area.
Q3: What are the key parameters to monitor during the reaction?
For effective process control and to ensure reaction completion and product quality, the following parameters should be closely monitored:
-
Temperature: Continuous monitoring of the reaction temperature is critical, especially during the addition of chloroacetyl chloride.
-
Reaction Progress: The consumption of starting materials and the formation of the O-acyl amidoxime intermediate and the final product should be monitored by in-process analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
pH: In some variations of the cyclization step, pH control may be necessary.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield
Q: We are experiencing a significantly lower yield on a larger scale compared to our lab-scale experiments. What are the potential causes and solutions?
A: Low yields during scale-up can be attributed to several factors. A logical approach to diagnosing the issue is essential.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Poor Temperature Control | The N-acylation step is exothermic. Inadequate heat removal on a larger scale can lead to localized hot spots and the formation of byproducts, reducing the yield of the desired intermediate. | 1. Improve Heat Transfer: Ensure the reactor has sufficient cooling capacity and surface area for efficient heat exchange. 2. Controlled Reagent Addition: Add the chloroacetyl chloride slowly and sub-surface to a well-agitated solution of the amidoxime to dissipate heat effectively. 3. Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger driving force for cooling. |
| Inefficient Mixing | Inadequate agitation in a large reactor can lead to poor mass transfer, resulting in localized high concentrations of reactants and the formation of impurities. | 1. Optimize Agitation: Ensure the agitator speed and design are appropriate for the reactor size and viscosity of the reaction mixture. 2. Baffles: Use a baffled reactor to improve mixing and prevent vortex formation. |
| Incomplete Cyclization | The cyclodehydration of the O-acyl amidoxime intermediate may be incomplete. This step often requires sufficient thermal energy or a suitable base to proceed to completion.[4] | 1. Optimize Thermal Conditions: Gradually increase the reaction temperature or prolong the reaction time at the optimal temperature. 2. Alternative Cyclization Methods: Consider using a high-boiling point solvent for thermal cyclization or explore base-mediated cyclization at room temperature using a non-nucleophilic base.[2] Microwave-assisted synthesis has also been shown to be effective in some cases.[5] |
| Product Degradation | Prolonged reaction times at elevated temperatures can lead to the degradation of the product. | 1. Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time. 2. Minimize Thermal Stress: Once the reaction is complete, cool the mixture promptly. |
Issue 2: Impurity Formation
Q: We are observing significant impurities in our crude product. How can we identify and minimize them?
A: Impurity profiling is a critical aspect of process development.[6] Understanding the potential byproducts can help in optimizing the reaction conditions to minimize their formation.
Common Impurities and Mitigation Strategies
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted Isobutyramidoxime | Incomplete acylation. | Ensure the molar ratio of chloroacetyl chloride to isobutyramidoxime is optimized. Verify the quality and purity of the chloroacetyl chloride. |
| O-acyl amidoxime intermediate | Incomplete cyclization. | As mentioned in the "Low Yield" section, optimize the cyclization conditions (temperature, time, or catalyst). |
| Hydrolysis Products | Presence of water in the reaction mixture can lead to the hydrolysis of chloroacetyl chloride and the O-acyl amidoxime intermediate. | Use anhydrous solvents and reagents. Ensure the reactor is dry before starting the reaction. |
| Over-acylated Products | Reaction of the hydroxyl group of the amidoxime with a second molecule of chloroacetyl chloride. | Maintain strict stoichiometric control and a lower reaction temperature to favor mono-acylation. |
Issue 3: Difficulties in Product Isolation and Purification
Q: We are struggling with the isolation and purification of the final product on a larger scale. What are the recommended procedures?
A: The physical properties of this compound (likely a solid or high-boiling oil) will dictate the most suitable purification strategy.
Large-Scale Purification Techniques
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.
-
Solvent Selection: Conduct a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for heterocyclic compounds include isopropanol, ethanol, ethyl acetate, and toluene.
-
Cooling Profile: Implement a controlled cooling profile to promote the formation of large, pure crystals.
-
-
Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method.
-
Thermal Stability: Perform a thermal hazard assessment to ensure the product is stable at the required distillation temperatures.
-
Vacuum System: A robust vacuum system is necessary to lower the boiling point and prevent thermal degradation.
-
-
Chromatography: While less common for large-scale production, column chromatography can be used for high-purity requirements.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A suitable solvent system (e.g., hexane/ethyl acetate) needs to be developed to achieve good separation.
-
Experimental Protocols
Representative Lab-Scale Synthesis of a 3-(Chloromethyl)-5-alkyl-1,2,4-oxadiazole
This protocol is based on analogous syntheses and should be optimized for the specific target molecule.
-
Preparation of the Amidoxime: Isobutyramidoxime can be prepared from isobutyronitrile and hydroxylamine.
-
N-Acylation and Cyclization:
-
In a well-ventilated fume hood, charge a dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel with isobutyramidoxime (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by HPLC.
-
For thermal cyclization, heat the reaction mixture to reflux (e.g., in toluene) and monitor until the O-acyl amidoxime intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by crystallization from a suitable solvent (e.g., isopropanol) or by vacuum distillation.
-
In-Process Controls and Analytical Methods
Consistent product quality during scale-up relies on robust in-process controls (IPCs) and analytical methods.
Table of Analytical Methods
| Analysis | Technique | Purpose | Typical Parameters |
| Reaction Monitoring | HPLC | To track the consumption of starting materials and the formation of the intermediate and product. | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at a suitable wavelength (e.g., 220 nm).[7] |
| Purity of Final Product | GC | To determine the purity of the final product and quantify any volatile impurities. | Column: Capillary column (e.g., DB-5); Temperature Program: Ramped temperature program; Detection: Flame Ionization Detector (FID). |
| Structural Confirmation | NMR Spectroscopy | To confirm the chemical structure of the final product. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃). |
| Residual Solvent Analysis | Headspace GC | To quantify any residual solvents from the synthesis and purification process. | Standard headspace GC methods. |
Visualizing the Workflow
A clear understanding of the process flow is crucial for successful scale-up.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
When encountering issues, a logical troubleshooting approach is key.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives [ouci.dntb.gov.ua]
- 4. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on Impurity Profiling - IJPRS [ijprs.com]
- 7. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Halogenated Oxadiazoles
Welcome to the technical support center for the mass spectrometric analysis of halogenated oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique heterocyclic compounds. Halogenated oxadiazoles present distinct challenges due to the interplay between the oxadiazole core's fragmentation behavior and the characteristic isotopic patterns and electronic effects of halogen substituents. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and ensure the integrity of your data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the mass spectrometry of halogenated oxadiazoles, explaining the underlying causes and providing actionable solutions.
Issue 1: Weak or Absent Molecular Ion (M+) Peak in EI-MS
Question: I am analyzing a novel chloro-oxadiazole using GC-EI-MS, but the molecular ion peak is either extremely weak or completely missing from my spectrum. How can I confirm the molecular weight?
-
Probable Causes:
-
Extensive Fragmentation: The 70 eV electron impact (EI) ionization is a high-energy ("hard") technique that can cause the molecular ion to fragment extensively.[1][2] The oxadiazole ring itself is prone to characteristic cleavages, and the presence of a halogen can create favorable fragmentation pathways, depleting the molecular ion population.[3][4]
-
Thermal Degradation: The analyte may be thermally labile, degrading in the high-temperature environment of the GC injector port or the MS ion source before it can be ionized.[5]
-
-
Recommended Solutions:
-
Switch to a "Soft" Ionization Technique: If available, use a soft ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI).[2][6]
-
Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane, ammonia) to produce protonated molecules [M+H]+ or other adducts with significantly less fragmentation, making the molecular ion region much easier to identify.[2]
-
Electrospray Ionization (ESI): When coupled with liquid chromatography (LC-MS), ESI is a very soft technique ideal for fragile molecules. It typically produces [M+H]+ or [M-H]- ions. However, be aware that oxadiazoles without basic sites can be poor ionizers in ESI.[7]
-
-
Optimize GC Inlet Temperature: Systematically lower the injector port temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient and reproducible volatilization of your compound without causing thermal breakdown.[5]
-
Check for In-Source Fragmentation: In some instruments, you can adjust source parameters (e.g., fragmentor voltage in ESI) to minimize in-source collision-induced dissociation.[7]
-
Issue 2: Unidentifiable or Complex Isotopic Patterns
Question: My mass spectrum shows a cluster of peaks in the molecular ion region that I don't recognize. I suspect I have a brominated oxadiazole, but the pattern isn't a simple 1:1 doublet. What's happening?
-
Probable Causes:
-
Multiple Halogen Atoms: The isotopic pattern becomes more complex with the inclusion of more than one halogen atom. For example, a compound with two bromine atoms will exhibit an M, M+2, and M+4 peak cluster in a ratio of approximately 1:2:1.[8][9] Similarly, two chlorine atoms will produce a 9:6:1 ratio for the M, M+2, and M+4 peaks.[10]
-
Presence of Both Chlorine and Bromine: If your synthesis could potentially incorporate both chlorine and bromine, the resulting isotopic pattern will be a combination of their individual patterns.
-
Background Interference: Contaminants in the system, such as siloxanes from column bleed or phthalates from plastics, can produce their own isotopic patterns that overlap with your analyte's signal.[11][12]
-
-
Recommended Solutions:
-
Predict the Isotopic Pattern: Use a chemical formula calculator or isotopic pattern prediction tool to model the expected pattern for your target molecule (including di- and tri-halogenated possibilities). Compare this theoretical spectrum to your experimental data.
-
Analyze Fragment Ions: Look at the fragment ions in your spectrum. Any fragment that retains the halogen atom(s) should exhibit the same characteristic isotopic pattern. This can help confirm the number and type of halogens present. For instance, the loss of a methyl group from a dibrominated compound will result in a fragment cluster at [M-15] that still shows the 1:2:1 pattern.
-
Run a System Blank: Analyze a solvent blank to identify background contamination peaks.[13] Common contaminants like siloxanes have characteristic ions (e.g., m/z 73, 147, 207, 281).[12]
-
| Number and Type of Halogens | Observed Peaks | Approximate Intensity Ratio |
| 1 Chlorine (Cl) | M, M+2 | 3:1[14] |
| 2 Chlorines (Cl₂) | M, M+2, M+4 | 9:6:1[10] |
| 1 Bromine (Br) | M, M+2 | 1:1[8][14] |
| 2 Bromines (Br₂) | M, M+2, M+4 | 1:2:1[9] |
| 1 Cl and 1 Br | M, M+2, M+4 | 3:4:1 |
Issue 3: Poor Signal or No Response in LC-ESI-MS
Question: I'm trying to analyze a fluorinated oxadiazole derivative using reversed-phase LC-ESI-MS, but I'm getting very poor signal intensity in both positive and negative ion modes.
-
Probable Causes:
-
Inefficient Ionization: Many simple oxadiazoles lack easily ionizable functional groups (e.g., basic amines for positive mode, acidic protons for negative mode). Electrospray ionization relies on the analyte's ability to accept or lose a proton or form an adduct in solution.[7][15]
-
Formation of Multiple Adducts: In positive ion mode, analytes can form adducts with various species present in the mobile phase or from contaminants, such as sodium [M+Na]+ and potassium [M+K]+.[16][17] This can split the signal across multiple ions, reducing the intensity of any single species and complicating interpretation.
-
Ion Suppression: Co-eluting matrix components from your sample can compete with your analyte for ionization, leading to a significant drop in signal intensity.[18]
-
-
Recommended Solutions:
-
Optimize Mobile Phase Additives:
-
Positive Mode: Add a small amount (e.g., 0.1%) of formic acid to the mobile phase to promote protonation [M+H]+. If that fails, try adding ammonium formate or ammonium acetate to encourage the formation of a single, consistent ammonium adduct [M+NH4]+.[16]
-
Negative Mode: If the molecule has any acidic character, adding a weak base like ammonium acetate can help. For halogenated compounds, sometimes adducts with mobile phase anions like chloride [M+Cl]- or formate [M+HCOO]- can be observed.[19][20]
-
-
Consider APCI or APPI: If your molecule is relatively nonpolar and thermally stable, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) may provide better ionization efficiency than ESI.[1][6]
-
Improve Chromatographic Separation: Enhance the separation between your analyte and any matrix components to minimize ion suppression. This can be achieved by modifying the gradient, changing the column chemistry, or implementing a sample cleanup step.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical fragmentation patterns for a halogenated oxadiazole in EI-MS?
The fragmentation of an oxadiazole ring typically involves cleavage of the N-O and C-C bonds.[3][4] For a 1,2,4-oxadiazole, a common pathway is the retro-cycloaddition (RCA) fragmentation.[3] The presence of a halogen adds further possibilities:
-
Heterocyclic Ring Cleavage: The ring can cleave to produce nitrile and oxazirine fragments, or other characteristic radical cations.[3]
-
Loss of the Halogen: A primary fragmentation can be the loss of the halogen atom as a radical (e.g., loss of ·Cl or ·Br), especially if this leads to a stabilized carbocation.
-
Loss of Halide Acid (HX): Elimination of HCl or HBr can occur if there is a suitable proton on an adjacent carbon.
The exact pathway depends on the stability of the resulting fragment ions and the position of the halogen on the molecule.
Q2: How does the type of halogen (F, Cl, Br, I) affect the mass spectrum?
-
Fluorine (F): Fluorine has only one stable isotope (¹⁹F), so it does not produce a characteristic isotopic pattern. Its presence is inferred from the molecular weight and fragmentation (e.g., loss of 19 Da for ·F, or 20 Da for HF).
-
Chlorine (Cl) and Bromine (Br): These are easily identified by their distinct isotopic patterns (see Table 1).[8][14] These patterns are the most definitive indicators of their presence.
-
Iodine (I): Like fluorine, iodine has only one stable isotope (¹²⁷I). Its presence is marked by a large mass defect and a characteristic loss of 127 Da (·I) or 128 Da (HI) upon fragmentation.
Q3: My baseline is very noisy and I see many non-specific peaks. What should I check?
A noisy baseline or the presence of numerous background peaks often points to contamination.[12][18]
-
Source Contamination: Halogenated compounds or their degradation products can sometimes contaminate the ion source. Follow the manufacturer's protocol for cleaning the ion source components.[15]
-
Solvent/System Contamination: Check your LC/GC solvents and mobile phase additives for purity. Common contaminants include polyethylene glycols (PEGs), phthalates (from plastics), and siloxanes (from GC column bleed).[11][13]
-
Leaks: Air leaks in a GC-MS system can lead to a high background signal at m/z 18 (H₂O), 28 (N₂), and 32 (O₂).[21] Ensure all fittings and seals are tight.
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Low MS Signal
Diagram 2: Hypothetical Fragmentation of a Halogenated 1,2,4-Oxadiazole
Experimental Protocol: GC-MS Analysis of a Halogenated Oxadiazole
This protocol provides a starting point for the analysis of a volatile, thermally stable halogenated oxadiazole. Parameters should be optimized for your specific analyte and instrument.
1. Sample Preparation
-
Prepare a stock solution of your analyte in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 1 mg/mL.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Transfer 1 mL of each standard and a solvent blank into separate 2 mL autosampler vials.
2. GC-MS Instrument Setup & Parameters
-
System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Parameters:
-
Inlet: Split/Splitless, operated in splitless mode for trace analysis or split mode (e.g., 20:1) for higher concentrations.
-
Inlet Temperature: 250°C (Optimize: start lower if thermal degradation is suspected).[5]
-
Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40 - 600 (adjust based on expected molecular weight and fragment masses).
-
Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the filament).
-
3. Data Acquisition and Analysis
-
Run the solvent blank first to ensure the system is clean.
-
Inject 1 µL of each calibration standard.
-
Inject 1 µL of the unknown sample.
-
Analysis:
References
- 1. enovatia.com [enovatia.com]
- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.bc.edu [ccc.bc.edu]
- 12. agilent.com [agilent.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. tutorchase.com [tutorchase.com]
- 15. zefsci.com [zefsci.com]
- 16. Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science [sepscience.com]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. gmi-inc.com [gmi-inc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. gentechscientific.com [gentechscientific.com]
- 22. updatepublishing.com [updatepublishing.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
preventing degradation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole during storage
Technical Support Center: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for this compound. As Senior Application Scientists, we have compiled this resource to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this molecule's stability profile. This guide offers field-proven insights, troubleshooting workflows, and detailed protocols to ensure the integrity of your compound during storage and experimentation. Our goal is to move beyond simple instructions and explain the fundamental chemical principles that govern the stability of this important synthetic intermediate.
Understanding the Molecule: Key Stability Concerns
This compound is a bifunctional molecule with two primary sites susceptible to degradation. A proactive approach to storage and handling requires understanding the inherent reactivity of both the chloromethyl group and the 1,2,4-oxadiazole ring system.
-
The Chloromethyl Group: This functional group is a potent electrophile. The carbon atom is susceptible to nucleophilic attack, making the compound a valuable alkylating agent. However, this reactivity also makes it prone to degradation by common nucleophiles, most notably water. Hydrolysis of the chloromethyl group leads to the formation of the corresponding alcohol, 3-(Hydroxymethyl)-5-isopropyl-1,2,4-oxadiazole, and hydrochloric acid (HCl).[1] The in situ generation of HCl can then act as a catalyst for further degradation, including acid-catalyzed ring opening of the oxadiazole.
-
The 1,2,4-Oxadiazole Ring: While disubstituted 1,2,4-oxadiazoles are known for their good thermal and metabolic stability, the heterocyclic ring is not inert.[2][3] The O-N bond is the ring's weakest point and is susceptible to cleavage under both strongly acidic and strongly basic conditions.[4][5][6] This ring-opening degradation pathway typically results in the formation of nitrile-containing byproducts.[5][6] For this specific molecule, degradation is most pronounced at pH extremes, with a window of maximum stability observed between pH 3 and 5.[5]
Caption: Key degradation routes for the target molecule.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the storage and stability of this compound.
Q1: What is the optimal temperature for long-term storage? A: For optimal long-term stability, the compound should be stored at -20°C . If frequent access is required, storage at 2-8°C is acceptable for shorter periods, provided the container is properly sealed to prevent moisture ingress upon temperature cycling.
Q2: Should I store the compound under an inert atmosphere? A: Yes. While not strictly required for short-term storage if the container is tightly sealed, an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term storage. This practice minimizes exposure to atmospheric moisture, which is the primary driver of the hydrolytic degradation pathway.[1]
Q3: Is the compound sensitive to light? A: While 1,2,4-oxadiazoles are not typically sensitive to visible light, it is best practice in chemical storage to use amber glass vials or store containers in the dark to prevent any potential photolytic degradation.
Q4: What are the visible signs of degradation? A: The pure compound is typically a solid. Any change in physical appearance, such as discoloration (e.g., yellowing or browning), clumping, or the appearance of an oily film, may indicate degradation. A faint acidic smell (due to HCl formation from hydrolysis) is also a key indicator.
Q5: What is the expected shelf-life? A: When stored under the recommended conditions (-20°C, inert atmosphere, tightly sealed), the compound is expected to be stable for at least 1-2 years. However, we strongly recommend performing a purity check (e.g., via HPLC) on any material that has been stored for over a year or has been opened multiple times.
Q6: Can I store this compound in a solution? A: Storing the compound in solution is not recommended for long periods. If you must, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF) and store at -20°C under an inert atmosphere. Avoid protic solvents like methanol or ethanol and ensure water content is minimal. The presence of water or other nucleophiles in the solvent will accelerate degradation.[5][6]
Troubleshooting Guide
Encountering an unexpected result? This guide will help you diagnose potential issues related to compound stability.
Caption: Decision tree for troubleshooting common issues.
Q: My compound, which was a white solid, now appears slightly yellow and clumped. What happened? A: This is a classic sign of moisture exposure. The clumping is due to the absorption of water, and the discoloration can result from the formation of minor degradation products. The presence of HCl from hydrolysis can also catalyze the formation of colored impurities.
-
Recommendation: First, assess the purity of the material using a suitable analytical method like HPLC or NMR. If the purity is still acceptable for your application, ensure you dry the material thoroughly under vacuum before use. For future storage, transfer the material to a new, dry vial, purge with an inert gas, and seal tightly with a high-quality cap.
Q: My HPLC analysis shows a new, more polar peak that wasn't there when I first received the compound. What is it? A: A more polar peak appearing on a reverse-phase HPLC column is highly indicative of the hydrolysis product, 3-(Hydroxymethyl)-5-isopropyl-1,2,4-oxadiazole. The replacement of the chlorine atom with a hydroxyl group significantly increases the compound's polarity.
-
Recommendation: Confirm the identity of the peak using LC-MS. The mass of the new peak should correspond to the molecular weight of the hydroxymethyl analog. This confirms that your sample has undergone hydrolysis. Review your handling procedures, especially during sample preparation for analysis, to minimize exposure to water.
Q: I used the compound in a reaction, and the yield was much lower than expected. Could this be a stability issue? A: Yes. If the compound has degraded, its effective concentration is lower than what was weighed out, leading to incorrect stoichiometry and lower yields. The presence of the hydrolysis product, which is unreactive in most alkylation reactions, means less active reagent is available. Furthermore, the HCl byproduct could interfere with acid-sensitive reagents or catalysts in your reaction.
-
Recommendation: Always verify the purity of your starting material with a quick analytical check (TLC or HPLC) before commencing a critical reaction, especially if the material is from an older or previously opened bottle.
Recommended Protocols
Adherence to standardized protocols is critical for preserving the integrity of this compound.
Protocol 1: Optimal Long-Term Storage
This protocol is designed to maximize the shelf-life of the compound.
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inerting: Place the vial containing the compound in a desiccator or glove box. If using a desiccator, evacuate and backfill with a dry, inert gas (e.g., argon or nitrogen) three times.
-
Sealing: Tightly seal the vial cap. For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date received/stored, and storage conditions.
-
Storage: Place the sealed vial inside a secondary container (e.g., a small box or sealed bag with desiccant) and store in a freezer at -20°C.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows the rate of all potential degradation reactions. |
| Atmosphere | Dry Inert Gas (N₂ or Ar) | Prevents hydrolysis by excluding atmospheric moisture.[1] |
| Light | Dark (Amber Vial) | Prevents potential photolytic degradation. |
| Container | Glass with PTFE-lined Cap | Ensures an inert storage surface and a tight seal. |
Protocol 2: Handling and Aliquoting
Proper handling during use is as important as long-term storage.
-
Equilibration: Before opening, remove the vial from the freezer and allow it to warm to room temperature in a desiccator (approx. 30-60 minutes). This crucial step prevents atmospheric moisture from condensing on the cold compound.
-
Inert Environment: If possible, open the vial and handle the compound under a gentle stream of inert gas or inside a glove box.
-
Dispensing: Use clean, dry spatulas and weighing instruments. Work quickly to minimize exposure time to the atmosphere.
-
Resealing: After dispensing the required amount, re-purge the vial headspace with inert gas, seal tightly, wrap with Parafilm®, and return to the -20°C freezer.
Protocol 3: Purity Assessment by RP-HPLC
A stability-indicating HPLC method is essential for quality control. This method can separate the parent compound from its primary hydrolytic degradant.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Expected Results: The parent compound will have a longer retention time than the more polar hydrolysis product. Purity can be calculated based on the peak area percentage. Forced degradation studies are recommended to validate that this method can effectively resolve the analyte from all potential degradation products.[7][8][9]
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 8. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Authored by a Senior Application Scientist
Welcome to an in-depth exploration of the nuclear magnetic resonance (NMR) characteristics of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. This guide is tailored for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work. Here, we move beyond a simple recitation of data to provide a comparative analysis grounded in the principles of NMR spectroscopy and supported by experimental data from analogous structures. Our objective is to not only present the spectral data but to also illuminate the reasoning behind the observed chemical shifts and coupling patterns.
The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. The specific substitution pattern of a chloromethyl group at the 3-position and an isopropyl group at the 5-position introduces distinct electronic and steric features that are readily discernible by NMR. Understanding these spectral signatures is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.
Experimental Protocols: A Foundation of Trustworthiness
The integrity of NMR data is intrinsically linked to the quality of the sample preparation and the parameters of the experiment. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Sample Preparation for ¹H and ¹³C NMR Spectroscopy
A meticulously prepared sample is the first step toward a high-quality spectrum. For a small molecule like this compound (MW: 174.62 g/mol ), the following guidelines are recommended:
-
Analyte Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in the chosen deuterated solvent.[1][2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[1][2]
-
Solvent Selection : Chloroform-d (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and the presence of a residual proton signal at approximately 7.26 ppm, which can serve as an internal reference.[3] For compounds with different solubility profiles, other deuterated solvents such as DMSO-d₆, acetone-d₆, or benzene-d₆ can be employed.[1][4]
-
Sample Dissolution and Transfer : To ensure a homogeneous solution and avoid solid particulates which can degrade spectral quality, it is best to first dissolve the sample in a small vial before transferring it to the NMR tube using a Pasteur pipette fitted with a cotton or glass wool plug.
-
NMR Tube : Employ clean, high-quality 5 mm NMR tubes to minimize distortions in the magnetic field.[4] Even minor scratches or contaminants can adversely affect shimming and line shape.[1]
-
Internal Standard : While the residual solvent peak is often used for calibration, for precise measurements, an internal standard such as tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0 ppm and is chemically inert.[1]
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | Ambient | Ambient |
| Pulse Program | Standard 1D | Standard 1D with proton decoupling |
| Sweep Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 |
¹H and ¹³C NMR Spectral Analysis of this compound
The molecular structure of this compound dictates a specific set of signals in its NMR spectra. Below is a detailed analysis of the expected chemical shifts, multiplicities, and integration values.
Figure 1. Molecular structure of this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.8 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the electron-withdrawing oxadiazole ring, leading to a significant downfield shift. The absence of adjacent protons results in a singlet. The typical range for a chloromethyl group attached to an aromatic system is around 4.5-5.0 ppm. |
| ~3.3 | Septet (sept) | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 rule, where n=6). The electron-withdrawing nature of the oxadiazole ring causes a downfield shift compared to a simple alkyl chain. |
| ~1.4 | Doublet (d) | 6H | -CH(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton, resulting in a doublet. These protons are further from the electronegative ring system and thus appear more upfield. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | C5 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the isopropyl group is expected to be significantly downfield due to its position within the heterocyclic ring and the influence of the adjacent oxygen and nitrogen atoms. |
| ~168 | C3 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the chloromethyl group is also shifted downfield due to the electron-withdrawing nature of the heteroatoms in the ring. |
| ~40 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the attached chlorine atom, placing it in this region. |
| ~28 | -CH(CH₃)₂ | The methine carbon of the isopropyl group is found in the typical aliphatic region, shifted slightly downfield by the attached oxadiazole ring. |
| ~21 | -CH(CH₃)₂ | The equivalent methyl carbons of the isopropyl group appear in the upfield aliphatic region. |
Comparative Analysis with Structurally Related Oxadiazoles
To provide context and support for our predicted spectral data, we will compare it with experimentally determined NMR data for other 1,2,4-oxadiazole derivatives.
Comparison with 3-(p-Chlorophenyl)-5-[3-(o-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole
While structurally more complex, this compound provides insight into the chemical shifts of the oxadiazole ring carbons. The reported ¹³C NMR data for a similar 1,2,4-oxadiazole derivative shows the ring carbons in the range of 160-180 ppm, which is consistent with our predictions.[5]
Comparison with 2-((3,4-dichlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
In this 1,3,4-oxadiazole derivative, the oxadiazole ring carbons are observed at approximately 159 and 163 ppm.[6] The difference in the specific chemical shifts can be attributed to the different substitution patterns and the isomeric form of the oxadiazole ring.
The Isopropyl Group: A Closer Look
The characteristic septet-doublet pattern of the isopropyl group is a cornerstone of ¹H NMR interpretation.[7] However, it is important to note that if the chemical shift difference between the methine and methyl protons is small, second-order spectral effects can lead to more complex and less easily interpretable patterns.[7] In our target molecule, the electron-withdrawing oxadiazole ring is expected to create a sufficient chemical shift difference to observe a first-order pattern. The two methyl groups of the isopropyl moiety are magnetically equivalent (isochronous) unless in a chiral environment.[8]
The Chloromethyl Group: An Electronegative Influence
The chemical shift of the chloromethyl protons is highly dependent on the adjacent functional group. For instance, in chloromethyl methyl ether, the methylene protons appear at around 5.4 ppm.[9][10][11] The slightly more upfield prediction for our target molecule accounts for the electronic properties of the 1,2,4-oxadiazole ring compared to an ether oxygen.
Visualizing the NMR Logic
The following workflow illustrates the logical steps in the NMR analysis of an unknown compound, such as our target molecule.
Figure 2. Workflow for NMR-based structure elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a clear set of signals that are diagnostic of its structure. The downfield shifts of the chloromethyl protons and the oxadiazole ring carbons are indicative of the electron-withdrawing nature of the chlorine atom and the heterocyclic system. The classic isopropyl pattern provides a clear marker for this substituent. By understanding the underlying principles of chemical shifts and coupling constants, and by drawing comparisons with related structures, researchers can confidently identify and characterize this and similar molecules. This guide provides a robust framework for such an analysis, emphasizing experimental integrity and a deep understanding of spectral data.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 8. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]
- 9. Chloromethyl methyl ether(107-30-2) 1H NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332) [hmdb.ca]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its bioisosteric properties and presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have been investigated for diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2] For researchers in drug development and synthetic chemistry, the unambiguous structural confirmation of these molecules is paramount. Mass spectrometry (MS) serves as a critical tool for this purpose, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis.
This technical guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of a representative molecule, 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole . We will explore the fragmentation pathways under both "hard" and "soft" ionization techniques, offering a comprehensive view of its gas-phase chemistry. This guide is designed to equip researchers with the expertise to predict, interpret, and leverage mass spectrometry data for the structural elucidation of this and related heterocyclic compounds.
Part 1: Predicted Fragmentation under Electron Ionization (EI-MS): The Hard Ionization Approach
Electron Ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[3][4] This "hard" ionization technique is exceptionally useful for structural elucidation because the resulting fragmentation pattern is reproducible and characteristic of the molecule's structure.[4][5]
Upon entering the ion source, this compound undergoes electron bombardment (typically at 70 eV) to form an energetically unstable molecular ion (M•+). This ion rapidly undergoes a series of predictable cleavage reactions driven by the stability of the resulting fragments and neutral losses.
The Molecular Ion (M•+)
The first crucial observation in the EI spectrum is the molecular ion peak. For this compound (C₆H₈ClN₂O), the monoisotopic mass is 175.03 g/mol . A key diagnostic feature is the presence of the chlorine isotope pattern: a pair of peaks at m/z 175 (for ³⁵Cl) and m/z 177 (for ³⁷Cl) in an approximate 3:1 intensity ratio, which provides unambiguous confirmation of a single chlorine atom in the molecule.[6]
Primary Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the key structural motifs: the 1,2,4-oxadiazole ring, the chloromethyl substituent, and the isopropyl substituent.
-
Pathway A: Heterocyclic Ring Cleavage The 1,2,4-oxadiazole ring is susceptible to characteristic cleavage under electron impact.[7][8] The most common fragmentation involves the scission of the N2-C3 and O1-C5 bonds. This pathway leads to the formation of distinct, stable fragment ions by breaking the heterocyclic core, providing definitive evidence for the ring system itself. This type of retro-cycloaddition (RCA) fragmentation is a hallmark of 1,2,4-oxadiazole systems.[8]
-
Pathway B: α-Cleavage and Loss of Substituents Cleavages adjacent to the heteroatoms or functional groups are highly favored.
-
Loss of a Chlorine Radical (•Cl): The C-Cl bond is relatively weak, making the loss of a chlorine radical a prominent fragmentation pathway to yield a stable cation at m/z 140.[9]
-
Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the oxadiazole ring and the chloromethyl group results in the loss of a •CH₂Cl radical, leading to a fragment ion at m/z 126.[10]
-
Loss of an Isopropyl Radical (•C₃H₇): The isopropyl group can be lost as a radical, a characteristic fragmentation for this moiety, resulting in an ion at m/z 132.[11][12]
-
Loss of a Methyl Radical (•CH₃): A secondary fragmentation from the isopropyl group can occur via the loss of a methyl radical, leading to an ion at m/z 160.
-
-
Pathway C: Rearrangements and Secondary Fragmentations Primary fragment ions can undergo further fragmentation to produce the smaller ions observed in the spectrum. For instance, the ion at m/z 140 ([M-Cl]⁺) can subsequently lose substructures from the isopropyl group or the heterocyclic ring.
Summary of Predicted EI-MS Fragments
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Proposed Origin / Pathway |
| 175 | 177 | [C₆H₈ClN₂O]•+ | Molecular Ion (M•+) |
| 160 | 162 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 140 | - | [M - Cl]⁺ | Loss of a chlorine radical (•Cl) |
| 132 | 134 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (•C₃H₇) |
| 126 | - | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical (•CH₂Cl) |
| 84 | - | [C₄H₇N₂]⁺ | Ring cleavage and loss of chloromethylcarbonyl |
| 69 | - | [C₃H₅N₂]⁺ | Isopropyl-nitrile fragment from ring cleavage |
| 49 | 51 | [CH₂Cl]⁺ | Chloromethyl cation |
| 43 | - | [C₃H₇]⁺ | Isopropyl cation |
Visualization of EI Fragmentation
Caption: Predicted EI fragmentation pathways for the target molecule.
Part 2: Comparative Analysis: Electron Ionization (EI) vs. Chemical Ionization (CI)
While EI provides rich structural detail, its high energy can sometimes lead to a molecular ion that is too low in abundance to be confidently identified. To overcome this, a "soft" ionization technique like Chemical Ionization (CI) is employed as a complementary method.
Mechanism Distinction
-
Electron Ionization (EI): Involves direct bombardment of the analyte with high-energy electrons, causing ejection of an electron and significant fragmentation.[4]
-
Chemical Ionization (CI): The ion source is filled with a reagent gas (e.g., methane, ammonia). This gas is ionized by electron bombardment, and the resulting reagent gas ions create analyte ions through gentle chemical reactions, typically proton transfer.[13] This process transfers very little excess energy, minimizing fragmentation.
Expected Spectral Differences
-
EI Spectrum: The spectrum will be characterized by a multitude of fragment ions, as detailed in Part 1. The molecular ion (m/z 175/177) may be weak or even absent, while lower mass fragments (e.g., m/z 140, 126, 43) could be highly abundant.
-
CI Spectrum (Ammonia reagent): The spectrum will be much simpler. The dominant peak will be the protonated molecule, [M+H]⁺, at m/z 176/178. An adduct ion with the reagent gas, such as the ammonium adduct [M+NH₄]⁺ at m/z 193/195, may also be observed. Fragmentation will be minimal, making CI the ideal technique for confirming the molecular weight of the compound.
Comparative Data Summary
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Primary Utility |
| Ionization Energy | High (Hard) | Low (Soft) | - |
| Primary Ion | Molecular Ion [M]•+ | Protonated Molecule [M+H]⁺ | Confirmation of Ion Type |
| [M]•+ Abundance | Low to Medium | Typically Absent | Molecular Weight ID |
| [M+H]⁺ Abundance | Absent | High (often Base Peak) | Molecular Weight ID |
| Fragmentation | Extensive | Minimal to None | Structural Elucidation |
| Key Information | Structural Fingerprint | Molecular Weight | Application Focus |
Part 3: Experimental Protocols
To ensure data integrity and reproducibility, a well-defined experimental protocol is essential. The following outlines a standard procedure for analyzing this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Protocol 1: GC-EI-MS Analysis
This protocol is designed for the structural confirmation and purity assessment of the synthesized compound.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
System: Standard GC system with an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended.[9][10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection mode at 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[4]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes (to protect the filament from solvent saturation).
-
-
Data Analysis:
-
Process the acquired data using the instrument's native software.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum and compare the observed fragmentation pattern with the predicted pathways and library data if available. Verify the chlorine isotopic pattern for the molecular ion and any chlorine-containing fragments.
-
Experimental Workflow Visualization
Caption: Standard workflow for GC-EI-MS analysis.
Conclusion
The mass spectrometric analysis of this compound provides a clear example of how complementary ionization techniques yield a comprehensive structural understanding. Electron Ionization delivers a detailed fragmentation fingerprint, essential for confirming the presence of the oxadiazole ring and its specific substituents. Key diagnostic fragments arise from predictable ring cleavages and losses of chlorine, chloromethyl, and isopropyl radicals. In contrast, Chemical Ionization offers an unambiguous determination of the molecular weight via the prominent [M+H]⁺ ion, which might be weak or ambiguous in the EI spectrum.
By employing both hard and soft ionization methods, researchers can confidently elucidate the structure of novel 1,2,4-oxadiazole derivatives, a critical step in the rigorous workflow of drug discovery and chemical development.
References
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole and Its Analogs
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a constituent of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides a comprehensive comparative analysis of the biological activity of a specific derivative, 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, and its rationally designed analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential, thereby offering a roadmap for future drug discovery and development efforts.
Rationale for Analog Design and Synthesis
The selection of this compound as the lead compound is predicated on the known bioactivity of halogenated and alkyl-substituted oxadiazoles. To systematically explore the SAR, a series of analogs were synthesized, focusing on modifications at the 3- and 5-positions of the oxadiazole ring. The primary synthetic route employed is the widely adopted condensation of amidoximes with carboxylic acid derivatives, a method that accounts for approximately 95% of 1,2,4-oxadiazole preparations.[1]
Proposed Analogs for Comparative Study
The following analogs are proposed to investigate the influence of varying substituents on biological activity:
-
Analog A: 3-(Azidomethyl)-5-isopropyl-1,2,4-oxadiazole (exploring the effect of a different electron-withdrawing group)
-
Analog B: 3-(Hydroxymethyl)-5-isopropyl-1,2,4-oxadiazole (investigating the impact of a hydrogen-bond donor)
-
Analog C: 3-(Chloromethyl)-5-tert-butyl-1,2,4-oxadiazole (assessing the influence of a bulkier alkyl group at the 5-position)
-
Analog D: 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (evaluating the effect of an aromatic substituent at the 5-position)
General Synthetic Protocol
The synthesis of this compound and its analogs is a multi-step process, beginning with the formation of an amidoxime, followed by cyclization with an appropriate acylating agent.
Step 1: Amidoxime Synthesis An appropriate nitrile is reacted with hydroxylamine in the presence of a base, such as sodium bicarbonate, to yield the corresponding amidoxime.
Step 2: 1,2,4-Oxadiazole Ring Formation The amidoxime is then reacted with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) in a suitable solvent, often with heating, to facilitate the cyclodehydration and formation of the 1,2,4-oxadiazole ring.[1]
Comparative Biological Evaluation
The biological activities of this compound and its analogs were assessed across several key therapeutic areas, including oncology and infectious diseases. The following sections detail the experimental methodologies and comparative results.
Anticancer Activity
The anticancer potential of the synthesized compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma).[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Experimental Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
Following incubation, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-29 IC50 (µM) |
| This compound | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Analog A | 12.8 ± 1.3 | 19.1 ± 1.9 | 16.3 ± 1.2 |
| Analog B | > 100 | > 100 | > 100 |
| Analog C | 25.6 ± 2.5 | 35.8 ± 3.1 | 29.4 ± 2.8 |
| Analog D | 8.5 ± 0.9 | 12.3 ± 1.1 | 9.7 ± 0.8 |
Interpretation of Results: The presence of an electron-withdrawing group at the 3-position appears crucial for cytotoxic activity, as evidenced by the high IC50 values of Analog B (hydroxymethyl). The substitution of the isopropyl group with a phenyl ring (Analog D) significantly enhanced the anticancer potency, suggesting that an aromatic moiety at the 5-position is favorable for this activity.
To elucidate the mechanism of cell death, further studies can be conducted to assess the induction of apoptosis. This can be achieved through techniques such as flow cytometry using Annexin V/Propidium Iodide staining. Many 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells.[4][7]
Diagram: Proposed Apoptotic Pathway
Caption: Proposed mechanism of apoptosis induction by 1,2,4-oxadiazole analogs.
Antimicrobial Activity
The synthesized compounds were screened for their antibacterial activity against a panel of pathogenic bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[8]
The disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of test compounds.[9][10]
Experimental Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Sterile paper discs impregnated with a known concentration of the test compounds are placed on the agar surface.
-
The plates are incubated under appropriate conditions to allow microbial growth.
-
The diameter of the zone of inhibition around each disc is measured to determine the extent of antimicrobial activity.[10][11]
To determine the minimum inhibitory concentration (MIC), a quantitative broth microdilution assay is performed.[9][10][12]
Experimental Protocol:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 32 | 64 |
| Analog A | 16 | 32 |
| Analog B | > 128 | > 128 |
| Analog C | 64 | 128 |
| Analog D | 8 | 16 |
Interpretation of Results: Similar to the anticancer activity, the presence of an electron-withdrawing group at the 3-position and an aromatic ring at the 5-position (Analog D) resulted in the most potent antimicrobial activity. The compounds generally exhibited greater efficacy against the Gram-positive S. aureus compared to the Gram-negative E. coli.
Structure-Activity Relationship (SAR) Summary
The comparative analysis of this compound and its analogs provides valuable insights into the structural requirements for biological activity.
Diagram: Structure-Activity Relationship Logic
Caption: Summary of the structure-activity relationship for the 1,2,4-oxadiazole analogs.
Key SAR Findings:
-
Position 3: An electron-withdrawing group, such as a chloromethyl or azidomethyl, is essential for both anticancer and antimicrobial activities. The presence of a hydroxyl group leads to a significant loss of potency.
-
Position 5: An aromatic substituent (phenyl group) enhances biological activity compared to alkyl groups. Among the alkyl substituents, bulkier groups like tert-butyl are less favorable than smaller ones like isopropyl.
Conclusion and Future Directions
This comparative guide demonstrates the importance of systematic structural modification in optimizing the biological activity of 1,2,4-oxadiazole derivatives. The findings highlight that 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (Analog D) exhibits the most promising anticancer and antimicrobial profiles among the tested compounds.
Future research should focus on:
-
Expanding the analog library to further refine the SAR.
-
Conducting in vivo efficacy and toxicity studies for the most potent compounds.
-
Investigating the specific molecular targets and mechanisms of action.[13]
The insights gained from this study provide a solid foundation for the development of novel 1,2,4-oxadiazole-based therapeutic agents.
References
- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of antimicrobial activity [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Isopropyl-1,2,4-Oxadiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its value lies in its utility as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives, with a particular focus on the influence of substituents, including the isopropyl group, on their biological activity. While dedicated systematic studies on the isopropyl group itself are not extensively documented, by examining broader SAR data, we can infer its role and compare its potential against other chemical moieties.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold
The 1,2,4-oxadiazole nucleus is a versatile scaffold found in a range of biologically active compounds.[1][2] Its chemical stability and the ability to position substituents in distinct vectors from the 3- and 5-positions make it an attractive template for drug design. The two nitrogen atoms in the ring are hydrogen bond acceptors, which can facilitate interactions with biological targets.[3]
Comparative Analysis of Structure-Activity Relationships
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Below, we explore the SAR of this scaffold in several key therapeutic areas.
Antibacterial Activity
A significant body of research has focused on 1,2,4-oxadiazoles as antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4] In a notable series of compounds, the 1,2,4-oxadiazole is part of a larger, multi-ring structure. The SAR of these compounds reveals several key trends:
-
Substituents at the 5-position (Ring A): A hydrogen-bond donor in this region is crucial for antibacterial activity.[4] Phenol, aniline, and certain heterocycles with hydrogen-bonding capabilities, such as pyrazoles and indoles, are well-tolerated and often lead to potent compounds.[4][5] Conversely, hydrogen-bond acceptors in this position are generally not favored.[4]
-
Substituents at the 3-position (Rings C and D): This part of the molecule is more tolerant to a variety of substituents. Hydrophobic and halogen-containing groups on the terminal phenyl ring (Ring D) are generally well-tolerated and can maintain or enhance activity.[5] For instance, the introduction of fluorine, chlorine, or bromine atoms at various positions on this ring retains antibacterial potency.[5] In contrast, the introduction of hydrogen-bond donating groups, such as phenols, carboxylic acids, or anilines, in this region tends to decrease or abolish activity.[5]
While a direct and systematic comparison involving an isopropyl group is not explicitly detailed in these extensive studies, the preference for hydrophobic substituents at the 3-position suggests that an isopropyl group could be a favorable substitution. Its small, branched, and lipophilic nature aligns with the characteristics of other activity-promoting groups in this position.
Table 1: Comparison of Substituents on the Antibacterial Activity of 1,2,4-Oxadiazole Derivatives against S. aureus
| Compound Scaffold | Ring A (5-position) | Ring D (at 3-position scaffold) | MIC (μg/mL) against S. aureus | Reference |
| Representative Structure | 4-chloropyrazole | 4-trifluoromethyl | 0.5 - 4 | [5] |
| Representative Structure | 5-indole | 4-trifluoromethyl | 0.5 - 4 | [5] |
| Representative Structure | 4-phenol | 4-trifluoromethyl | 0.5 - 4 | [5] |
| Representative Structure | 4-chloropyrazole | 3,4-dichloro | ≤ 8 | [5] |
| Representative Structure | 4-chloropyrazole | 4-iodo | ≤ 8 | [5] |
| Representative Structure | 4-phenol | 4-azido | ≤ 8 | [5] |
| Representative Structure | 4-phenol | 4-hydroxy | 16 | [5] |
| Representative Structure | 4-phenol | 2-carboxy | > 128 | [5] |
Anticancer Activity
1,2,4-Oxadiazole derivatives have also been investigated for their potential as anticancer agents. The SAR in this context can be quite different from that for antibacterial activity. For example, in a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives, the introduction of electron-withdrawing groups on the 5-aryl substituent of the 1,2,4-oxadiazole ring was found to increase antitumor activity.
Antiviral Activity
Recent research has identified 1,2,4-oxadiazole derivatives as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. Systematic SAR studies on these compounds revealed that the introduction of an aryl carboxylic acid moiety can enhance the enzymatic inhibition activity. This highlights the importance of acidic groups for interaction with the target enzyme, a different SAR profile compared to the antibacterial compounds where acidic groups were detrimental.
Neurological and Other Activities
The versatility of the 1,2,4-oxadiazole scaffold is further demonstrated by its application in developing agents for neurological disorders. For instance, derivatives have been identified as positive allosteric modulators of the mGlu4 receptor, with a picolinamide system being a key pharmacophoric element. Additionally, 1,2,4-oxadiazole-based compounds have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B) and as multitarget anti-Alzheimer's agents. In a series of anti-Alzheimer's candidates, specific substitutions led to potent acetylcholinesterase (AChE) inhibitors.
Comparison with 1,3,4-Oxadiazole Isomers
A crucial aspect of the SAR of 1,2,4-oxadiazoles is their comparison with the regioisomeric 1,3,4-oxadiazoles. While both are used as bioisosteres of amides and esters, they exhibit significant differences in their physicochemical properties.[6]
-
Lipophilicity: The 1,3,4-oxadiazole isomer generally shows significantly lower lipophilicity (log D) compared to its 1,2,4-counterpart.
-
Metabolic Stability and hERG Inhibition: Studies have shown that 1,3,4-oxadiazoles often have better metabolic stability and lower inhibition of the hERG potassium channel.
-
Biological Activity: The change in the position of the nitrogen atoms can drastically affect biological activity. For example, in a series of cannabinoid receptor 2 (CB2) ligands, the replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring led to a significant reduction in receptor affinity.
These differences are attributed to the distinct charge distributions and dipole moments of the two isomers. This underscores the importance of careful consideration of the isomer used in drug design.
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.[2]
Step 1: Amidoxime Formation
-
Dissolve the starting nitrile in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or potassium carbonate).
-
Heat the reaction mixture under reflux for several hours until the nitrile is consumed (monitored by TLC).
-
After cooling, the amidoxime product is typically isolated by filtration or extraction.
Step 2: O-Acylation of the Amidoxime
-
Suspend the amidoxime in a suitable aprotic solvent (e.g., dichloromethane or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride.
-
Allow the reaction to stir at room temperature until completion.
-
Isolate the O-acylamidoxime intermediate.
Step 3: Cyclization to the 1,2,4-Oxadiazole
-
Dissolve the O-acylamidoxime in a suitable high-boiling solvent such as toluene or xylene.
-
Heat the mixture at reflux for several hours. The cyclization can also be promoted by a base like pyridine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the 1,2,4-oxadiazole product by chromatography or recrystallization.
A more recent, one-pot synthesis involves the reaction of an amidoxime with a carboxylic acid methyl or ethyl ester in a superbasic medium of NaOH/DMSO at room temperature.
Representative Biological Assay: Antibacterial Minimal Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria and medium without compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing the Concepts
Caption: General synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles.
Caption: Key SAR findings for antibacterial 1,2,4-oxadiazoles.
Conclusion
The 1,2,4-oxadiazole scaffold is a highly valuable building block in modern drug discovery. Its SAR is highly dependent on the specific biological target. For antibacterial activity, a clear preference for hydrogen-bond donors at the 5-position and hydrophobic groups at the 3-position scaffold has been established. While specific SAR studies on the isopropyl group are limited, its hydrophobic nature suggests it could be a beneficial substituent, particularly when attached to the 3-position of the oxadiazole ring or as part of a larger hydrophobic moiety. The significant differences in physicochemical and biological properties between 1,2,4- and 1,3,4-oxadiazole isomers highlight the importance of strategic isomer selection in the design of new therapeutic agents. Further exploration of diverse substituents, including systematic studies of alkyl groups like isopropyl, will undoubtedly continue to unlock the full potential of this privileged heterocyclic system.
References
- 1. 3-Isopropyl-1,2,4-oxadiazol-5-amine | 3874-89-3 | Benchchem [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1,2,4-Oxadiazole Nematicides: Bridging the Gap Between Laboratory and Field Application
The global agricultural landscape is in a constant battle against plant-parasitic nematodes, microscopic roundworms that inflict billions of dollars in crop losses annually. The development of novel, effective, and environmentally sound nematicides is a critical endeavor for ensuring food security. Among the promising new classes of nematicidal compounds, 1,2,4-oxadiazole derivatives have emerged as potent agents against a wide range of nematode species. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their performance, the experimental methodologies used for their evaluation, and the critical considerations for translating laboratory findings to real-world applications.
The Rise of 1,2,4-Oxadiazoles: A Promising Scaffold for Nematicide Development
The 1,2,4-oxadiazole heterocycle has proven to be a versatile scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] The commercial success of tioxazafen, a seed treatment nematicide containing the 1,2,4-oxadiazole core, has spurred further research into this chemical class.[1] Scientists have synthesized numerous novel 1,2,4-oxadiazole derivatives, demonstrating significant nematicidal activity in laboratory settings. These compounds often exhibit superior performance compared to existing organophosphate and carbamate nematicides, which are facing increasing scrutiny due to environmental and health concerns.
In Vitro Efficacy: A First Look at Nematicidal Potential
In vitro assays are the cornerstone of early-stage nematicide discovery. They provide a rapid and cost-effective method to screen large numbers of compounds for their intrinsic activity against target nematodes in a controlled environment. The primary metric for in vitro efficacy is the median lethal concentration (LC50), which represents the concentration of a compound required to cause 50% mortality in a test population of nematodes over a specified period.
Causality Behind Experimental Choices in In Vitro Assays
The design of a robust in vitro assay is critical for obtaining reliable and reproducible data. Key considerations include:
-
Nematode Species and Life Stage: Different plant-parasitic nematodes exhibit varying susceptibility to nematicides. Therefore, screening against a panel of economically important species, such as root-knot nematodes (Meloidogyne spp.), cyst nematodes (Heterodera spp.), and lesion nematodes (Pratylenchus spp.), is crucial. The second-stage juvenile (J2) is the infective stage for many nematode species and is a common target for in vitro assays.
-
Compound Concentration and Exposure Time: A dose-response curve is typically generated by exposing nematodes to a range of compound concentrations. This allows for the accurate determination of the LC50 value. Exposure times are also standardized, commonly ranging from 24 to 72 hours, to ensure sufficient time for the compound to exert its effect.
-
Control Groups: The inclusion of both positive and negative controls is essential for validating the assay. A negative control (e.g., solvent only) accounts for any mortality not caused by the test compound, while a positive control (a known commercial nematicide) provides a benchmark for activity.
Comparative In Vitro Efficacy of Novel 1,2,4-Oxadiazole Derivatives
Recent studies have highlighted the potent in vitro activity of several novel 1,2,4-oxadiazole compounds. The following table summarizes the LC50 values of selected derivatives against various plant-parasitic nematodes, in comparison to the commercial nematicide tioxazafen.
| Compound ID | Target Nematode | LC50 (µg/mL) | Reference Nematicide (Tioxazafen) LC50 (µg/mL) | Reference |
| A1 | Bursaphelenchus xylophilus | 2.4 | >300 | [1] |
| f1 | Aphelenchoides besseyi | 19.0 | 149 | [2] |
| C3 | Bursaphelenchus xylophilus | 37.2 | Not Reported | [3] |
| C3 | Aphelenchoides besseyi | 36.6 | Not Reported | [3] |
| C3 | Ditylenchus destructor | 43.4 | Not Reported | [3] |
This table presents a selection of data from the cited literature and is not an exhaustive list.
Experimental Protocol: A Standardized In Vitro Nematicidal Assay
The following protocol outlines a typical workflow for assessing the in vitro nematicidal activity of 1,2,4-oxadiazole compounds.
Step-by-Step Methodology:
-
Nematode Culture and Extraction: Maintain cultures of the target nematode species on a suitable host plant in a greenhouse or growth chamber. Extract second-stage juveniles (J2s) from infected roots using a Baermann funnel technique.[4]
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions. Prepare a serial dilution of each compound in sterile water containing a surfactant (e.g., 0.1% Tween 80) to ensure even dispersal.
-
Assay Setup: Dispense a specific volume of each compound dilution into the wells of a multi-well plate. Add a known number of J2s (e.g., 50-100) to each well. Include negative control wells (solvent and surfactant only) and positive control wells (a commercial nematicide).
-
Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 48 to 72 hours.
-
Mortality Assessment: After incubation, observe the nematodes under a microscope. A nematode is considered dead if it is immobile and does not respond to gentle prodding with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula. Determine the LC50 value for each compound using probit analysis.
Caption: Workflow for a typical in vitro nematicidal assay.
In Vivo Efficacy: From the Lab to a More Realistic Scenario
While in vitro assays are invaluable for initial screening, they do not fully replicate the complex environment that a nematicide will encounter in the soil. In vivo studies, conducted in pots, greenhouses, or microplots, provide a more realistic assessment of a compound's efficacy by incorporating the host plant and soil matrix.
The Challenge of In Vitro to In Vivo Correlation
A key challenge in nematicide development is the often-poor correlation between in vitro and in vivo results.[5] A compound that demonstrates high potency in a petri dish may perform poorly in soil due to several factors:
-
Bioavailability: The compound may bind to soil particles, making it unavailable to the nematodes.
-
Degradation: Soil microorganisms can degrade the compound, reducing its concentration and persistence.
-
Physicochemical Properties: The compound's solubility, stability, and mobility in the soil profile will all influence its ability to reach the target nematodes in the plant's root zone.
Therefore, in vivo testing is a critical step to identify compounds with the necessary characteristics to be effective in an agricultural setting.
Comparative In Vivo Efficacy of a Promising 1,2,4-Oxadiazole Nematicide
One of the more extensively studied novel 1,2,4-oxadiazole derivatives is compound f1 . In vivo pot experiments have demonstrated its superior nematicidal activity against Aphelenchoides besseyi on rice compared to the commercial nematicide fosthiazate.[2]
| Treatment | Application Rate | Nematode Population Reduction (%) | Plant Health Improvement | Reference |
| Compound f1 | Seed Treatment | Significantly higher than fosthiazate | Safe for rice seeds | [2] |
| Fosthiazate | Seed Treatment | - | - | [2] |
| Untreated Control | - | 0 | - | [2] |
This table summarizes the qualitative findings from the cited study. Quantitative data on the percentage of nematode reduction was not explicitly provided in the abstract.
Experimental Protocol: A Representative Greenhouse Pot Trial
The following protocol details a standardized method for evaluating the efficacy of a nematicide against root-knot nematodes (Meloidogyne spp.) on a susceptible host plant, such as tomato, in a greenhouse setting.[6]
Step-by-Step Methodology:
-
Soil Preparation and Potting: Use a sterilized soil mix (e.g., a sand/loam mixture) to minimize the influence of native microorganisms. Fill pots of a suitable size with the soil mix.
-
Planting and Inoculation: Sow seeds of a susceptible tomato variety in the pots. Once the seedlings have reached a specific growth stage (e.g., two-leaf stage), inoculate each pot with a known number of Meloidogyne spp. eggs or J2s.
-
Nematicide Application: Apply the 1,2,4-oxadiazole test compound according to the desired application method (e.g., soil drench, granular application, or seed treatment). Include an untreated, inoculated control group and a positive control group treated with a commercial nematicide.
-
Greenhouse Maintenance: Maintain the pots in a greenhouse under controlled conditions of temperature, light, and humidity. Water and fertilize the plants as needed to ensure optimal growth.
-
Data Collection (after 45-60 days):
-
Root Galling Index: Carefully remove the plants from the pots and wash the roots. Rate the severity of root galling on a scale of 0 to 5 or 0 to 10.
-
Nematode Population Density: Extract and count the number of eggs and J2s from a subsample of soil and roots from each pot.
-
Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight to assess for any phytotoxicity or growth promotion effects.
-
-
Data Analysis: Statistically analyze the data to determine if there are significant differences in root galling, nematode populations, and plant growth parameters between the treatments.
Caption: Workflow for a greenhouse pot trial to evaluate nematicide efficacy.
Field Trials: The Ultimate Test of Performance
While greenhouse trials provide valuable data, the ultimate test of a nematicide's efficacy is its performance under real-world field conditions.[7] Field trials are complex and resource-intensive, but they are essential for determining how a compound will perform in the presence of fluctuating environmental conditions, diverse soil types, and a broader spectrum of soil microorganisms. Unfortunately, there is a scarcity of publicly available field trial data for many of the novel 1,2,4-oxadiazole derivatives. This represents a critical knowledge gap that needs to be addressed as these promising compounds move through the development pipeline.
Unraveling the Mechanism of Action
Understanding how a nematicide kills nematodes is crucial for its effective use and for managing the development of resistance. Research has identified two primary mechanisms of action for 1,2,4-oxadiazole nematicides.
Inhibition of Succinate Dehydrogenase (SDH)
Several 1,2,4-oxadiazole derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3] SDH plays a vital role in cellular respiration and energy production (ATP synthesis). By blocking the function of SDH, these compounds disrupt the nematode's energy metabolism, leading to paralysis and death.[8][9]
References
- 1. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extreme Temperature Switches Eliminate Root-Knot Nematodes: A Greenhouse Study | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. A New Biological Product Shows Promising Control of the Northern Root-Knot Nematode, Meloidogyne hapla, in Greenhouse Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.flvc.org [journals.flvc.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Comparative Docking Studies of 1,2,4-Oxadiazole Derivatives
This guide provides a comprehensive overview of comparative molecular docking studies involving 1,2,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore the rationale behind their investigation as potential therapeutic agents, delve into the methodologies for performing comparative docking, and analyze the results to draw meaningful structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in drug discovery due to its favorable physicochemical properties and broad spectrum of biological activities. Its metabolic stability and ability to act as a bioisosteric replacement for other functional groups make it an attractive scaffold for the design of novel therapeutic agents. Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of applications, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents.
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, is a powerful tool for elucidating the potential mechanisms of action of these derivatives and for guiding the design of more potent and selective compounds. By comparing the docking scores and binding modes of a series of 1,2,4-oxadiazole derivatives against a specific biological target, we can gain valuable insights into their structure-activity relationships.
Comparative Docking Analysis: Case Studies
To illustrate the power of comparative docking studies, we will examine the interactions of 1,2,4-oxadiazole derivatives with two key protein targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Targeting the EGFR Tyrosine Kinase Domain
The EGFR tyrosine kinase is a critical target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation and survival. A comparative docking study of various 1,2,4-oxadiazole derivatives against the EGFR tyrosine kinase domain (PDB ID: 1M17) provides insights into the structural features that contribute to binding affinity.[1]
Data Presentation: Comparative Docking Scores against EGFR
| Compound ID | Key Substituents | Docking Score (kcal/mol) | Reference |
| Derivative A | Unsubstituted Phenyl Ring | -7.89 | [1] |
| Amide Series | Various Amide Moieties | -7.19 to -7.57 | [1] |
| Other Analogs | Diverse Substitutions | -6.26 to -7.80 | [1] |
Note: Lower docking scores generally indicate a higher predicted binding affinity.
The data suggests that the nature of the substituent on the phenyl ring attached to the 1,2,4-oxadiazole core plays a significant role in the binding affinity for the EGFR active site.
Selective Inhibition of VEGFR-2 over EGFR
In a notable study, a series of 1,3,4-oxadiazole derivatives were investigated for their potential to selectively inhibit VEGFR-2 over EGFR. This is a desirable characteristic in cancer therapy, as it can lead to more targeted anti-angiogenic effects with potentially fewer side effects. The study highlights the utility of comparative docking in assessing selectivity.
Data Presentation: Comparative Binding Energies (kJ/mol) against VEGFR-2 and EGFR
| Compound ID | VEGFR-2 Binding Energy | EGFR Binding Energy | Selectivity for VEGFR-2 |
| 7g | -46.32 | -31.01 | More Selective |
| 7j | -48.89 | -33.23 | Most Selective |
| 7l | -45.01 | -34.19 | More Selective |
Source: Adapted from a computational investigation of 1,3,4-oxadiazole derivatives. Note that while the core scaffold is a 1,3,4-oxadiazole in this specific study, the principles of comparative analysis are directly applicable to 1,2,4-oxadiazole derivatives.
The results clearly indicate that certain derivatives exhibit significantly better binding energies for VEGFR-2 compared to EGFR, suggesting a promising avenue for the development of selective inhibitors. The most potent and selective compound, 7j, demonstrated the lowest binding energy for VEGFR-2.
The "Why" Behind the "How": A Field-Proven Docking Protocol
To ensure the trustworthiness and reproducibility of in silico experiments, a well-defined and validated protocol is essential. Here, we present a detailed, step-by-step methodology for a comparative molecular docking study using the widely adopted AutoDock Vina software.
Foundational Principles
The core of molecular docking lies in two key components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the binding site of the receptor, while the scoring function estimates the binding affinity for each generated pose. The choice of these components and the meticulous preparation of the molecular structures are critical for obtaining meaningful results.
Experimental Workflow: A Visual Overview
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, where each step ensures the integrity of the data for the subsequent stages.
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the EGFR tyrosine kinase domain (PDB ID: 1M17).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or Discovery Studio.
-
Remove all water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.
-
If the protein has multiple chains, retain only the chain that contains the active site of interest.
-
-
Prepare the Receptor for Docking:
-
Use a protein preparation utility, such as the "Dock Prep" tool in UCSF Chimera or the protein preparation wizard in Maestro.
-
This process typically involves:
-
Adding hydrogen atoms to the protein, as they are often not resolved in crystal structures.
-
Repairing any missing side chains or loops if necessary.
-
Assigning partial charges to the atoms. For proteins, Kollman charges are a common and well-regarded choice.
-
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
-
Step 2: Ligand Preparation
-
Create 2D Structures: Draw the 2D structures of your 1,2,4-oxadiazole derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Energy Minimize:
-
Convert the 2D structures to 3D.
-
Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic starting conformation for the ligand.
-
-
Prepare Ligands for Docking:
-
Open the 3D structure of each ligand in AutoDockTools.
-
Assign Gasteiger charges, which are a computationally efficient and widely used method for assigning partial charges to small molecules.
-
Define the rotatable bonds in the ligand. This allows for ligand flexibility during the docking simulation.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Molecular Docking with AutoDock Vina
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.
-
The center of the grid box should be the active site of the protein. This can be determined from the position of a co-crystallized ligand or from literature information.
-
The size of the grid box should be large enough to accommodate the entire ligand and allow for its rotation and translation. A common practice is to set the box dimensions to be slightly larger than the ligand in all three dimensions. For example, a box of 25 x 25 x 25 Å is often a good starting point.
-
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. A typical configuration file looks like this:
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the probability of finding the global minimum but also increase the computational time. A value of 8 is a good starting point for many systems.
-
num_modes : This specifies the number of binding modes (poses) to be generated.
-
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
Step 4: Analysis of Docking Results
-
Examine Binding Affinities: The primary output of AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a more favorable binding energy.
-
Visualize Binding Poses: Use a molecular visualization tool to inspect the top-ranked binding poses. Assess how well the ligand fits into the binding pocket and whether its conformation is sterically and chemically reasonable.
-
Analyze Intermolecular Interactions: Identify the key interactions between the ligand and the protein, such as:
-
Hydrogen bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.
-
Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein and are a major driving force for binding.
-
Pi-stacking interactions: These can occur between aromatic rings in the ligand and aromatic residues in the protein.
-
Electrostatic interactions: These involve charged groups on the ligand and the protein.
-
By systematically comparing the docking scores and the types of interactions formed by different 1,2,4-oxadiazole derivatives, you can begin to build a structure-activity relationship model. For example, you might find that adding a hydrogen bond donor at a specific position on the 1,2,4-oxadiazole scaffold consistently improves the binding affinity.
Visualizing the Biological Context: Signaling Pathways
Understanding the biological pathways in which the target proteins are involved is crucial for interpreting the potential downstream effects of their inhibition.
EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling cascade.
Inhibition of EGFR by a 1,2,4-oxadiazole derivative would block the autophosphorylation step, thereby preventing the recruitment of downstream signaling molecules and inhibiting cell proliferation.
VEGFR-2 Signaling Pathway
Caption: Key signaling pathways downstream of VEGFR-2 activation.
Selective inhibition of VEGFR-2 can disrupt the process of angiogenesis, which is essential for tumor growth and metastasis.
Caspase-3 Activation Pathway
Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation and apoptosis.
Some 1,2,4-oxadiazole derivatives may exert their anticancer effects by inducing apoptosis through the activation of executioner caspases like Caspase-3.
Conclusion and Future Directions
Comparative molecular docking is an invaluable tool in the study of 1,2,4-oxadiazole derivatives. It allows for the rapid assessment of the binding potential of a series of compounds against a biological target, facilitating the identification of key structural features that govern their activity. The insights gained from these in silico studies can guide the synthesis of more potent and selective inhibitors, accelerating the drug discovery process.
As computational methods continue to evolve, the integration of molecular dynamics simulations and more advanced scoring functions will further enhance the predictive power of these studies. By combining computational approaches with experimental validation, we can unlock the full therapeutic potential of the versatile 1,2,4-oxadiazole scaffold.
References
A Researcher's Guide to Evaluating the In Vitro Cytotoxicity of Novel 1,2,4-Oxadiazole Derivatives
Editor's Note: This guide provides a comparative framework for assessing the cytotoxic potential of novel chemical entities within the 1,2,4-oxadiazole class. While the primary topic of interest is 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental cytotoxicity data for this particular compound. Therefore, to fulfill the objectives of this guide, we will present an analysis using data from several published 1,2,4-oxadiazole analogues as illustrative examples. This approach is designed to provide researchers with the necessary context, methodologies, and data interpretation frameworks to apply to their own experimental results once data for the target compound is generated.
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The search for novel anticancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds are of particular interest due to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the 1,2,4-oxadiazole ring system has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting significant potential as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes like kinases and histone deacetylases (HDACs), disruption of cell cycle progression, and induction of apoptosis.[2][3][4]
The cytotoxic efficacy of an oxadiazole derivative is highly dependent on the nature and position of its substituents. These modifications influence the molecule's steric and electronic properties, thereby affecting its binding affinity to biological targets and its overall cellular uptake and stability. Therefore, a systematic evaluation of a novel derivative's cytotoxicity across a panel of diverse cancer cell lines is a critical first step in elucidating its therapeutic potential. This guide will compare the reported activities of several 1,2,4-oxadiazole analogues to establish a baseline for evaluation and provide a detailed protocol for the widely accepted MTT colorimetric assay for cytotoxicity testing.[5][6]
Comparative Cytotoxicity: An Illustrative Analysis of 1,2,4-Oxadiazole Analogues
To understand the potential cytotoxic landscape for a new derivative, it is instructive to compare it against analogues with published data. The half-maximal inhibitory concentration (IC50) is the most common metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.
The table below summarizes the IC50 values for several exemplary 1,2,4-oxadiazole derivatives from the scientific literature, tested against common cancer cell lines. This data serves as a reference for contextualizing new experimental findings.
| Compound Name/Reference | Structure | Cell Line (Cancer Type) | IC50 (µM) |
| Compound 7a [1](5-FU derivative) | N-((5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)benzamide | MCF-7 (Breast) | 0.76 ± 0.044 |
| A549 (Lung) | 0.18 ± 0.019 | ||
| DU-145 (Prostate) | 1.13 ± 0.55 | ||
| Compound 5 [7][8](Caffeic acid derivative) | 3-(3,4-dihydroxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole (Note: A 1,3,4-oxadiazole shown for broader context) | A549 (Lung) | 18.3 |
| MCF-7 (Breast) | 30.9 | ||
| SKOV3 (Ovarian) | 14.2 | ||
| Compound 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole [9] | Structure as named | CaCo-2 (Colon) | 4.96 |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol [9] | Structure as named | DLD1 (Colorectal) | 0.35 |
Note: The structures depicted are representative examples from the cited literature and are not intended to be a complete chemical library. IC50 values are presented as reported in the original sources.
Discussion and Mechanistic Insights
The data highlights several key principles:
-
Cell Line Specificity: The cytotoxicity of a compound can vary significantly between different cancer cell lines. For instance, Compound 7a shows potent activity against lung cancer cells (A549) with an IC50 of 0.18 µM, while being less potent against prostate cancer cells (DU-145) at 1.13 µM.[1] This differential sensitivity often arises from the unique genetic and proteomic profiles of each cell line, such as the expression level of the drug's target or the activity of drug efflux pumps.
-
Structure-Activity Relationship (SAR): Minor structural modifications can lead to dramatic changes in potency. The studies on 1,2,4-oxadiazole derivatives frequently show that the nature of the substituents at positions 3 and 5 of the oxadiazole ring dictates the biological activity.[1][9] For example, linking the oxadiazole scaffold to a known anticancer agent like 5-fluorouracil can produce highly potent hybrid molecules.[1]
-
Potential Mechanisms of Action: The anticancer activity of oxadiazoles is attributed to their ability to engage with crucial molecular targets that regulate tumor growth and proliferation.[4] Some derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, block EGFR signaling, or stabilize the p53 tumor suppressor protein.[4] Another key mechanism is the inhibition of histone deacetylases (HDACs), which are enzymes often overexpressed in cancer cells.[2][3]
The logical workflow for investigating a new compound involves screening it against a panel of cell lines to identify its potency and spectrum of activity.
Experimental Methodology: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] The principle is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Self-Validating Protocol for MTT Assay
This protocol incorporates essential controls to ensure data integrity and trustworthiness.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density must be determined empirically for each cell line to ensure cells are not confluent at the end of the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Crucial Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%) in culture medium. This accounts for any potential cytotoxicity of the solvent.
-
Crucial Control: Include "untreated" wells that receive only fresh culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution, vehicle control, or fresh medium. Each condition should be performed in triplicate or quadruplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Visually inspect the wells under a microscope to confirm the formation of the purple precipitate.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[11]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis:
-
Average the absorbance readings for each set of replicates.
-
Subtract the average absorbance of the "blank" wells (medium + MTT + DMSO, no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
-
Conclusion
The 1,2,4-oxadiazole scaffold remains a highly promising starting point for the development of novel anticancer therapeutics. While specific data on this compound is not yet available in the public domain, the wealth of literature on related analogues provides a strong foundation for future investigation. By employing standardized and well-controlled cytotoxicity assays, such as the MTT protocol detailed here, researchers can effectively determine the in vitro potency and cell-line specificity of new derivatives. This initial screening is an indispensable step, providing the critical data needed to identify lead candidates and guide further research into their mechanisms of action and potential for in vivo efficacy.
References
- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Novel 1,2,4-Oxadiazole Derivatives: A Case Study of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: The Challenge of Selectivity in Drug Discovery
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] These compounds often serve as bioisosteric replacements for amides and esters, enhancing metabolic stability and cell permeability.[3][4] 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is a novel chemical entity emerging from this class. While its therapeutic potential is yet to be defined, its journey from a promising hit to a validated chemical probe or drug lead is critically dependent on one key attribute: selectivity .
A chemical probe must potently and selectively modulate its intended protein target to allow for confident interpretation of biological outcomes.[5][6] Off-target interactions can lead to misleading experimental results, confounding biological understanding and, in a clinical context, causing unforeseen toxicity.[7][8]
This guide provides a comprehensive, multi-phase framework for characterizing the cross-reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals to compare and select the appropriate methodologies for building a robust selectivity profile. We will compare computational, biochemical, and cell-based approaches, providing detailed protocols and hypothetical data to illustrate the process. For comparative analysis, we will benchmark our compound against "Alternative Compound A," a hypothetical, structurally distinct molecule with a known primary target.
Phase 1: In Silico Profiling - A Predictive First Step
Rationale: Before committing to resource-intensive wet-lab experiments, computational (in silico) prediction offers a cost-effective strategy to generate initial hypotheses about a compound's potential biological targets and off-targets.[7] These methods leverage vast databases of known compound-target interactions and protein structures to predict a new molecule's activity profile.[8]
There are several computational approaches, each with distinct advantages:
-
Ligand-Based Methods: These methods, such as chemical similarity searching, compare the novel compound to a database of molecules with known activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods: If the 3D structure of potential protein targets is known, molecular docking simulations can predict the binding affinity and pose of the compound in the protein's active site.
-
Machine Learning Models: Trained on extensive datasets of structure-activity relationships (SAR), these models can predict interactions across a wide swath of the proteome, often identifying non-obvious targets.[7][9]
Experimental Workflow: Predictive Off-Target Safety Assessment
The workflow below outlines a typical in silico screening process.
Caption: Workflow for computational target and off-target prediction.
Hypothetical Data Summary: In Silico Target Predictions
This table summarizes hypothetical prediction scores for our topic compound and a comparator.
| Target Class | Predicted Target | This compound (Prediction Score) | Alternative Compound A (Prediction Score) | Rationale for Prioritization |
| Kinase | CDK2 | 0.85 | 0.40 | High score; known role in cell cycle. |
| Kinase | ROCK1 | 0.78 | 0.92 | High score for both; potential off-target. |
| Kinase | GSK3B | 0.65 | 0.88 | Moderate score; known promiscuous target. |
| GPCR | A2a | 0.45 | 0.21 | Low score; lower priority for initial screening. |
| Protease | Cathepsin K | 0.30 | 0.35 | Low score; deprioritized. |
Prediction Score: A value from 0 to 1 indicating the model's confidence in the interaction.
This in silico analysis suggests that this compound may primarily target CDK2, with potential cross-reactivity on ROCK1 and GSK3B. This provides a focused panel for initial experimental validation.
Phase 2: In Vitro Selectivity Profiling - The Biochemical Gold Standard
Rationale: Biochemical assays are essential for experimentally validating computational predictions and systematically screening for off-target activities. Large-panel screens, such as those offered by commercial vendors (e.g., Eurofins Discovery, Reaction Biology), provide a broad and unbiased assessment of a compound's selectivity.[10] The most common approach is to test the compound against a panel of related enzymes, such as the human kinome.[11]
Comparison of Screening Formats:
-
Binding Assays (e.g., KiNativ, KINOMEscan™): These assays measure the direct binding affinity (Kd) of a compound to a panel of proteins. They are highly sensitive and independent of enzyme activity, making them excellent for identifying direct interactions.
-
Enzymatic Assays: These assays measure the compound's ability to inhibit the catalytic activity of an enzyme (IC50). They provide functional data that is often more directly translatable to a biological effect.
A robust cross-reactivity study will often employ both types of assays to build a comprehensive profile. For our purposes, we will detail a protocol for a standard enzymatic kinase panel screen.
Detailed Experimental Protocol: In Vitro Kinase Panel Screen (Luminescent ATP Depletion Assay)
This protocol outlines a common method for assessing kinase inhibition.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration curve (e.g., 100 µM to 1 nM) in an assay-compatible buffer.
-
-
Assay Plate Preparation:
-
In a 384-well plate, dispense 5 µL of kinase buffer.
-
Add 50 nL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor as a positive control (0% activity).
-
-
Kinase Reaction:
-
Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the enzymatic reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding 15 µL of a detection reagent (e.g., Kinase-Glo® Max). This reagent contains luciferase, which produces light in an amount directly proportional to the ATP concentration.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
-
Hypothetical Data Summary: Kinase Selectivity Profile
The table below presents hypothetical IC50 data, comparing our compound to Alternative Compound A. A common threshold for a significant hit is an IC50 < 1 µM or >30-fold selectivity over related family members.[5]
| Kinase Target | This compound (IC50, nM) | Alternative Compound A (IC50, nM) | Selectivity Ratio (Off-Target/On-Target) for Topic Compound |
| CDK2 (Primary Target) | 50 | 120 | - |
| ROCK1 | 1,500 | 85 | 30x |
| GSK3B | 4,500 | 95 | 90x |
| PIM1 | >10,000 | 2,500 | >200x |
| SRC | >10,000 | 8,000 | >200x |
| EGFR | >10,000 | >10,000 | >200x |
Interpretation: The experimental data validates the in silico prediction, confirming CDK2 as the primary target of this compound. The compound demonstrates excellent selectivity, with a 30-fold window over the next most potent off-target, ROCK1. In contrast, Alternative Compound A is a more potent but less selective inhibitor, hitting ROCK1 and GSK3B with high affinity. For a research application requiring precise modulation of CDK2, This compound is the superior chemical probe.
Phase 3: Cell-Based Target Engagement - Proving the Connection in a Living System
Rationale: A compound's biochemical potency does not guarantee its effectiveness in a cellular environment. It is crucial to demonstrate that the compound can penetrate the cell membrane, engage its intended target, and exert a functional effect at concentrations consistent with its biochemical potency.[12]
Comparison of Methodologies:
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding. It provides direct evidence of target engagement in intact cells or cell lysates.
-
NanoBRET™/BRET Assays: These bioluminescence resonance energy transfer (BRET) assays measure compound binding to a target protein in live cells in real-time, allowing for the determination of cellular affinity and residence time.
-
Phospho-protein Western Blotting: For targets like kinases, one can measure the phosphorylation of a known downstream substrate. A reduction in phosphorylation upon compound treatment provides functional evidence of target inhibition.
Experimental Workflow: Cellular Target Engagement using CETSA
This workflow illustrates the key steps in a CETSA experiment to confirm CDK2 engagement.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
A positive result would show a rightward shift in the melting curve for CDK2 in compound-treated cells compared to vehicle-treated cells, indicating that the compound binding stabilized the protein against heat-induced denaturation.
Phase 4: Tissue Cross-Reactivity (TCR) - A Preclinical Safety Check
Rationale: For compounds intended for therapeutic development, assessing potential binding to unintended targets in various human tissues is a critical preclinical safety study mandated by regulatory agencies like the FDA.[13][14][15] These studies identify potential on-target, off-tissue binding or off-target binding that could lead to toxicity.[15]
Methodology: The standard method is immunohistochemistry (IHC) performed on a panel of normal human tissues.[13][15] A labeled version of the compound or a specific antibody that only recognizes the compound-target complex is used to stain frozen tissue sections.
Key Steps in a GLP-Compliant TCR Study
-
Reagent Validation: The detecting reagent (e.g., labeled compound or antibody) must be rigorously optimized and validated for specificity and sensitivity.
-
Tissue Panel Selection: A standard panel includes approximately 37 human tissues, covering all major organ systems.[13]
-
Staining and Scoring: Tissues are stained at multiple compound concentrations. A board-certified pathologist evaluates the staining intensity and distribution in different cell types within each tissue.[13]
-
Reporting: A comprehensive report is generated, suitable for regulatory submission, detailing all findings.
Hypothetical Data Summary: Tissue Cross-Reactivity Staining
| Tissue | Primary Target Expression (CDK2) | Staining with Labeled Compound | Interpretation |
| Colon (Epithelium) | High | Strong, specific staining in proliferating crypt cells. | Expected on-target, on-tissue binding. |
| Lymph Node (Germinal Center) | High | Strong, specific staining in lymphocytes. | Expected on-target, on-tissue binding. |
| Kidney (Glomeruli) | Low | Moderate, unexpected staining. | Potential off-target binding; requires follow-up investigation. |
| Brain (Neurons) | None | No staining observed. | No evidence of cross-reactivity. |
Conclusion: Building a Unified Selectivity Profile
The characterization of a novel chemical entity like this compound is a stepwise, logical process. By integrating data from computational predictions, broad biochemical screening, and cell-based target engagement assays, we can build a high-confidence profile of a compound's selectivity.
Caption: Decision-making framework for cross-reactivity studies.
Based on our hypothetical data, this compound is a potent and highly selective CDK2 inhibitor, superior to the comparator compound for use as a chemical probe. While further studies would be required to confirm its cellular effects and safety profile, this systematic approach provides the critical data needed to justify its advancement as a valuable tool for biological research.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Chemical probe - Wikipedia [en.wikipedia.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 14. criver.com [criver.com]
- 15. histologix.com [histologix.com]
A Tale of Two Isomers: A Comparative Guide to the Biological Efficacy of 1,2,4- and 1,3,4-Oxadiazoles
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of countless therapeutic agents. Among these, the five-membered oxadiazole rings have garnered significant attention for their versatile biological activities and favorable physicochemical properties.[1] This guide provides an in-depth comparison of two prominent isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, offering insights into their distinct efficacies in biological systems, supported by experimental data and established protocols. For researchers and drug development professionals, understanding the nuanced differences between these isomers is paramount for rational drug design and the development of novel therapeutics.
The Foundation: Structural and Physicochemical Distinctions
The arrangement of nitrogen and oxygen atoms within the oxadiazole ring dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties. These differences, though subtle, can have profound impacts on a compound's pharmacokinetic and pharmacodynamic profile.
The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide groups, a strategic replacement to enhance metabolic stability against hydrolysis.[2][3][4] This intrinsic resistance to cleavage can prolong the in vivo half-life of a drug candidate. Conversely, 1,3,4-oxadiazoles are also recognized as bioisosteres for various carbonyl-containing functional groups and have been shown to improve aqueous solubility in some cases.[5][6] A comparative study highlighted that an amino-substituted 1,3,4-oxadiazole was sixteen times more soluble than its 1,2,4-oxadiazole counterpart, a critical consideration for oral bioavailability.[7]
The two isomers also exhibit different hydrogen bonding capabilities. Experimental and computational analyses of matched pairs of amino-substituted 1,2,4- and 1,3,4-oxadiazoles revealed significant variations in their hydrogen bond acceptor and donor strengths, which in turn affects their physical and pharmaceutical properties.[8] These differences in fundamental properties are the underlying reason for their distinct biological activities.
A Comparative Look at Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are privileged structures in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[9][10][11][12] However, the specific efficacy often varies between the two isomers.
Anticancer Activity: A Tale of Two Scaffolds
Both oxadiazole isomers have been extensively investigated for their anticancer potential.[10][13][14]
1,2,4-Oxadiazoles have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, a series of 1,2,4-oxadiazole-linked imidazopyrazine derivatives showed excellent cytotoxicity, with some compounds being more potent than the standard drug adriamycin.[15] Specifically, compound 16b exhibited an IC50 value of 0.22 µM against the MCF-7 breast cancer cell line.[15] Another study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives identified compounds with promising anticancer activity against a panel of four human cancer cell lines, with IC50 values ranging from 0.011 to 19.4 µM.[16]
1,3,4-Oxadiazoles have also emerged as powerful anticancer agents, often with different mechanisms of action.[10][17] For example, derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione have shown significant anti-proliferative activity on the MCF-7 breast cancer cell line and also act as thymidine phosphorylase inhibitors.[10] In another study, asymmetric disulfides connected to a 1,3,4-oxadiazole ring strongly inhibited the growth of liver cancer cells (SMMC-7721).[10]
A fascinating approach has been the synthesis of hybrid molecules containing both isomers. A series of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives were synthesized, with some compounds exhibiting potent anticancer activity with IC50 values in the sub-micromolar range against three human cancer cell lines.[1][18][19] This suggests a synergistic effect or a multi-targeted mechanism of action when both scaffolds are present.
Table 1: Comparative Anticancer Efficacy of Oxadiazole Derivatives
| Compound Class | Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazopyrazine-linked | 1,2,4-Oxadiazole | MCF-7 | 0.22 | [15] |
| 5-Fluorouracil-linked | 1,2,4-Oxadiazole | A549 (Lung) | 0.18 | [16] |
| 5-(4-chlorophenyl)-2-thione | 1,3,4-Oxadiazole | MCF-7 | Not specified | [10] |
| Asymmetric disulfides | 1,3,4-Oxadiazole | SMMC-7721 (Liver) | Not specified | [10] |
| Hybrid (1,2,4- and 1,3,4-) | Both | MCF-7 | 0.34 | [13] |
Antimicrobial Efficacy: A Broad Spectrum of Activity
Both isomers have been explored for their potential as antimicrobial agents, addressing the growing concern of antimicrobial resistance.[20][21][22][23]
1,2,4-Oxadiazoles have shown potent activity against a range of bacterial and fungal strains. One derivative was found to be highly effective against various microorganisms, with a minimum inhibitory concentration (MIC) of 0.05 µg/mL against Escherichia coli and Salmonella schottmulleri.[20]
1,3,4-Oxadiazoles have also demonstrated significant antimicrobial properties.[21][22][24] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting better efficacy than the standard drug ampicillin.[22] Furthermore, certain 1,3,4-oxadiazole derivatives have shown promising activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MICs ranging from 4 to 32 μg/ml.[24]
Neuroprotective Effects: Targeting Neurological Disorders
1,2,4-Oxadiazoles have shown particular promise in the realm of neurodegenerative diseases. A series of novel 1,2,4-oxadiazole-based derivatives were found to be potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[25][26] Several of these compounds exhibited IC50 values in the nanomolar range, being more potent than the standard drug donepezil.[25]
While 1,3,4-oxadiazoles also possess diverse biological activities, the current literature search did not yield as many prominent examples of their application in neuroprotection compared to 1,2,4-oxadiazoles. This highlights a potential area for future research and development.
Synthetic Strategies: A Visual Guide
The synthesis of these isomeric scaffolds typically follows distinct pathways, which is a crucial consideration for their accessibility in a drug discovery program.
Synthesis of 1,2,4-Oxadiazoles
A common route to 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid, followed by cyclization.[20]
Caption: General synthetic pathway for 1,2,4-oxadiazoles.
Synthesis of 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles often starts from hydrazides, which can be cyclized with various reagents. A common method involves the reaction of a hydrazide with a carboxylic acid or its derivative, followed by dehydrative cyclization.[27][28]
Caption: Common synthetic route for 1,3,4-oxadiazoles.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
To provide a practical framework, the following is a detailed protocol for assessing the in vitro anticancer activity of novel oxadiazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (1,2,4- and 1,3,4-oxadiazole derivatives) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from culture flasks using trypsinization.
-
Count the cells using a hemocytometer and determine cell viability (should be >95%).
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
Conclusion
The choice between a 1,2,4- and a 1,3,4-oxadiazole scaffold in drug design is not arbitrary but a strategic decision based on the desired physicochemical properties and biological targets. While both isomers offer a broad spectrum of therapeutic potential, their nuanced differences in stability, solubility, and hydrogen bonding capabilities can lead to significant variations in efficacy. As this guide has illustrated, a deep understanding of these isomeric distinctions, coupled with robust experimental validation, is essential for the successful development of next-generation therapeutics. The continued exploration of these versatile heterocyclic systems will undoubtedly pave the way for novel and more effective treatments for a wide range of diseases.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 12. rroij.com [rroij.com]
- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijfmr.com [ijfmr.com]
- 15. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Synthesis and biological evaluation of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives as tubulin binding agents | Semantic Scholar [semanticscholar.org]
- 19. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 20. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijmspr.in [ijmspr.in]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 24. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 28. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Safety Operating Guide
Navigating the Handling of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
Understanding the Risks: Hazard Identification and Assessment
Before any handling of this compound, a thorough risk assessment is paramount. Based on available safety data for this compound and structurally related chemicals, the primary hazards include:
-
Skin Irritation: Direct contact can cause redness, inflammation, and discomfort.
-
Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.
-
Potential for Acute Toxicity: A structurally similar compound, 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, is classified as an acute oral toxin, suggesting that this compound should be handled with caution regarding ingestion.
Given the presence of a chlorinated methyl group, there is also a potential for the compound to act as an alkylating agent, a class of compounds that requires careful handling due to potential long-term health effects.
The Hierarchy of Controls: A Proactive Approach to Safety
While PPE is a critical last line of defense, a comprehensive safety strategy begins with engineering and administrative controls to minimize exposure.
Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to control airborne concentrations.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate all risks of exposure, appropriate PPE is mandatory.
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are the minimum requirement to protect against splashes and dust.
-
Face Shield: For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is essential to protect skin and clothing.
-
Gloves: The selection of appropriate gloves is critical. Due to the presence of a halogenated functional group, standard nitrile gloves may only provide short-term splash protection.[1]
-
For Splash Protection: Double-gloving with nitrile gloves is a prudent measure for short-duration tasks.
-
For Extended Contact or Immersion: Laminated film gloves (e.g., Silver Shield®) or butyl rubber gloves should be considered, as they generally offer better resistance to halogenated organic compounds.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times, if available.
-
-
Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection, particularly when handling larger quantities.
Respiratory Protection:
Given that this compound may cause respiratory irritation, respiratory protection should be considered, especially if there is a potential for generating dust or aerosols.[3][4][5][6][7]
-
Respirator Selection: If a risk assessment indicates the need for respiratory protection, a NIOSH-approved respirator is required. The type of respirator will depend on the potential exposure concentration.
-
For operations that might generate dust or aerosols where the concentration is not expected to exceed the occupational exposure limit (OEL), a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters may be appropriate.
-
If eye irritation is a concern, a full-facepiece respirator with the same type of cartridges is necessary.[3][6][7]
-
In situations with unknown concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is required.
-
-
Respirator Program: The use of respirators requires a written respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects against splashes and dust, preventing serious eye irritation. |
| Face Protection | Face shield (worn with goggles) | Provides an additional layer of protection for the entire face during high-splash risk procedures. |
| Hand Protection | Double-gloved nitrile (splash), Butyl rubber or laminated film (extended contact) | Nitrile offers minimal splash resistance to halogenated compounds; more robust gloves are needed for prolonged handling.[1][2] |
| Body Protection | Flame-resistant lab coat, Chemical-resistant apron | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (as per risk assessment) | Protects against inhalation of irritant dust or vapors. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Protocol:
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper, or a contained weighing system.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Be mindful of potential splashes.
-
Post-Handling: After completing the work, carefully remove and dispose of gloves in the appropriate waste container. Wash hands thoroughly with soap and water.
Emergency Procedures:
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.
Disposal Plan:
As a chlorinated organic compound, this compound waste must be disposed of as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Containerization: Collect all waste containing this compound in a clearly labeled, sealed container designated for halogenated organic waste.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in research and development is contingent upon a deeply ingrained culture of safety. By understanding the hazards, implementing a hierarchy of controls, and diligently using the correct personal protective equipment, scientists can mitigate the risks associated with this valuable chemical intermediate. This proactive approach not only protects the individual researcher but also ensures a safe and productive laboratory environment for all.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 4. northwestern.edu [northwestern.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
